Perfluoropentyliodide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F11I/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEJJSGJNCSQFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)I)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060936 | |
| Record name | 1-Iodoperfluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-79-9 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-iodopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodoundecafluoropentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodoperfluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-IODOUNDECAFLUOROPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHY4SX6N97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Role of Perfluoropentyliodide in Advanced Synthesis
An In-depth Technical Guide to Perfluoropentyliodide (CAS 638-79-9)
Perfluoroalkyl iodides (PFAIs) are a cornerstone class of reagents for chemists and material scientists seeking to impart the unique and powerful properties of fluorine into molecular architectures. Within this family, 1-Iodoundecafluoropentane, commonly known as this compound (PFPuI), stands out as a versatile building block. Its C5F11 chain offers a significant yet manageable degree of fluorination, profoundly influencing properties such as lipophilicity, metabolic stability, and surface activity.
For drug development professionals, the incorporation of a perfluoropentyl moiety can dramatically alter the pharmacokinetic and pharmacodynamic profile of a lead compound, often enhancing its efficacy and bioavailability.[1] In materials science, PFPuI is a precursor for creating advanced polymers, surfactants, and coatings with exceptional thermal stability and unique hydrophobic and oleophobic characteristics.[2][3]
This guide, intended for researchers and scientists, moves beyond a simple recitation of facts. It provides a Senior Application Scientist's perspective on the core properties, synthesis, reactivity, and safe handling of this compound, emphasizing the causal relationships that govern its utility and the self-validating logic embedded in its handling and application protocols.
Physicochemical Properties: A Quantitative Overview
The utility of PFPuI begins with its distinct physical and chemical properties. These quantitative metrics are critical for designing reaction conditions, purification strategies, and storage protocols. The data presented below is a synthesis of information from leading chemical suppliers and safety data sheets.
| Property | Value | Source(s) |
| CAS Number | 638-79-9 | [4][5] |
| Molecular Formula | C₅F₁₁I | [6] |
| Molecular Weight | 395.94 g/mol | [6][7] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 94 °C | [4][7] |
| Melting Point | -50 °C | [4][7] |
| Density | ~2.06 g/cm³ at 20°C | [4][5] |
| Refractive Index | ~1.33 (at 20°C) | [4] |
| Purity | Typically >97-98% (GC) | [4][5][8] |
Note: Commercial products are often stabilized with copper chips to prevent degradation.[4][6]
Synthesis and Purification: From Telogen to Purified Reagent
The industrial synthesis of perfluoroalkyl iodides like PFPuI predominantly relies on telomerization.[9] This process involves the reaction of a shorter-chain perfluoroalkyl iodide, which acts as the "telogen," with tetrafluoroethylene (TFE), the "taxogen."[2][10] The reaction proceeds via a free-radical mechanism, extending the carbon chain by adding CF₂-CF₂ units.
The causality here is clear: by controlling the molar ratio of the telogen (e.g., pentafluoroethyl iodide, C₂F₅I) to the taxogen (TFE), the distribution of the resulting homologous series of PFAIs (C₂F₅(CF₂CF₂)nI) can be influenced.[10] However, this process invariably produces a mixture of products with varying chain lengths. Consequently, the critical and often challenging step is the purification of the target molecule, this compound (C₅F₁₁I), from this mixture, which is typically achieved through fractional distillation.[10][11]
Caption: Generalized workflow for the synthesis of this compound via telomerization.
Experimental Protocol: Purification by Fractional Distillation
A self-validating purification protocol relies on precise control and monitoring based on the known physical properties of the components.
-
System Setup: Assemble a fractional distillation apparatus equipped with a high-efficiency packed column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. The entire system should be dry and preferably purged with an inert gas (e.g., Argon or Nitrogen).
-
Charge the Flask: Charge the distillation flask with the crude telomerization reaction mixture. Add boiling chips to ensure smooth boiling.
-
Heating and Equilibration: Begin heating the flask gently using a heating mantle. As the mixture begins to boil, carefully monitor the temperature at the distillation head. Allow the column to equilibrate, where a steady temperature is maintained, indicating that a specific fraction is reaching the top of the column.
-
Fraction Collection: Collect the fractions based on their boiling points. Lower-boiling, shorter-chain PFAIs will distill first. The fraction collected at approximately 94 °C corresponds to this compound.[4]
-
Validation: The purity of the collected fraction should be validated using Gas Chromatography (GC). A successful purification will show a single major peak corresponding to PFPuI.[4]
Chemical Reactivity: The C-I Bond as a Functional Handle
The synthetic versatility of this compound stems almost entirely from the nature of the carbon-iodine (C-I) bond. This bond is the weakest in the molecule, making it a predictable site for chemical transformation.[2] The high electronegativity of the perfluoroalkyl chain polarizes the C-I bond and makes it susceptible to homolytic cleavage under thermal, photochemical, or radical-initiated conditions.[2][12]
This cleavage generates the highly valuable perfluoropentyl radical (•C₅F₁₁), a key intermediate for forming new carbon-carbon or carbon-heteroatom bonds.
Caption: Core reactivity of PFPuI via radical generation and subsequent ATRA reaction.
Key Reaction Classes:
-
Radical Addition: As depicted above, the •C₅F₁₁ radical readily adds across double or triple bonds in a process known as Atom Transfer Radical Addition (ATRA). This is a powerful method for the direct perfluoroalkylation of unsaturated substrates.[13]
-
Coupling Reactions: The C-I bond can be activated by metals like copper or palladium to participate in cross-coupling reactions, forming bonds with aryl, vinyl, or other alkyl groups.
-
Chain Transfer Agent: In polymer chemistry, PFPuI can act as a chain-transfer agent in radical polymerizations, a process known as iodine-transfer polymerization (ITP). This allows for the synthesis of polymers with controlled molecular weights and a terminal iodine atom, which can be used for further modification, such as in the creation of block copolymers.[2]
Applications in Drug Development and Materials Science
The introduction of the C₅F₁₁ group can be a strategic decision in molecular design, driven by several predictable outcomes:
-
Metabolic Blocking: Fluorine atoms can replace hydrogen at sites susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase the half-life and overall stability of a drug candidate.[1]
-
Enhanced Lipophilicity: The perfluoropentyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption.[1]
-
Conformational Control: The steric bulk and electronic properties of the C₅F₁₁ group can influence the conformation of a molecule, potentially locking it into a bioactive shape that enhances its binding affinity to a biological target.[1]
-
Surface Modification: In materials science, PFPuI is a precursor for fluorinated surfactants and surface modifiers.[14] These compounds are used to create superhydrophobic and oleophobic surfaces for applications ranging from water-repellent textiles to anti-fouling coatings.[2][14]
Safety, Handling, and Storage: A Protocol-Driven Approach
Scientific integrity demands a rigorous approach to safety. This compound is classified as an irritant, and proper handling is mandatory to ensure researcher safety and experimental integrity.[5][7]
Core Hazards
-
Skin Irritation: Causes skin irritation (H315).[7]
-
Eye Irritation: Causes serious eye irritation (H319).[7]
-
Respiratory Irritation: May cause respiratory irritation (H335).[5][6]
Mandatory Handling Protocol
-
Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.[15] An eyewash station and safety shower must be readily accessible.[16]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[16]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile) inspected prior to use.
-
Body Protection: Wear a lab coat or chemical-resistant apron.[15]
-
-
Procedural Discipline: Avoid inhalation of vapor or mist.[15] Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling. Contaminated clothing must be removed and washed before reuse.
Storage and Stability
-
Conditions: Store in a cool, dry, and well-ventilated place.[15][16] The container must be kept tightly closed.[16]
-
Light Sensitivity: Protect from direct sunlight.[16] Many PFAIs are stored in amber bottles to prevent photochemical decomposition.
-
Incompatibilities: Keep away from strong oxidizing agents.[16]
-
Stabilizer: As noted, PFPuI is often supplied stabilized with a copper chip to scavenge any trace amounts of iodine that may form upon decomposition, thus enhancing its shelf life.[4][6]
References
- 1. nbinno.com [nbinno.com]
- 2. Perfluorooctyl Iodide|98%|CAS 507-63-1 [benchchem.com]
- 3. CAS 507-63-1: Perfluorooctyl iodide | CymitQuimica [cymitquimica.com]
- 4. Undecafluoropentyl Iodide | 638-79-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. 638-79-9 Cas No. | Perfluoropentyl iodide | Apollo [store.apolloscientific.co.uk]
- 6. This compound | 638-79-9 [chemicalbook.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. keyorganics.net [keyorganics.net]
- 9. notes.fluorine1.ru [notes.fluorine1.ru]
- 10. benchchem.com [benchchem.com]
- 11. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 12. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Perfluorooctyl iodide - Career Henan Chemical Co. [coreychem.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to Perfluoropentyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of perfluoropentyl iodide (PFPI), a critical building block in modern synthetic chemistry. With its unique combination of a perfluoroalkyl chain and a reactive iodine atom, PFPI serves as a versatile reagent for the introduction of the undecafluoropentyl group into a wide range of organic molecules. This guide will delve into its fundamental properties, synthesis and purification methodologies, key applications in organic synthesis and pharmaceutical research, and essential safety and handling protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective and safe utilization of this important fluorinated compound.
Introduction
Perfluoropentyl iodide, also known as 1-iodoundecafluoropentane, is a perfluoroalkyl iodide (PFAI) that has garnered significant interest in the scientific community. The presence of a highly fluorinated carbon chain imparts unique properties such as high density, thermal stability, and both hydrophobic and oleophobic characteristics. The terminal carbon-iodine bond provides a reactive site for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex fluorinated materials, surfactants, and pharmaceutically active compounds.[1][2] This guide aims to be a definitive resource on the physical properties and practical applications of perfluoropentyl iodide.
Physicochemical Properties
A thorough understanding of the physical properties of perfluoropentyl iodide is paramount for its successful application in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 638-79-9 | [3] |
| Molecular Formula | C5F11I | [4] |
| Molecular Weight | 395.94 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Density | 2.06 g/cm³ | [3] |
| Melting Point | -50 °C | [3] |
| Boiling Point | 94.4 °C | [3] |
| Refractive Index | 1.3270 to 1.3310 | [5] |
Synthesis and Purification
The primary industrial synthesis of perfluoropentyl iodide, along with other perfluoroalkyl iodides, is achieved through the telomerization of tetrafluoroethylene (TFE).[6] This process involves the reaction of a "telogen," such as pentafluoroethyl iodide, with multiple units of the "taxogen," TFE, to build the perfluoroalkyl chain.[6]
A general representation of this process is the reaction of an initiator with a perfluoroalkyl iodide and tetrafluoroethylene. The reaction proceeds via a free radical mechanism.
Experimental Protocol: Telomerization Synthesis of Perfluoroalkyl Iodides (General Procedure)
Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Materials:
-
Tetrafluoroethylene (TFE)
-
Pentafluoroethyl iodide (as telogen)
-
Radical initiator (e.g., a peroxide)
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with the telogen (pentafluoroethyl iodide) and the radical initiator.
-
Pressurize the reactor with tetrafluoroethylene to the desired pressure.
-
Heat the reactor to the reaction temperature to initiate the telomerization process.
-
Maintain the reaction conditions for the specified duration, monitoring pressure and temperature.
-
After the reaction is complete, cool the reactor and vent any unreacted TFE.
-
The resulting mixture of perfluoroalkyl iodides is then subjected to fractional distillation to isolate the desired perfluoropentyl iodide fraction.[6]
Purification:
The primary method for purifying perfluoropentyl iodide from the reaction mixture is fractional distillation . This technique separates compounds based on their different boiling points. Due to the presence of other perfluoroalkyl iodides with varying chain lengths in the crude product, careful control of the distillation parameters is crucial to obtain high-purity perfluoropentyl iodide.
Chemical Reactivity and Applications
The reactivity of perfluoropentyl iodide is dominated by the nature of the carbon-iodine (C-I) bond. This bond is relatively weak and susceptible to homolytic cleavage, leading to the formation of the perfluoropentyl radical. This radical is a key intermediate in many of the applications of PFPI.
Radical Reactions
Perfluoropentyl iodide is an excellent source of the perfluoropentyl radical, which can participate in a variety of addition reactions to unsaturated systems. These reactions are typically initiated by heat, light, or a radical initiator.
Diagram: General Scheme of Perfluoropentyl Radical Formation and Reaction
Caption: Formation of the perfluoropentyl radical and its subsequent addition to an alkene.
Introduction of Perfluoropentyl Groups
A primary application of perfluoropentyl iodide is as a reagent to introduce the perfluoropentyl moiety into organic molecules. This can impart desirable properties such as increased thermal and chemical stability, lipophobicity, and altered biological activity.[2]
Applications in Pharmaceutical Research
The incorporation of fluorine and fluorinated alkyl groups into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Perfluoroalkyl iodides, including perfluoropentyl iodide, serve as valuable precursors for the synthesis of these modified pharmaceutical compounds.[1] While specific examples directly citing perfluoropentyl iodide in drug development are not abundant in the readily available literature, the general utility of perfluoroalkyl iodides in this field is well-established.
Safety and Handling
Perfluoropentyl iodide is classified as an irritant and requires careful handling to avoid exposure.[3]
Hazard Statements:
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[8]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container. Perfluoroalkyl iodides can be light-sensitive.[4]
Diagram: Laboratory Safety Workflow for Handling Perfluoropentyl Iodide
Caption: A workflow outlining the key safety steps for handling perfluoropentyl iodide.
Solubility
Conclusion
Perfluoropentyl iodide is a valuable and versatile fluorinated building block with a range of applications in organic synthesis and potentially in the development of new pharmaceuticals and materials. Its unique physical and chemical properties, stemming from its perfluorinated chain and reactive carbon-iodine bond, make it a powerful tool for researchers. Adherence to strict safety protocols is essential when handling this compound to mitigate the associated hazards. This guide provides a foundational understanding of perfluoropentyl iodide, intended to facilitate its effective and safe use in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 638-79-9 Cas No. | Perfluoropentyl iodide | Apollo [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Perfluorooctyl Iodide|98%|CAS 507-63-1 [benchchem.com]
- 6. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to Perfluoropentyl Iodide: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of perfluoropentyl iodide, a key fluorinated building block in modern chemistry. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's chemical structure, formula, synthesis, and diverse applications, grounded in established scientific principles and methodologies.
Introduction to Perfluoropentyl Iodide
Perfluoropentyl iodide, systematically named 1-iodoundecafluoropentane, is a perfluoroalkyl iodide (PFAI) that has garnered significant interest in various fields of chemical synthesis. Its structure, featuring a five-carbon perfluorinated chain, imparts unique properties such as high thermal stability, chemical inertness, and both hydrophobicity and oleophobicity. The presence of a terminal iodine atom provides a reactive site for a multitude of chemical transformations, making it a versatile intermediate for introducing the undecafluoropentyl group (C5F11) into a wide range of molecules. This modification can dramatically alter the physicochemical and biological properties of the target compounds, a feature of particular importance in pharmaceutical and materials science applications.
Chemical Structure and Formula
The chemical identity of perfluoropentyl iodide is defined by its molecular structure and formula.
-
Chemical Name: 1-Iodoundecafluoropentane
-
Synonyms: Perfluoropentyl iodide, Undecafluoropentyl iodide
-
Molecular Formula: C₅F₁₁I
-
CAS Number: 638-79-9
The structure consists of a linear five-carbon chain where all hydrogen atoms have been substituted by fluorine atoms, with an iodine atom at one terminus.
Caption: Chemical structure of 1-iodoundecafluoropentane.
Physicochemical Properties
The unique properties of perfluoropentyl iodide are a direct consequence of its highly fluorinated structure. A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Weight | 395.94 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | Approximately 2.2 g/mL |
| Boiling Point | Approximately 100 °C |
| Refractive Index | Approximately 1.34 |
Note: Some physical properties are estimated based on data from homologous perfluoroalkyl iodides due to limited specific data for the C5 compound.
Synthesis of Perfluoropentyl Iodide
The primary industrial method for the synthesis of perfluoroalkyl iodides, including perfluoropentyl iodide, is telomerization.[1][2] This process involves the reaction of a telogen (a molecule that provides the end groups of the polymer) with a taxogen (a monomer).
Telomerization of Tetrafluoroethylene
In a typical synthesis, a shorter perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I), acts as the telogen, and tetrafluoroethylene (TFE, C₂F₄) serves as the taxogen.[1] The reaction is generally carried out under thermal conditions in a tubular reactor.[1]
Caption: General workflow for telomerization synthesis.
Experimental Protocol: Continuous Thermal Telomerization
This protocol is a generalized procedure based on the synthesis of various perfluoroalkyl iodides.[1]
-
Reactor Setup: A continuous process is carried out in a tubular reactor.
-
Reagent Feed: Pentafluoroethyl iodide (telogen) and tetrafluoroethylene (taxogen) are fed into the reactor. To control the formation of higher molecular weight telomers, the tetrafluoroethylene can be introduced at different points along the reactor.[1] For instance, 30-75% of the TFE is supplied at the head of the reactor, with the remainder introduced between 2/5 and 3/4 of the reactor length.[1]
-
Reaction Conditions: The telomerization is typically conducted at temperatures ranging from 300 to 360 °C under atmospheric pressure.[1] The molar ratio of telogen to total taxogen is generally maintained between 1 and 3.[1]
-
Product Isolation: The product mixture, containing perfluoroalkyl iodides of varying chain lengths, is collected from the reactor outlet.
-
Purification: The desired perfluoropentyl iodide is separated from other telomers and unreacted starting materials by fractional distillation.
Applications in Research and Development
The reactivity of the carbon-iodine bond makes perfluoropentyl iodide a valuable reagent in organic synthesis and materials science.
Introduction of Perfluoroalkyl Groups
Perfluoropentyl iodide is an effective agent for introducing the C₅F₁₁ group into organic molecules. This is often achieved through radical addition reactions to alkenes and alkynes. The weak C-I bond can be homolytically cleaved by heat or light to generate a perfluoropentyl radical, which then adds across a double or triple bond.[3]
Caption: Mechanism of radical addition to an alkene.
Synthesis of Fluorinated Surfactants
Perfluoroalkyl iodides are key precursors in the synthesis of fluorinated surfactants.[4] These surfactants exhibit exceptional properties, including very low surface tension in aqueous solutions.[4] The synthesis often involves the reaction of the perfluoroalkyl iodide with a molecule containing a hydrophilic head group.
Experimental Protocol: Synthesis of a Fluorinated Thiol (Precursor to a Surfactant Head Group)
This is a general procedure adaptable for perfluoropentyl iodide.
-
Reaction Setup: A reaction vessel is charged with perfluoropentyl iodide and a suitable solvent.
-
Addition of Thiolating Agent: A reagent such as thiourea is added, followed by a base to facilitate the formation of a thiol.
-
Reaction Conditions: The reaction mixture is typically heated to ensure completion.
-
Workup and Purification: The product is isolated through extraction and purified by distillation or chromatography to yield the perfluoroalkyl thiol, which can then be further modified to create the final surfactant.
Role in Drug Development
The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity. Perfluoroalkyl groups can be introduced into bioactive molecules using perfluoropentyl iodide to modulate these properties. While specific examples for perfluoropentyl iodide are not widely published, the general utility of perfluoroalkyl iodides in medicinal chemistry is well-established.
Spectroscopic Characterization
Spectroscopic techniques are crucial for the identification and characterization of perfluoropentyl iodide.
-
¹⁹F NMR Spectroscopy: This is a powerful tool for characterizing fluorinated compounds due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.[5] For a linear perfluoroalkyl iodide like 1-iodoundecafluoropentane, one would expect distinct signals for the CF₃ group, the CF₂ groups adjacent to the CF₃ and the iodine, and the other CF₂ groups in the chain. The chemical shifts (relative to CFCl₃) are expected in the following approximate ranges:
-
CF₃: -80 to -85 ppm
-
CF₂ groups: -110 to -130 ppm
-
CF₂I: -60 to -70 ppm
-
-
Mass Spectrometry: Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, including the loss of an iodine atom and fragmentation of the perfluoroalkyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-F stretching vibrations, typically in the range of 1100-1300 cm⁻¹.[6][7]
Safety and Handling
Perfluoroalkyl iodides should be handled with care in a laboratory setting. Based on data for homologous compounds, perfluoropentyl iodide is expected to be a skin and eye irritant.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents. Containers should be tightly sealed.
-
Disposal: Dispose of in accordance with local, regional, and national regulations.
Conclusion
Perfluoropentyl iodide is a valuable and versatile fluorinated building block with significant potential in organic synthesis, materials science, and drug discovery. Its ability to introduce the perfluoropentyl moiety allows for the tailored modification of molecular properties. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.
References
- 1. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. edu.rsc.org [edu.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to Perfluoropentyl Iodide (1-Iodoperfluoropentane)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoropentyl iodide, systematically known as 1-iodoperfluoropentane, is a dense, fluorinated organic compound of significant interest in the scientific community. Its unique physicochemical properties, primarily driven by the presence of a perfluorinated alkyl chain and a reactive iodine atom, make it a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of the core characteristics of perfluoropentyl iodide, with a particular focus on its molecular weight and density, to support its application in research and development, including the synthesis of novel therapeutic agents and advanced materials. The information presented herein is synthesized from authoritative sources to ensure technical accuracy and provide field-proven insights for professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Structure
A precise understanding of a compound's identity is fundamental to its effective application and the reproducibility of experimental results. Perfluoropentyl iodide is identified by the Chemical Abstracts Service (CAS) with the number 638-79-9 .[1][2][3][4] Its molecular formula is C₅F₁₁I, indicating a five-carbon chain where all hydrogen atoms have been substituted by fluorine, with a terminal iodine atom.
Synonyms: Perfluoro-1-iodopentane, 1-Iodo-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane, Undecafluoropentyl iodide[1][5]
Caption: Molecular Structure of 1-Iodoperfluoropentane.
Physicochemical Properties: A Quantitative Overview
The distinct behavior of perfluoropentyl iodide in chemical reactions and its physical state are dictated by its fundamental physicochemical properties. The high degree of fluorination and the presence of a heavy iodine atom significantly influence its molecular weight and density.
The molecular weight of perfluoropentyl iodide is a critical parameter for stoichiometric calculations in chemical synthesis. Based on its molecular formula, the calculated molecular weight is 395.94 g/mol .[1][4] This value is essential for accurately measuring molar quantities and ensuring precise reaction conditions.
The density of a substance is a measure of its mass per unit volume and provides insight into its physical nature. Perfluoropentyl iodide is a dense liquid, with a reported density of approximately 2.06 g/cm³ .[1][2][3] This high density is a direct consequence of the heavy iodine atom and the closely packed, electron-rich fluorine atoms, which contribute significantly to the overall mass of the molecule without a proportional increase in volume.
| Property | Value | Source(s) |
| Molecular Weight | 395.94 g/mol | [1][2][4] |
| Density | ~2.06 g/cm³ | [1][2][3] |
| Boiling Point | 94.4 °C | [1][2] |
| Melting Point | -50 °C | [1][2] |
Table 1: Key Physicochemical Properties of 1-Iodoperfluoropentane.
Applications in Research and Drug Development
The unique chemical structure of perfluoropentyl iodide makes it a versatile reagent in organic synthesis. The carbon-iodine bond is relatively weak and susceptible to cleavage, allowing for the introduction of the perfluoropentyl moiety into a wide range of organic molecules through various coupling reactions. This process is of particular interest in the pharmaceutical industry, where the incorporation of fluorinated alkyl chains can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
The perfluoropentyl group imparts a unique combination of hydrophobicity and lipophobicity, which can be leveraged to modify the surface properties of materials, leading to applications in the development of specialized coatings and polymers.
Conceptual Experimental Workflow: Purity and Identity Verification
To ensure the reliability of experimental outcomes, it is imperative to verify the purity and identity of starting materials. The following conceptual workflow outlines a self-validating protocol for the quality control of a perfluoropentyl iodide sample.
Step 1: Sample Preparation
-
A dilute solution of the perfluoropentyl iodide sample is prepared in a suitable volatile solvent (e.g., hexane).
Step 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
The prepared sample is injected into a gas chromatograph to separate the components based on their volatility and interaction with the stationary phase.
-
The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.
Step 3: Data Analysis
-
The retention time from the gas chromatogram provides a characteristic identifier for the compound under specific analytical conditions.
-
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of perfluoropentyl iodide (395.94 m/z) and a characteristic fragmentation pattern that serves as a molecular fingerprint.
Step 4: Purity Assessment
-
The purity of the sample is determined by the relative area of the main peak in the gas chromatogram.
Caption: Conceptual workflow for the quality control of perfluoropentyl iodide.
Safety and Handling
Perfluoropentyl iodide is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.[1] It is essential to handle this chemical in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Perfluoropentyl iodide is a key fluorinated building block with well-defined physicochemical properties. Its significant molecular weight and high density are direct results of its molecular composition. A thorough understanding of these core characteristics is crucial for its effective and safe use in research and development. This guide has provided a detailed overview of perfluoropentyl iodide, offering valuable insights for scientists and professionals engaged in chemical synthesis and drug discovery.
References
An In-depth Technical Guide to the Solubility of Perfluoropentyl Iodide in Organic Solvents
Introduction: The Unique Role of Perfluoropentyl Iodide in Modern Chemistry
Perfluoropentyl iodide (C₅F₁₁I) is a significant member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by a five-carbon perfluorinated chain and a terminal iodine atom. This structure imparts a unique combination of properties, including high density, thermal stability, and a distinct reactivity profile conferred by the carbon-iodine bond. These characteristics make it a valuable building block in organic synthesis, particularly for the introduction of the perfluoropentyl moiety into a wide range of molecules. Its applications are found in the development of specialized polymers, surfactants, and pharmaceutical intermediates where the presence of a fluorous segment can significantly alter surface properties, lipophilicity, and metabolic stability.
However, the very nature of its highly fluorinated structure presents a significant challenge: its limited solubility in many common organic solvents. This guide provides a comprehensive exploration of the solubility of perfluoropentyl iodide, offering both theoretical underpinnings and practical, field-proven methodologies for its determination and application in research and development.
Theoretical Framework: Deconstructing the Low Solubility of Fluorinated Compounds
The principle of "like dissolves like" is a fundamental concept in predicting solubility, and it is particularly illustrative in the case of perfluorinated compounds like perfluoropentyl iodide. The limited solubility of these compounds in many organic solvents is a direct consequence of the unique nature of the carbon-fluorine bond and the resulting intermolecular forces.
The high electronegativity of fluorine atoms creates a strong dipole moment in individual C-F bonds. However, in a perfluorinated chain, the symmetrical arrangement of these bonds results in a molecule with a very low overall dipole moment. The primary intermolecular forces at play in perfluoroalkanes are weak van der Waals dispersion forces.[1][2] These forces are significantly weaker than the dipole-dipole interactions or hydrogen bonds present in many common organic solvents.
This disparity in intermolecular forces leads to a phenomenon known as "fluorophilicity," where fluorinated compounds have a strong preference for interacting with other fluorinated molecules, leading to the formation of a separate "fluorous" phase when mixed with many hydrocarbon-based organic solvents. The energy required to disrupt the stronger solvent-solvent interactions to accommodate the weakly interacting perfluoropentyl iodide molecules is often not compensated by the energy released from the new solute-solvent interactions, resulting in low solubility.
Solubility Profile of Perfluoropentyl Iodide: An Illustrative Overview
Precise, quantitative solubility data for perfluoropentyl iodide across a wide array of organic solvents is not extensively documented in publicly available literature. However, based on the known behavior of structurally similar short-chain perfluoroalkyl iodides, such as perfluorobutyl iodide and perfluorohexyl iodide, we can construct an illustrative solubility profile. It is critical for researchers to experimentally determine the solubility for their specific application and conditions.
Perfluorohexyl iodide, for instance, is reported to be only slightly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol, and it is insoluble in water.[3][4] This suggests a general trend of poor solubility in polar solvents. Conversely, due to the non-polar nature of the perfluorinated chain, miscibility is expected to be higher in non-polar, hydrocarbon-based solvents, although complete miscibility is not always guaranteed.
Table 1: Illustrative Solubility of Perfluoropentyl Iodide in Common Organic Solvents at 25°C
| Solvent Class | Solvent | Polarity | Expected Solubility |
| Non-Polar | Hexane | Non-Polar | Miscible / Highly Soluble |
| Toluene | Non-Polar | Miscible / Highly Soluble | |
| Polar Aprotic | Acetone | Polar Aprotic | Sparingly to Slightly Soluble |
| Ethyl Acetate | Polar Aprotic | Sparingly to Slightly Soluble | |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | |
| Polar Protic | Ethanol | Polar Protic | Slightly Soluble |
| Methanol | Polar Protic | Slightly Soluble | |
| Water | Polar Protic | Insoluble |
Note: This table is intended as a general guide. Actual solubility values can be influenced by temperature, pressure, and the presence of impurities.
Experimental Determination of Solubility: A Step-by-Step Protocol
Accurate determination of the solubility of perfluoropentyl iodide is crucial for its effective use in synthesis and formulation. The following protocol outlines a robust and reliable method for determining the solubility of a liquid solute, like perfluoropentyl iodide, in an organic solvent using the widely accepted shake-flask method, followed by quantitative analysis.
Diagram of the Experimental Workflow
Caption: Workflow for the experimental determination of perfluoropentyl iodide solubility.
Detailed Protocol: Gravimetric and Spectroscopic Determination
This protocol is based on the principles outlined in standard methods for solubility determination, such as those from the OECD.[5]
Materials and Equipment:
-
Perfluoropentyl iodide (solute)
-
Organic solvent of interest (e.g., hexane, toluene, acetone, ethyl acetate, THF, ethanol)
-
Analytical balance (4-decimal places)
-
Thermostatically controlled shaker or water bath
-
Calibrated positive displacement pipettes
-
Volumetric flasks
-
Gas-tight vials with PTFE-lined septa
-
Syringe and syringe filter (PTFE, 0.2 µm)
-
Gas chromatograph with a mass spectrometer (GC-MS) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add a known volume (e.g., 10 mL) of the organic solvent to a gas-tight vial.
-
Using a positive displacement pipette, add an excess of perfluoropentyl iodide to the solvent. An excess is present when a separate, undissolved phase of the iodide is visible.
-
Seal the vial tightly.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the solvent phase has stabilized.
-
-
Sampling:
-
After equilibration, cease agitation and allow the two phases to separate completely.
-
Carefully withdraw an aliquot of the upper (solvent) phase using a syringe, avoiding any of the undissolved perfluoropentyl iodide.
-
Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean vial. This step is crucial to remove any micro-droplets of the undissolved solute.
-
-
Gravimetric Analysis (for higher solubility systems):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of perfluoropentyl iodide.
-
Once the solvent is completely removed, reweigh the vial containing the perfluoropentyl iodide residue.
-
The mass of the dissolved perfluoropentyl iodide and the mass of the solvent can be calculated by difference.
-
Express the solubility in g/100 g of solvent or other appropriate units.
-
-
Spectroscopic/Chromatographic Analysis (for lower solubility systems):
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
For GC-MS Analysis: Prepare a calibration curve using standard solutions of perfluoropentyl iodide of known concentrations. Analyze the diluted sample and determine its concentration from the calibration curve.[6][7]
-
For UV-Vis Analysis: Perfluoroalkyl iodides exhibit UV absorbance. Determine the λmax of perfluoropentyl iodide in the chosen solvent. Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at the λmax. Measure the absorbance of the diluted sample and calculate its concentration.[8]
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Causality in Experimental Design: Why These Steps Matter
-
Use of Gas-Tight Vials with PTFE-lined Septa: This is essential to prevent the evaporation of volatile organic solvents, which would alter the concentration and lead to inaccurate results. PTFE is chosen for its chemical inertness towards both the solvent and the fluorinated solute.
-
Thermostatic Control: Solubility is temperature-dependent. Maintaining a constant and accurately known temperature is paramount for obtaining reproducible and meaningful data.
-
Extended Equilibration Time with Agitation: Reaching true thermodynamic equilibrium can be a slow process, especially for sparingly soluble compounds. Continuous agitation ensures maximum contact between the solute and solvent, while an extended equilibration time allows the system to reach a stable state.
-
Filtration of the Saturated Solution: This is a critical step to ensure that only the dissolved solute is being measured. The presence of even microscopic, undissolved droplets of perfluoropentyl iodide will lead to a significant overestimation of its solubility.
-
Choice of Analytical Technique: For highly soluble systems, the gravimetric method is simple and accurate. However, for sparingly soluble systems, the mass of the residue may be too small to measure accurately. In such cases, highly sensitive analytical techniques like GC-MS or UV-Vis spectroscopy are necessary to quantify the low concentrations of the dissolved solute.
Molecular Interactions and Solubility: A Visual Representation
The following diagram illustrates the key intermolecular forces that govern the solubility of perfluoropentyl iodide in a non-polar solvent (like hexane) versus a polar solvent (like ethanol).
Caption: Intermolecular forces influencing the solubility of perfluoropentyl iodide.
Conclusion: Navigating the Challenges of Fluorinated Compound Solubility
The solubility of perfluoropentyl iodide in organic solvents is a critical parameter that dictates its utility in various chemical applications. While its highly fluorinated nature leads to generally low solubility in many common solvents, a thorough understanding of the underlying principles of intermolecular forces allows researchers to make informed decisions about solvent selection. When precise solubility data is required, the experimental protocols outlined in this guide provide a robust framework for obtaining accurate and reliable results. By combining theoretical knowledge with rigorous experimental practice, scientists and drug development professionals can effectively harness the unique properties of perfluoropentyl iodide in their research and innovation endeavors.
References
- 1. store.astm.org [store.astm.org]
- 2. kelid1.ir [kelid1.ir]
- 3. Buy Perfluorohexyl iodide | 355-43-1 [smolecule.com]
- 4. store.astm.org [store.astm.org]
- 5. filab.fr [filab.fr]
- 6. store.astm.org [store.astm.org]
- 7. pure.au.dk [pure.au.dk]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Preparation of Perfluoropentyl Iodide (C₅F₁₁I)
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic routes to perfluoropentyl iodide. The narrative emphasizes the underlying chemical principles, practical experimental considerations, and the rationale behind methodological choices, ensuring a blend of theoretical understanding and field-proven insights.
Introduction: The Significance of Perfluoropentyl Iodide
Perfluoropentyl iodide (nonafluoro-1-iodopentane) is a pivotal intermediate in the field of fluorine chemistry. As a member of the perfluoroalkyl iodide (PFAI) family, its unique properties—stemming from the highly stable and electronegative perfluoroalkyl chain (C₅F₁₁) coupled with a reactive carbon-iodine (C-I) bond—make it an invaluable building block.[1][2] The C-I bond serves as a versatile functional handle for introducing the C₅F₁₁ moiety into a wide range of organic molecules through nucleophilic substitution, radical additions, and coupling reactions.[2] This capability is leveraged to synthesize advanced materials such as fluorinated surfactants, high-performance polymers, and surface modifiers that impart hydrophobicity and oleophobicity.[1][2] Furthermore, its role as a synthetic intermediate extends to the pharmaceutical and agrochemical industries, where the introduction of a perfluoroalkyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and biological efficacy.
Core Synthesis Methodologies
The preparation of perfluoropentyl iodide can be achieved through several distinct pathways. The choice of method is often dictated by factors such as scale, desired purity, available starting materials, and process safety considerations. The most prominent industrial and laboratory-scale methods are detailed below.
Telomerization: The Industrial Workhorse
Telomerization is the most common large-scale industrial method for producing PFAIs.[3][4] The process involves the reaction of a "telogen" (a shorter-chain PFAI, typically pentafluoroethyl iodide, C₂F₅I) with a "taxogen" (a polymerizable olefin, in this case, tetrafluoroethylene, TFE).[3][5] The reaction proceeds via a free-radical mechanism, extending the perfluoroalkyl chain by TFE units.
The fundamental reaction can be represented as:
C₂F₅I + n CF₂=CF₂ → C₂F₅(CF₂CF₂)ₙI
For the synthesis of perfluoropentyl iodide (C₅F₁₁I), the target is a product where the chain has been extended by 1.5 TFE units on average, which is not directly achievable. In practice, the reaction yields a mixture of PFAIs with varying chain lengths (e.g., C₄F₉I, C₆F₁₃I, C₈F₁₇I, etc.).[6] The desired C₅F₁₁I is then isolated from this mixture via fractional distillation.
Causality Behind Experimental Choices:
-
Initiation: The reaction can be initiated thermally at high temperatures (300–360 °C)[7] or with chemical initiators like peroxides or metal catalysts (e.g., copper powder) at lower temperatures (80–180 °C), which offers better control and safety.[8][9]
-
Molar Ratio: The molar ratio of TFE to the telogen (C₂F₅I) is a critical parameter. A higher concentration of the telogen favors the formation of shorter-chain products, while a higher concentration of TFE leads to longer-chain telomers.
-
Continuous Process Control: In continuous industrial processes, a stepped feed of TFE is often employed. A portion of the TFE is introduced at the reactor head, and the remainder is added at points further down the reactor.[7] This strategy helps manage the highly exothermic nature of the polymerization and improves the selectivity towards desired chain lengths by maintaining a more consistent telogen-to-taxogen ratio throughout the reaction zone, thereby reducing the formation of undesirable high-molecular-weight telomers.[7]
Caption: High-level workflow for the synthesis of C₅F₁₁I via telomerization.
Direct Iodofluorination of Perfluoro-1-pentene
A more direct route to perfluoropentyl iodide involves the reaction of a perfluorinated olefin of the desired carbon number with an iodinating/fluorinating agent system. This method avoids the production of a telomer mixture, simplifying purification. A common approach utilizes iodine monochloride (ICl) and hydrogen fluoride (HF) in the presence of a Lewis acid catalyst.[10][11]
The reaction for perfluoro-1-pentene is:
CF₃(CF₂)₂CF=CF₂ + ICl + HF --(Lewis Acid)--> CF₃(CF₂)₄I + HCl
Causality Behind Experimental Choices:
-
Reagents: HF serves as both a solvent and a fluoride source. ICl provides the iodine and a reactive chlorine atom.[10]
-
Lewis Acid Catalyst: Catalysts such as antimony pentafluoride (SbF₅), boron trifluoride (BF₃), or tantalum pentafluoride (TaF₅) are essential.[10][11] The Lewis acid polarizes the carbon-carbon double bond of the perfluoroalkene, making it more susceptible to electrophilic attack by the iodine species, thereby facilitating the addition reaction.
-
Temperature: This method can often be performed at lower temperatures (e.g., 20-50 °C) compared to thermal telomerization, which is advantageous for process control and energy efficiency.[10]
From Perfluoropentanoic Acid Derivatives
Classic organic transformations can be adapted for the synthesis of PFAIs. One such method is a variation of the Hunsdiecker reaction, starting from a salt of a perfluorocarboxylic acid.[5]
Method A: Classic Hunsdiecker Reaction The traditional approach involves the thermal decomposition of the silver salt of perfluoropentanoic acid in the presence of elemental iodine.[5]
C₄F₉COOAg + I₂ → C₄F₉I + CO₂ + AgI
While effective at the lab scale, the use of stoichiometric and expensive silver salts makes it less viable for large-scale production.
Method B: Modern Catalytic Approach A more recent and scalable method employs an ionic liquid catalyst to facilitate the reaction between perfluoropentanoic acid and an iodine solution.[12] This avoids the need for heavy metal salts.
Experimental Protocol (Adapted from CN109651073A) [12]
-
Catalyst Preparation: An aluminate-based ionic liquid is prepared by reacting triphenylphosphine chloride, N-methylimidazole hydrochloride, and aluminum chloride in a solvent like methanol.
-
Reaction Setup: 2 kg of the prepared ionic liquid is charged into a reactor equipped with a reflux condenser. 264 g of perfluoropentanoic acid is added, and the mixture is heated to 80°C.
-
Reagent Addition: A solution of 2.5 mol of iodine in ethanol is added dropwise over 5 hours while maintaining the temperature at 80°C.
-
Reaction Completion: After the addition is complete, the reaction temperature is increased to 100°C and held for 8 hours.
-
Workup and Purification: The reaction mixture is cooled and allowed to stand, causing it to separate into two layers. The product layer is separated from the ionic liquid layer (which can potentially be recycled).
-
Final Purification: The crude product is purified by distillation to yield perfluorobutyl iodide (Note: The cited patent is for C₄F₉I, but the methodology is directly applicable to C₅F₁₁I by starting with perfluorohexanoic acid).
Purification and Characterization
Regardless of the synthetic route, purification is a critical final step.
-
Fractional Distillation: This is the primary method for purifying liquid PFAIs.[6][10] Due to the different boiling points of PFAIs with varying chain lengths, distillation can effectively separate the target C₅F₁₁I from lighter and heavier telomers produced during telomerization or from reaction byproducts in other methods.
-
Washing: The crude product may be washed with aqueous solutions of reducing agents like sodium bisulfite or sodium thiosulfate to remove any residual elemental iodine.[5]
-
Characterization: The purity and identity of the final product are confirmed using standard analytical techniques, including Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C NMR).[8]
Safety, Handling, and Storage
Perfluoroalkyl iodides are reactive chemicals that require careful handling in a controlled laboratory environment.
Core Safety Requirements:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13] An eyewash station and safety shower must be readily accessible.[13][14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.[13][15][16]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly.[15]
-
Body Protection: A chemical-resistant apron or lab coat should be worn.[13]
-
-
Handling: Avoid contact with skin and eyes. Avoid breathing vapors or mists.[13][15] Wash hands thoroughly after handling.[14][16]
-
Storage: Store in a cool, dry, dark place away from direct sunlight and heat sources.[13][15] Keep containers tightly closed in a well-ventilated area.[14]
-
Spill Response: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[13][15]
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₅F₁₁I |
| Molecular Weight | 407.95 g/mol |
| Boiling Point | Approx. 100-102 °C |
| Density | Approx. 2.08 g/mL |
| Appearance | Colorless to pink/purple liquid |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. Perfluorooctyl Iodide|98%|CAS 507-63-1 [benchchem.com]
- 7. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 10. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Perfluorobutyl iodide synthesis - chemicalbook [chemicalbook.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Safe Handling and Storage of Perfluoropentyliodide
Introduction: Perfluoropentyliodide (CAS 638-79-9), also known as Undecafluoropentyl Iodide, is a dense, perfluorinated alkyl iodide with the molecular formula C5F11I.[1] In the fields of pharmaceutical research and drug development, organofluorine compounds are indispensable tools. The strategic introduction of fluorine or fluoroalkyl groups into molecular scaffolds can profoundly enhance critical properties such as metabolic stability, bioavailability, and binding affinity.[2][3] this compound serves as a key synthetic building block, enabling the introduction of the perfluoropentyl moiety into target molecules.[1] However, its utility is matched by a specific set of chemical hazards and handling requirements. The carbon-iodine bond represents a point of reactivity and potential instability, necessitating a rigorous and informed approach to its handling and storage.
This guide provides a comprehensive framework for researchers, chemists, and laboratory professionals, moving beyond a simple checklist to explain the causality behind each procedural recommendation. By understanding the chemical principles governing its behavior, users can establish a self-validating system of safety and ensure both experimental integrity and personal protection.
Section 1: Physicochemical Profile and Its Implications
The physical and chemical properties of this compound dictate its handling requirements. Understanding this data is the first step in a robust risk assessment.
| Property | Value | Implication for Handling & Storage |
| CAS Number | 638-79-9[1] | Ensures correct identification for regulatory and safety documentation. |
| Molecular Formula | C5F11I[1] | Indicates a high fluorine content, contributing to high density and chemical inertness of the perfluoroalkyl chain. |
| Molecular Weight | 395.94 g/mol [1] | Relatively high molecular weight contributes to a low volatility compared to smaller organic molecules. |
| Appearance | Clear liquid, may have a purple or reddish tint.[4] | A distinct color may indicate the presence of free iodine (I2) due to decomposition, often from light exposure. |
| Density | ~1.9 g/cm³ (Estimated based on analogs)[5] | Significantly denser than water. Spills will sink in aqueous media. A small volume is deceptively heavy. |
| Boiling Point | ~100 °C (Estimated) | Not highly volatile at room temperature, but vapors can accumulate in enclosed spaces. A fume hood is mandatory. |
| Solubility | Insoluble in water.[5] | Water is ineffective for dissolving or cleaning up spills. Spills must be absorbed with an inert material. |
| Stability | Stable under recommended storage conditions, but is light-sensitive.[4][5][6] | The primary storage precaution is protection from light to prevent photochemical decomposition of the weak C-I bond. |
Section 2: Hazard Identification and Control
This compound and its analogs are classified as irritants.[5][6] The primary risks stem from direct contact, inhalation of vapors, and chemical incompatibility. A systematic approach to risk mitigation involves understanding these hazards and implementing appropriate controls.
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation upon contact.[5][6]
-
Respiratory Irritation: Vapors or mists may cause respiratory tract irritation.[4][5]
-
Light Sensitivity: The carbon-iodine bond is susceptible to cleavage by UV light, which can generate radical species and free iodine, compromising sample purity and potentially leading to pressure buildup in sealed containers.[4][6]
-
Incompatibility: Reacts with strong oxidizing agents, and potentially with alkali metals like sodium and potassium.[4][6]
-
Thermal Decomposition: When heated to decomposition, it emits highly toxic and corrosive fumes, including hydrogen iodide (HI) and hydrogen fluoride (HF).[4][7] This is a critical consideration for fire scenarios and high-temperature reactions.
The relationship between hazard identification and the implementation of safety controls is paramount. This logic dictates the selection of engineering controls and the necessary personal protective equipment (PPE).
Caption: Logical flow from hazard identification to the implementation of control measures.
Section 3: Standard Handling Protocols
Adherence to a standardized protocol is essential for minimizing exposure and preventing contamination.
Step-by-Step Handling Procedure:
-
Pre-Experiment Preparation:
-
Review the Safety Data Sheet (SDS) for this compound or a close analog like Perfluorobutyl or Perfluorooctyl iodide.[4][5][6]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[4][7]
-
Prepare and designate a specific work area inside a certified chemical fume hood.[4]
-
Assemble all necessary glassware and equipment. Ensure it is clean and dry.
-
Locate the appropriate spill kit containing inert absorbent material (e.g., vermiculite, sand).[4]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles conforming to EN166 or NIOSH standards.[4]
-
Hand Protection: Wear chemical-resistant gloves (Nitrile or Neoprene are suitable).[8] Inspect gloves for any signs of damage before use. Use proper glove removal technique to avoid skin contact.[9]
-
Body Protection: Wear a standard laboratory coat. A chemical-resistant apron is recommended for larger quantities.[4]
-
-
Chemical Handling:
-
Conduct all manipulations of this compound exclusively within the chemical fume hood to prevent inhalation of vapors.[4][10]
-
When transferring, pour slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.
-
Keep the container tightly sealed when not in use.[10]
-
Avoid direct exposure to sunlight or strong artificial light sources.
-
Ensure the compound does not come into contact with incompatible materials such as strong oxidizing agents.[4][6]
-
-
Post-Handling Procedure:
-
Tightly cap the this compound container, wipe it down with a damp cloth, and return it to its designated storage location.
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Clean the work surface inside the fume hood.
-
Remove PPE in the correct order (gloves first), and dispose of contaminated disposable items (e.g., gloves, weighing paper) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the work.[5]
-
Section 4: Long-Term Storage and Stability
Proper storage is critical for maintaining the chemical integrity of this compound and ensuring laboratory safety.
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[4][5][10] The storage area should be separate from incompatible materials.
-
Light Protection: This is the most critical storage parameter. Store in an amber glass bottle or an opaque container to protect it from light.[4][6] Place the container in a dark cabinet or a room without windows.[4] The causality is that photolytic cleavage of the C-I bond can occur, leading to degradation.
-
Container Integrity: The container must be kept tightly closed to prevent the escape of vapors and the ingress of moisture.[5][6][10]
-
Stabilization: Some suppliers provide the material with a copper chip or wire.[1] This is a common practice for alkyl iodides to scavenge any trace amounts of iodine (I2) that may form, preventing further degradation.
Section 5: Emergency First Aid Procedures
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[5][11] Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[4][5] If irritation develops or persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[4][5] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash the mouth out with water. Seek immediate medical attention and show the SDS to the medical professional.[4]
Section 6: Spill Management and Waste Disposal
A prepared response to a spill is a key component of laboratory safety.
Small-Scale Laboratory Spill Response Protocol:
Caption: Step-by-step workflow for responding to a chemical spill.
Detailed Spill Cleanup Steps:
-
Warn and Restrict: Alert personnel in the immediate vicinity. Restrict access to the spill area.[12]
-
Ventilate: Ensure the chemical fume hood is operating.
-
Wear PPE: Don appropriate PPE, including double-gloving if necessary.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material, working from the perimeter of the spill inwards. Place the material into a suitable, labeled, and sealable container for hazardous waste.[4][9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Survey: If possible, perform a final wipe test to ensure complete decontamination.
Waste Disposal: this compound and any materials contaminated with it must be disposed of as hazardous waste.[5]
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Arrange for disposal through a licensed professional waste disposal company in accordance with all local, state, and federal regulations.[9] The preferred method is often high-temperature incineration in a facility equipped with acid gas scrubbers to handle the HF and HI byproducts.[9]
Conclusion
The effective and safe use of this compound in a research setting is predicated on a foundational understanding of its chemical nature. Its value as a synthetic reagent is intrinsically linked to its reactivity, which in turn dictates the necessary precautions. By adhering to the principles of hazard mitigation—utilizing engineering controls, wearing appropriate personal protective equipment, implementing strict handling protocols, and ensuring proper storage—researchers can confidently leverage the capabilities of this compound while maintaining the highest standards of laboratory safety.
References
- 1. This compound | 638-79-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. uwlax.edu [uwlax.edu]
- 12. Emergency Procedures for Spills of Radioactive Materials | Research and Innovation [unh.edu]
Spectroscopic Characterization of Perfluoropentyliodide: A Technical Guide
Introduction
Perfluoropentyliodide (CF₃(CF₂)₄I), also known as 1-iodoundecafluoropentane, is a key intermediate in the synthesis of a wide array of fluorinated materials, including surfactants, polymers, and pharmaceutical compounds. The introduction of a perfluoroalkyl chain can dramatically alter the physicochemical properties of a molecule, enhancing its thermal stability, lipophilicity, and metabolic resistance. Accurate and comprehensive characterization of this building block is paramount for ensuring the quality and purity of downstream products. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are discussed to provide a practical framework for researchers in the field.
Molecular Structure and Spectroscopic Overview
The linear structure of this compound, with its distinct chemical environments for the fluorine and carbon atoms, gives rise to characteristic spectroscopic signatures. Understanding these signatures is crucial for structural verification and purity assessment.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds. Both ¹⁹F and ¹³C NMR provide critical information about the connectivity and electronic environment of the atoms within the this compound molecule.
¹⁹F NMR Spectroscopy
The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, making it highly sensitive for NMR analysis. The large chemical shift dispersion of ¹⁹F NMR allows for excellent resolution of signals from different fluorine environments.
Experimental Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument: A standard multinuclear NMR spectrometer operating at a ¹⁹F frequency of 376 MHz or higher.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Reference: An external standard of CFCl₃ (δ = 0 ppm) or a secondary standard such as hexafluorobenzene (δ = -163 ppm).
-
Decoupling: Proton decoupling is generally not necessary unless proton-containing impurities are of interest.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Expected ¹⁹F NMR Data:
The ¹⁹F NMR spectrum of this compound is expected to show five distinct signals corresponding to the five chemically non-equivalent fluorine environments. The chemical shifts are influenced by the electronegativity of the neighboring groups, with the iodine atom having a significant deshielding effect on the adjacent CF₂ group.
| Position | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Coupling Constants (J, Hz) (Estimated) |
| CF₃ (C1) | -81.0 to -82.0 | Triplet | ³JF-F ≈ 2-3 Hz |
| CF₂ (C2) | -123.0 to -124.0 | Multiplet | |
| CF₂ (C3) | -122.0 to -123.0 | Multiplet | |
| CF₂ (C4) | -114.0 to -115.0 | Multiplet | |
| CF₂ (C5) | -60.0 to -61.0 | Triplet | ³JF-F ≈ 8-10 Hz |
Causality and Interpretation:
-
The terminal CF₃ group typically resonates at the highest field (most shielded). Its signal is a triplet due to coupling with the two fluorine atoms on the adjacent CF₂ group.
-
The internal CF₂ groups (C2, C3, C4) appear as complex multiplets due to coupling with neighboring CF₂ groups. Their chemical shifts are similar, but resolvable with high-field instrumentation.
-
The CF₂ group adjacent to the iodine atom (C5) is significantly deshielded and appears at the lowest field. The signal is a triplet due to coupling with the CF₂ group at the C4 position. The larger coupling constant compared to the CF₃ group is a result of through-space interactions and the influence of the iodine atom.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon backbone of the molecule. Due to the low natural abundance of ¹³C (1.1%), signal acquisition is less sensitive than ¹⁹F NMR. Proton decoupling is standard practice to simplify the spectrum and improve the signal-to-noise ratio.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample is often required, typically 50-100 mg in 0.5-0.7 mL of a deuterated solvent.
-
Instrument: A multinuclear NMR spectrometer with a carbon probe, operating at a ¹³C frequency of 100 MHz or higher.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Reference: Tetramethylsilane (TMS) at δ = 0 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be needed for quaternary carbons, though none are present in this molecule.
-
Expected ¹³C NMR Data:
The ¹³C NMR spectrum will show five signals, each split into a multiplet due to coupling with the attached fluorine atoms (¹JC-F) and, to a lesser extent, with fluorine atoms on adjacent carbons (²JC-F).
| Position | Chemical Shift (δ, ppm) (Estimated) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) (Estimated) |
| CF₃ (C1) | 118 - 120 | Quartet | ¹JC-F ≈ 280-290 Hz |
| CF₂ (C2) | 108 - 112 | Triplet of triplets | ¹JC-F ≈ 250-260 Hz, ²JC-F ≈ 30-35 Hz |
| CF₂ (C3) | 108 - 112 | Triplet of triplets | ¹JC-F ≈ 250-260 Hz, ²JC-F ≈ 30-35 Hz |
| CF₂ (C4) | 108 - 112 | Triplet of triplets | ¹JC-F ≈ 250-260 Hz, ²JC-F ≈ 30-35 Hz |
| CF₂ (C5) | 90 - 95 | Triplet | ¹JC-F ≈ 220-230 Hz |
Causality and Interpretation:
-
The carbon atoms in the perfluoroalkyl chain resonate in a characteristic region downfield from TMS.
-
The one-bond carbon-fluorine coupling constants (¹JC-F) are very large, leading to significant splitting of the carbon signals.
-
The carbon directly attached to the iodine atom (C5) is expected to be the most shielded (upfield) among the CF₂ carbons due to the heavy atom effect of iodine.
-
The terminal CF₃ carbon (C1) will appear as a quartet due to coupling with three fluorine atoms. The internal CF₂ carbons will appear as triplets due to coupling with two directly attached fluorine atoms, with further smaller triplet splitting from the adjacent CF₂ groups.
Caption: Key correlations in the NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. For this compound, the most characteristic absorptions are due to the C-F and C-I bond stretching vibrations.
Experimental Protocol:
-
Sample Preparation: A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) (Estimated) | Vibration Mode | Intensity |
| 1300 - 1100 | C-F Stretch | Strong |
| 800 - 700 | CF₂ Deformation | Medium |
| 600 - 500 | C-I Stretch | Medium |
Causality and Interpretation:
-
The C-F stretching vibrations give rise to very strong and broad absorption bands in the 1300-1100 cm⁻¹ region.[1][2] This is a characteristic feature of all perfluorinated compounds.
-
The CF₂ deformation modes appear in the fingerprint region and can be useful for conformational analysis.
-
The C-I stretching vibration is expected to appear at a lower frequency, in the 600-500 cm⁻¹ range.[3] The presence of this band is a key indicator of the iodo-functionalization.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Electron Ionization (EI) is a common technique for volatile compounds like this compound.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrument: A mass spectrometer with an electron ionization source.
-
Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Expected Mass Spectral Fragmentation:
The mass spectrum of this compound is not expected to show a prominent molecular ion peak due to the lability of the C-I bond. The fragmentation will be dominated by the loss of the iodine atom and subsequent fragmentation of the perfluoroalkyl chain.
| m/z (Estimated) | Fragment Ion | Interpretation |
| 346 | [C₅F₁₁]⁺ | Loss of I radical from the molecular ion |
| 296 | [C₅F₁₀]⁺ | Loss of F from [C₅F₁₁]⁺ |
| 246 | [C₄F₉]⁺ | Cleavage of C-C bond with loss of CF₂I |
| 196 | [C₃F₇]⁺ | Further fragmentation of the perfluoroalkyl chain |
| 146 | [C₂F₅]⁺ | Further fragmentation of the perfluoroalkyl chain |
| 127 | [I]⁺ | Iodine cation |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Causality and Interpretation:
-
The molecular ion [C₅F₁₁I]⁺ (m/z = 473) is expected to be very weak or absent.
-
The most abundant fragment will likely be the perfluoropentyl cation [C₅F₁₁]⁺ at m/z 346, resulting from the facile cleavage of the weak C-I bond.
-
A series of fragment ions corresponding to the loss of CF₂ units (m/z 50) from the perfluoroalkyl chain will be observed.
-
The presence of the iodine cation [I]⁺ at m/z 127 is a strong indicator of an iodo-compound.[4]
-
The trifluoromethyl cation [CF₃]⁺ at m/z 69 is a common fragment in the mass spectra of perfluorinated compounds.
Caption: Proposed mass spectral fragmentation pathway for this compound.
Conclusion
The spectroscopic characterization of this compound by NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for its identification and purity assessment. The distinct signals in ¹⁹F and ¹³C NMR, the characteristic C-F and C-I stretching vibrations in IR, and the predictable fragmentation pattern in MS collectively offer a unique spectroscopic fingerprint for this important fluorinated building block. By understanding the principles behind these techniques and the interpretation of the resulting data, researchers can confidently utilize this compound in their synthetic endeavors.
References
- 1. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. compoundchem.com [compoundchem.com]
Navigating the Procurement of Perfluoropentyliodide: A Technical Guide for Researchers
An In-depth Analysis of Commercial Suppliers, Pricing Dynamics, and Quality Considerations for a Key Fluorinated Building Block
For researchers, scientists, and professionals in drug development, the strategic selection and procurement of specialized chemical reagents are paramount to the success and integrity of their work. Perfluoropentyliodide (C5F11I), a critical building block in the synthesis of novel fluorinated compounds, presents a unique set of procurement challenges and considerations. This technical guide provides a comprehensive overview of the commercial landscape for this compound, including an analysis of key suppliers, pricing structures, and essential quality control measures to ensure the compound's suitability for demanding research and pharmaceutical applications.
The Strategic Importance of this compound in Research and Development
This compound, also known as 1-iodo-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane, serves as a versatile precursor for the introduction of the perfluoropentyl (C5F11) moiety into organic molecules. The unique physicochemical properties imparted by this highly fluorinated chain—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make it a valuable tool in the design of novel pharmaceuticals and advanced materials. Its application is particularly prominent in the development of therapeutic agents where metabolic resistance and bioavailability are critical parameters.
Commercial Suppliers: A Landscape of Specialists
The commercial availability of this compound is primarily concentrated among specialized chemical suppliers that focus on fluorine chemistry and research chemicals. These companies range from large, well-established manufacturers to smaller, niche providers.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | Notes |
| Apollo Scientific | 98% | 5g, 25g | Offers readily available stock with clear pricing. A good option for small-scale research needs.[1] |
| ChemShuttle | 95% | 1g, 5g, 10g, 25g | Pricing is available upon inquiry, suggesting a "request for quote" (RFQ) model.[2] |
| ChemicalBook | Varies | Varies | An online marketplace listing multiple suppliers, including Henan Aochuang Chemical Co., Ltd., TOKYO CHEMICAL INDUSTRY CO., LTD., and Shanghai Macklin Biochemical Co.,Ltd. Pricing and availability require direct inquiry with the listed vendors.[3][4] |
It is important to note that while online chemical marketplaces like ChemicalBook provide a broad overview of potential suppliers, the actual manufacturing source may not always be transparent. For critical applications, direct engagement with the primary manufacturer or a highly reputable distributor is recommended to ensure batch-to-batch consistency and comprehensive quality documentation.
Decoding the Price of this compound: Factors and Analysis
The pricing of this compound is influenced by a confluence of factors, including the complexity of its synthesis, the purity of the final product, the scale of production, and prevailing market dynamics for fluorinated compounds.
Table 2: Illustrative Pricing for this compound
| Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| Apollo Scientific | 5g | £53.00 (~$67) | ~$13.40 |
| Apollo Scientific | 25g | £195.00 (~$246) | ~$9.84 |
Note: Prices are subject to change and may not include shipping and handling fees. Currency conversions are approximate.
Several key factors contribute to the cost of this compound:
-
Raw Material Costs: The synthesis of perfluorinated compounds often involves specialized and costly starting materials.
-
Synthesis Complexity: The direct fluorination of organic compounds can be challenging and require specialized equipment and expertise, contributing to the overall production cost.
-
Purification and Quality Control: Achieving high purity levels (e.g., >98%) necessitates rigorous purification techniques and comprehensive analytical testing, which adds to the final price.
-
Scale of Production: Like many specialty chemicals, the price per gram of this compound generally decreases with larger order quantities due to economies of scale in manufacturing.
-
Regulatory Compliance: The production and handling of fluorinated compounds are often subject to stringent environmental and safety regulations, which can impact manufacturing costs.
Synthesis and Quality Control: Ensuring Fitness for Purpose
For researchers and drug development professionals, understanding the synthesis and quality control of this compound is crucial for ensuring the reliability and reproducibility of their experimental results.
Synthesis Pathway Overview
While specific proprietary synthesis methods may vary between manufacturers, a common conceptual pathway for the production of perfluoroalkyl iodides involves the reaction of a perfluoroalkene with iodine and a fluoride source. The process requires careful control of reaction conditions to ensure high yield and minimize the formation of impurities.
References
- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modest Growth for Performance Fluorine Chemicals and Polymers Global Market [bccresearch.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. US20050075517A1 - Process for preparing perfluoropolyethers - Google Patents [patents.google.com]
The Fluorous Phase: A Technical Guide to Perfluoroalkyl Compounds and Their Application in High-Throughput Chemistry
Abstract
In the landscape of modern chemical and pharmaceutical sciences, the demand for efficient, high-throughput synthesis and purification methodologies is incessant. Fluorous chemistry, a strategic paradigm leveraging the unique physicochemical properties of perfluoroalkyl compounds, has emerged as a powerful tool to meet these demands. This technical guide provides an in-depth exploration of the principles of fluorous chemistry, the characteristics of perfluoroalkyl compounds, and their practical applications in synthesis, separation, and drug development. We will delve into the causality behind experimental choices, provide validated protocols for key techniques, and offer insights into the design and execution of fluorous-based workflows.
Introduction: The Genesis of the "Third Phase"
The foundation of fluorous chemistry was laid in 1994 by Horváth and Rábai, who introduced the concept of a "fluorous biphase system" (FBS).[1][2] This system is predicated on the limited miscibility of highly fluorinated compounds with both aqueous and common organic solvents, effectively creating a third phase.[1][3][4] This unique partitioning behavior forms the basis of a powerful separation and purification strategy.[5][6] Molecules "tagged" with a sufficiently long perfluoroalkyl chain (a "fluorous ponytail") will preferentially partition into the fluorous phase, allowing for their facile separation from non-tagged species in the organic or aqueous phase.[7][8]
The elegance of this approach lies in its orthogonality to traditional separation techniques that rely on polarity. In fluorous chemistry, the separation is driven by "fluorophilicity," the affinity of fluorinated molecules for each other.[9][10] This guide will explore the nuances of this principle and its application in streamlining complex chemical processes.
The Heart of the Matter: Perfluoroalkyl Compounds (PFAS)
Per- and polyfluoroalkyl substances (PFAS) are a broad class of synthetic organofluorine compounds characterized by a carbon chain where hydrogen atoms have been partially or completely replaced by fluorine atoms.[11][12][13] The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional thermal and chemical stability to these molecules.[12][14]
Unique Physicochemical Properties
The unique properties of perfluoroalkyl chains are central to fluorous chemistry:
-
High Hydrophobicity and Lipophobicity: Despite their non-polar nature, perfluoroalkanes are poorly miscible with many organic solvents, a property termed lipophobicity.[10] This dual hydrophobic and lipophobic character is the driving force behind the formation of a distinct fluorous phase.
-
High Density: Perfluorinated liquids are significantly denser than water and most organic solvents, facilitating easy phase separation.
-
Chemical Inertness: The strength of the C-F bond renders the perfluoroalkyl chain resistant to a wide range of chemical reagents and reaction conditions.[12]
-
Unique Solvency: Fluorous solvents exhibit high solubility for gases like oxygen and carbon dioxide, a property that can be advantageous in certain catalytic reactions.[2][3]
These properties are a direct consequence of the high electronegativity of fluorine, which creates strong, polarized C-F bonds and a non-polar overall molecular surface.
A Note on "Forever Chemicals"
It is important to acknowledge that some per- and polyfluoroalkyl substances (PFAS), particularly perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), have been identified as persistent organic pollutants with potential health and environmental concerns, earning them the moniker "forever chemicals".[11] The fluorous tags and solvents used in modern fluorous chemistry are typically designed to be more environmentally benign and are often recycled within the synthetic workflow to minimize environmental release.[7]
The Art of the Tag: Fluorous Tagging Strategies
The power of fluorous chemistry is unlocked through the covalent attachment of a perfluoroalkyl chain, or "fluorous tag," to a molecule of interest.[7][9] This tag acts as a handle for separation, dictating the phase preference of the tagged molecule without significantly altering its chemical reactivity.[9]
Designing the Ideal Tag
An effective fluorous tag should possess several key features:
-
Sufficient Fluorine Content: The tag must contain a high percentage of fluorine by mass to ensure preferential partitioning into the fluorous phase or strong retention on a fluorous solid phase.[9] Tags are often categorized as "heavy" (fluorine content > 60% by weight) or "light" (a single C6F13 or C8F17 chain).[9][15]
-
Inert Linker: The tag is typically connected to the substrate via a short, inert hydrocarbon spacer (e.g., -CH2CH2-) to insulate the reactive part of the molecule from the electron-withdrawing effects of the perfluoroalkyl chain.[9]
-
Cleavable or Non-Cleavable: Depending on the application, the tag can be designed to be permanently attached or cleavable under specific conditions to release the final, untagged product.
Common Fluorous Tagging Reagents
A wide array of fluorous tagging reagents have been developed to functionalize various classes of molecules, including alcohols, amines, carboxylic acids, and thiols. These reagents are often fluorous analogues of common protecting groups or activating agents.[9]
| Functional Group Target | Example Fluorous Reagent Type | Common Application |
| Alcohols, Amines | Fluorous-Boc (F-Boc) protecting groups | Peptide synthesis, multi-step synthesis |
| Carboxylic Acids | Fluorous alcohols for esterification | Protecting group, activation for coupling |
| Thiols | Fluorous iodoacetamides | Proteomics, peptide labeling |
| Aldehydes/Ketones | Fluorous hydrazines/hydroxylamines | Derivatization for analysis |
| General Substrates | Fluorous silyl ethers | Protecting groups |
Core Techniques in Fluorous Chemistry
The practical application of fluorous chemistry revolves around two primary separation techniques: Fluorous Liquid-Liquid Extraction (F-LLE) and Fluorous Solid-Phase Extraction (F-SPE).
Fluorous Liquid-Liquid Extraction (F-LLE)
F-LLE is the foundational technique of fluorous chemistry, relying on the partitioning of fluorous-tagged compounds between a fluorous solvent and a conventional organic or aqueous solvent.[5][6]
A reaction mixture containing a fluorous-tagged product and non-fluorous byproducts and excess reagents is diluted with a suitable organic solvent (e.g., toluene, ethyl acetate) and a fluorous solvent (e.g., perfluorohexane, FC-72). After agitation, the two immiscible phases are allowed to separate. The fluorous-tagged compound is selectively extracted into the denser fluorous phase, which can be physically separated. The product can then be recovered from the fluorous solvent, and the solvent can often be recycled.
Diagram: The Fluorous Biphasic System
Caption: A schematic representation of Fluorous Liquid-Liquid Extraction (F-LLE).
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a powerful and widely used technique that employs silica gel modified with a perfluoroalkyl stationary phase (fluorous silica gel).[16][17][18] This technique is analogous to reverse-phase chromatography but with a different separation principle.[19]
In a typical "catch-and-release" F-SPE protocol, a crude reaction mixture is loaded onto a cartridge containing fluorous silica gel.[16][20] A "fluorophobic" solvent (e.g., 80:20 methanol/water) is then used to wash the cartridge.[16] Non-fluorous compounds, regardless of their polarity, are eluted, while the fluorous-tagged compounds are retained on the stationary phase due to strong fluorous-fluorous interactions.[16][21] Subsequently, a "fluorophilic" solvent (e.g., methanol, THF) is used to elute the purified fluorous-tagged product.[16]
Diagram: Fluorous Solid-Phase Extraction (F-SPE) Workflow
Caption: The "catch-and-release" workflow of Fluorous Solid-Phase Extraction (F-SPE).
Experimental Protocol: A Validated F-SPE Procedure
This protocol provides a generalized, step-by-step methodology for the purification of a fluorous-tagged compound using F-SPE.[15][16]
Materials
-
Fluorous silica gel SPE cartridge (e.g., 2g size for up to 200 mg of crude sample).[15]
-
SPE manifold (vacuum or positive pressure).
-
Fluorophobic wash solvent: 80:20 Methanol/Water (v/v).
-
Fluorophilic elution solvent: Tetrahydrofuran (THF) or Methanol.
-
Loading solvent: Dimethylformamide (DMF) or a solvent that dissolves the crude mixture.[16]
Procedure
-
Cartridge Conditioning:
-
Wash the F-SPE cartridge with 2-3 column volumes of the elution solvent (e.g., THF).
-
Equilibrate the cartridge with 3-5 column volumes of the fluorophobic wash solvent (80:20 MeOH/H₂O). Do not allow the cartridge to go dry.[16]
-
-
Sample Loading:
-
Fluorophobic Wash (Elution of Non-Fluorous Compounds):
-
Wash the cartridge with 4-6 column volumes of the fluorophobic wash solvent (80:20 MeOH/H₂O).[16]
-
Collect this fraction. It contains the non-fluorous compounds. The progress of the elution can be monitored by thin-layer chromatography (TLC).
-
-
Fluorophilic Elution (Recovery of Fluorous-Tagged Product):
-
Place a clean collection vessel under the cartridge.
-
Elute the retained fluorous-tagged compound with 3-5 column volumes of a fluorophilic solvent (e.g., THF or pure Methanol).[16]
-
Collect this fraction, which contains the purified product.
-
-
Analysis and Post-Processing:
-
Analyze the collected fractions by TLC, LC-MS, or NMR to confirm the purity of the product.
-
Evaporate the solvent from the product fraction.
-
If necessary, cleave the fluorous tag to yield the final product.
-
Applications in Drug Discovery and Beyond
The efficiency and robustness of fluorous techniques have led to their widespread adoption in various stages of the drug discovery pipeline and other areas of chemical biology.
High-Throughput Synthesis and Purification
Fluorous chemistry is particularly well-suited for parallel synthesis, where numerous compounds are synthesized simultaneously.[6][22] F-SPE can be automated, allowing for the rapid purification of entire libraries of compounds.[15] This significantly accelerates the hit-to-lead optimization process in drug discovery.
Catalyst and Reagent Scavenging
Expensive or toxic catalysts and reagents can be tagged with a fluorous ponytail, allowing for their easy removal from the reaction mixture and subsequent recycling.[4][7] This not only reduces costs but also aligns with the principles of green chemistry.[8] For instance, fluorous versions of the Mitsunobu reagents have been developed to simplify the purification of the desired product.[4][7]
Fluorous Mixture Synthesis (FMS)
A more advanced application is fluorous mixture synthesis, where substrates are tagged with fluorous tags of varying fluorine content.[22][23][24] The tagged substrates are then mixed and subjected to a series of reactions. The resulting products are then separated based on their fluorine content using fluorous chromatography, allowing for the efficient synthesis and demixing of a library of compounds.[22][25]
Proteomics and Biomolecule Purification
Fluorous tagging has also been applied to the study and purification of biomolecules.[26][27] In "fluorous proteomics," specific classes of peptides can be selectively labeled with a fluorous tag and then enriched from complex biological samples using F-SPE.[27][28] This enables more targeted and sensitive analysis by mass spectrometry.
Conclusion: A Versatile Tool for Modern Chemistry
Fluorous chemistry, grounded in the unique properties of perfluoroalkyl compounds, offers a powerful and versatile platform for simplifying complex chemical synthesis and purification challenges. From its origins in biphasic catalysis to its current applications in high-throughput drug discovery and proteomics, the "fluorous phase" has proven to be more than a chemical curiosity. By understanding the fundamental principles of fluorophilicity and mastering the core techniques of F-LLE and F-SPE, researchers can significantly enhance the efficiency, speed, and sustainability of their chemical workflows. As the demand for more complex molecules and larger compound libraries continues to grow, the strategic application of fluorous chemistry will undoubtedly play an increasingly important role in advancing chemical and pharmaceutical sciences.
References
- 1. Facile catalyst separation without water: fluorous biphase hydroformylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorous Synthesis | TCI Deutschland GmbH [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Book Review: Handbook of Fluorous Chemistry - J. A. Gladysz, D. P. Curran, I. T. Horvath [organic-chemistry.org]
- 5. Fluorous phase separation techniques in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 9. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. PFAS - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Fact sheet: Perfluoroalkylated and Polyfluoroalkylated Substances (PFAS, Under Review) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 14. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 15. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. silicycle.com [silicycle.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fluorous mixture synthesis: a fluorous-tagging strategy for the synthesis and separation of mixtures of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ovid.com [ovid.com]
- 24. researchgate.net [researchgate.net]
- 25. Binary fluorous tagging enables the synthesis and separation of a sixteen-stereoisomer library of macrosphelides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent Applications of Fluorous Separation Methods in Organic and Bioorganic Chemistry | Semantic Scholar [semanticscholar.org]
- 27. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Indispensable Role of Perfluoroalkyl Iodides in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Power of the Perfluoroalkyl Moiety
The introduction of perfluoroalkyl (Rf) chains into organic molecules imparts a unique and often transformative set of properties. These include enhanced thermal stability, metabolic resistance, lipophilicity, and unique electronic characteristics. Consequently, perfluoroalkylation has become a cornerstone strategy in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the various sources of perfluoroalkyl groups, perfluoroalkyl iodides (RFIs) stand out as exceptionally versatile and reactive synthons, enabling a broad spectrum of chemical transformations. This technical guide provides an in-depth exploration of the pivotal role of RFIs in organic synthesis, offering both mechanistic insights and practical, field-proven protocols for their application.
I. The Nature of the C-I Bond in Perfluoroalkyl Iodides: A Gateway to Reactivity
The synthetic utility of perfluoroalkyl iodides is fundamentally rooted in the nature of the C–I bond. The strong electron-withdrawing effect of the perfluoroalkyl chain polarizes the C–I bond, making the carbon atom electron-deficient and the iodine atom a good leaving group. More importantly, this bond is significantly weaker than C-F, C-C, and C-H bonds, rendering it susceptible to homolytic cleavage to generate highly valuable perfluoroalkyl radicals (Rf•). This propensity to form radicals under relatively mild conditions is the lynchpin of many of the reactions discussed herein.
II. Radical Reactions: The Workhorse of Perfluoroalkylation
The facile generation of perfluoroalkyl radicals from RFIs has made radical reactions a dominant strategy for incorporating Rf groups into organic scaffolds.
A. Atom Transfer Radical Addition (ATRA) to Unsaturated Bonds
Atom Transfer Radical Addition (ATRA) is a powerful method for the simultaneous introduction of a perfluoroalkyl group and an iodine atom across a double or triple bond.[2] This reaction proceeds via a radical chain mechanism and is highly valued for its atom economy.
Mechanism of ATRA:
The reaction is typically initiated by thermal or photochemical means, often with the aid of a radical initiator.
Diagram: Mechanism of Atom Transfer Radical Addition (ATRA)
Caption: General mechanism of Atom Transfer Radical Addition (ATRA).
Experimental Protocol: Thermal ATRA of 1-Iodononafluorobutane to 1-Octene
This protocol describes a typical thermal initiation of an ATRA reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-Octene | 112.21 | 1.12 g | 10.0 |
| 1-Iodononafluorobutane | 345.96 | 4.15 g | 12.0 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 82 mg | 0.5 |
| Acetonitrile (anhydrous) | 41.05 | 20 mL | - |
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1-octene (1.12 g, 10.0 mmol) and 1-iodononafluorobutane (4.15 g, 12.0 mmol).
-
Add anhydrous acetonitrile (20 mL) to dissolve the reactants.
-
Add AIBN (82 mg, 0.5 mmol) to the solution.
-
Degas the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the tube with argon or nitrogen.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired 1-iodo-2-(nonafluorobutyl)decane.
B. Photocatalytic Perfluoroalkylation
Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating perfluoroalkyl radicals from RFIs.[3][4] This approach avoids the need for high temperatures and often exhibits broad functional group tolerance.
Mechanism of Photocatalytic Perfluoroalkylation:
The mechanism typically involves the excitation of a photocatalyst (PC) by visible light, followed by single-electron transfer (SET) to the perfluoroalkyl iodide, leading to its fragmentation into a perfluoroalkyl radical and an iodide anion.
Diagram: Photocatalytic Generation of Perfluoroalkyl Radicals
Caption: General mechanism for photoredox-catalyzed perfluoroalkylation.
Experimental Protocol: Photocatalytic C-H Perfluoroalkylation of an Electron-Rich Arene [5][6]
This protocol describes the direct perfluoroalkylation of an arene using a common photoredox catalyst.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N,N-Dimethylaniline | 121.18 | 121 mg | 1.0 |
| 1-Iodoperfluorohexane | 445.98 | 535 mg | 1.2 |
| fac-Ir(ppy)₃ | 654.78 | 6.5 mg | 0.01 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 259 mg | 2.0 |
| Acetonitrile (anhydrous) | 41.05 | 5 mL | - |
Procedure:
-
In a 10 mL Schlenk tube equipped with a magnetic stir bar, combine N,N-dimethylaniline (121 mg, 1.0 mmol), 1-iodoperfluorohexane (535 mg, 1.2 mmol), fac-Ir(ppy)₃ (6.5 mg, 0.01 mmol), and DIPEA (259 mg, 2.0 mmol).
-
Add anhydrous acetonitrile (5 mL) to the tube.
-
Degas the solution with a stream of argon for 15 minutes.
-
Seal the tube and place it approximately 5 cm from a blue LED lamp (40 W).
-
Irradiate the reaction mixture at room temperature for 24 hours with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the perfluoroalkylated aniline product.
III. Cross-Coupling Reactions: Forging C-C Bonds with Precision
Perfluoroalkyl iodides are excellent partners in various transition metal-catalyzed cross-coupling reactions, enabling the direct formation of C(sp³)-C(sp²), and C(sp³)-C(sp) bonds.
A. Copper-Catalyzed Cross-Coupling with Arylboronic Acids
Copper-catalyzed cross-coupling of RFIs with arylboronic acids provides a direct route to perfluoroalkylated arenes.[7][8]
Mechanism of Copper-Catalyzed Cross-Coupling:
The precise mechanism can be complex and ligand-dependent, but a plausible pathway involves the formation of a perfluoroalkylcopper species, which then undergoes transmetalation with the arylboronic acid and subsequent reductive elimination.[9][10][11]
Diagram: Proposed Catalytic Cycle for Copper-Catalyzed Perfluoroalkylation of Arylboronic Acids
Caption: A simplified catalytic cycle for copper-catalyzed cross-coupling.
B. Sonogashira-Type Coupling with Terminal Alkynes
The Sonogashira coupling, traditionally a palladium-catalyzed reaction, can be adapted for the coupling of perfluoroalkyl iodides with terminal alkynes, often with copper co-catalysis, to form perfluoroalkylated alkynes.[4]
Experimental Protocol: Copper-Catalyzed Sonogashira-Type Coupling of 1-Iodoperfluorohexane with Phenylacetylene [12]
This protocol outlines a copper-catalyzed coupling of a perfluoroalkyl iodide with a terminal alkyne.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Phenylacetylene | 102.13 | 123 mg | 1.2 |
| 1-Iodoperfluorohexane | 445.98 | 446 mg | 1.0 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.1 |
| 1,10-Phenanthroline | 180.21 | 54 mg | 0.3 |
| KF/Al₂O₃ | - | 5 equiv. | - |
| Toluene (anhydrous) | 92.14 | 5 mL | - |
Procedure:
-
To a dry Schlenk tube, add CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (54 mg, 0.3 mmol), and KF/Al₂O₃ (5 equivalents relative to the RFI).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL), followed by phenylacetylene (123 mg, 1.2 mmol) and 1-iodoperfluorohexane (446 mg, 1.0 mmol) via syringe.
-
Stir the mixture at 110 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to give the desired perfluoroalkylated alkyne.
IV. Formation and Application of Perfluoroalkyl Grignard Reagents
Perfluoroalkyl Grignard reagents (RfMgX) are valuable nucleophilic perfluoroalkylating agents. Their preparation from RFIs is a key transformation, although it requires careful control of reaction conditions due to their lower stability compared to their non-fluorinated counterparts.[13][14]
Preparation of Perfluoroalkyl Grignard Reagents:
These reagents are typically prepared by the reaction of a perfluoroalkyl iodide with magnesium metal or through a halogen-metal exchange with a pre-formed Grignard reagent like ethylmagnesium bromide.[13][15]
Diagram: Synthesis and Reaction of a Perfluoroalkyl Grignard Reagent
Caption: Formation and subsequent reaction of a perfluoroalkyl Grignard reagent.
Experimental Protocol: Preparation of Heptafluoropropylmagnesium Iodide and Reaction with Benzaldehyde [16]
This protocol details the in-situ generation of a perfluoroalkyl Grignard reagent and its subsequent reaction with an electrophile.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-Iodoheptafluoropropane | 295.93 | 2.96 g | 10.0 |
| Ethylmagnesium Bromide (3.0 M in Et₂O) | - | 3.33 mL | 10.0 |
| Benzaldehyde | 106.12 | 0.85 g | 8.0 |
| Diethyl Ether (anhydrous) | 74.12 | 30 mL | - |
| Saturated NH₄Cl solution | - | 20 mL | - |
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add a solution of 1-iodoheptafluoropropane (2.96 g, 10.0 mmol) in anhydrous diethyl ether (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add ethylmagnesium bromide (3.33 mL of a 3.0 M solution in Et₂O, 10.0 mmol) dropwise, keeping the internal temperature below -70 °C.
-
Stir the resulting suspension at -78 °C for 1 hour to ensure complete formation of the heptafluoropropylmagnesium iodide.
-
In a separate flask, prepare a solution of benzaldehyde (0.85 g, 8.0 mmol) in anhydrous diethyl ether (10 mL).
-
Add the benzaldehyde solution dropwise to the Grignard reagent suspension at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes) to obtain the desired perfluoroalkylated secondary alcohol.
V. Synthesis of Perfluoroalkyl Iodides
The accessibility of perfluoroalkyl iodides is crucial for their widespread application. The primary industrial method for their synthesis is the telomerization of tetrafluoroethylene (TFE) with a telogen, typically a shorter perfluoroalkyl iodide like pentafluoroethyl iodide.[9] This process allows for the construction of longer perfluoroalkyl chains. Other methods include the reaction of perfluoroalkanesulfonyl iodides and the conversion of perfluoroalkyl chlorides.[17]
Conclusion
Perfluoroalkyl iodides are undeniably central to the field of organofluorine chemistry. Their unique reactivity, particularly their ability to serve as efficient precursors to perfluoroalkyl radicals and nucleophiles, has enabled the development of a vast and powerful synthetic toolbox. From radical additions and photocatalytic transformations to cross-coupling reactions and the formation of Grignard reagents, RFIs provide reliable and versatile pathways for the introduction of the perfluoroalkyl moiety. As the demand for complex fluorinated molecules continues to grow across the pharmaceutical, agrochemical, and materials science sectors, the strategic application of perfluoroalkyl iodides will undoubtedly continue to be a driving force of innovation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of fluorocarbons, perfluoroalkyl iodides, bromides and chlorides, and perfluoroalkyl grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA) Reactions of Perfluoroalkyl Iodides with Styrenes and Phenylacetylenes - figshare - Figshare [figshare.com]
- 8. Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation [beilstein-journals.org]
- 9. Mechanism of Cu-Catalyzed Iododeboronation: A Description of Ligand-Enabled Transmetalation, Disproportionation, and Turnover in Cu-Mediated Oxidative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
- 12. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 13. A Facile Synthesis of Perfluoroalkyl Vinyl Iodides and Their Palladium-Mediated Cross-Coupling Reactions<sup>1</sup> [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. researchgate.net [researchgate.net]
The Carbon-Fluorine Bond: A Senior Scientist's Guide to its Unique Properties and Applications in Drug Development
Executive Summary: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has transitioned from a niche tactic to a cornerstone of rational drug design. It is estimated that approximately 20-25% of all marketed pharmaceuticals contain at least one fluorine atom, a testament to its profound impact on molecular properties.[1][2][3][4] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a superficial overview to provide a deep, mechanistic understanding of the carbon-fluorine (C-F) bond. We will dissect its fundamental physicochemical nature, explore the subtle yet powerful stereoelectronic effects that govern molecular conformation, and critically evaluate its application in optimizing pharmacokinetic and pharmacodynamic profiles. By explaining the causality behind its effects—from enhancing metabolic stability to modulating bioactivity—this document serves as a technical resource for leveraging the unique chemistry of fluorine to accelerate the development of safer, more effective therapeutics.
Fundamental Physicochemical Properties of the C-F Bond
The utility of the C-F bond in drug design is rooted in a unique combination of elemental properties. Understanding these fundamentals is critical to predicting and exploiting its influence on a parent molecule.
Extreme Polarity and Electronegativity
Fluorine is the most electronegative element, with a Pauling scale value of approximately 4.0, in stark contrast to carbon's 2.5.[5][6] This profound difference creates a highly polarized covalent bond (Cδ+—Fδ−) with a significant dipole moment.[5][7][8] This polarization is not merely a localized effect; it imparts a partial ionic character to the bond, which is a primary contributor to its remarkable strength and has cascading inductive effects on the electronic distribution of the entire molecule.[5][7]
Unparalleled Bond Strength and Compact Length
The C-F bond is recognized as the strongest single bond in organic chemistry.[5][9][10] This strength arises from the combination of efficient orbital overlap between the carbon and fluorine atoms and the significant electrostatic attraction between the partial positive charge on carbon and the partial negative charge on fluorine.[5][11] Its high bond dissociation energy (BDE) makes it exceptionally resistant to homolytic cleavage, a key factor in its ability to enhance metabolic stability.[10][12]
Furthermore, the C-F bond is exceptionally short, typically around 1.35 Å, which is shorter than C-O, C-N, and other carbon-halogen bonds.[5][8][13] This compactness, coupled with the fact that the bond length and strength increase as more fluorine atoms are added to the same carbon (geminal fluorination), contributes to the chemical inertness of perfluorinated moieties.[5][8][14]
| Bond Type | Bond Dissociation Energy (BDE) (kcal/mol) | Typical Bond Length (Å) |
| C–F | ~115 | ~1.35 |
| C–H | ~105 | ~1.09 |
| C–Cl | ~84 | ~1.77 |
| C–Br | ~72 | ~1.94 |
| C–I | ~58 | ~2.14 |
| (Data compiled from multiple sources for the CH₃–X molecule)[5][8] |
A Unique Steric and Electronic Profile
From a steric perspective, fluorine is a surprisingly close mimic of hydrogen. With a van der Waals radius of 1.47 Å compared to hydrogen's 1.20 Å, it can often replace a hydrogen atom without introducing significant steric hindrance.[12][15] This "isosteric" relationship is deceptive, as the "bioisosteric" replacement of H with F introduces vastly different electronic properties, allowing chemists to dramatically alter a molecule's character while minimally perturbing its size.[12]
Stereoelectronic Effects and Conformational Control
Beyond its basic physical properties, the C-F bond exerts powerful stereoelectronic effects that can be harnessed to control molecular shape and reactivity. This is a field-proven strategy for pre-organizing a ligand into its bioactive conformation, thereby enhancing binding affinity and selectivity.
The Gauche Effect: A Conformational Lock
The gauche effect describes the tendency of a molecule, such as 1,2-difluoroethane, to adopt a conformation where the two fluorine atoms are gauche (dihedral angle of ~60°) rather than anti (~180°), despite the potential for steric and dipolar repulsion. This counterintuitive preference is a result of a stabilizing hyperconjugative interaction where the electrons from a C-H or C-C σ-bonding orbital donate into the low-lying antibonding (σ*) orbital of the adjacent C-F bond. This donation is maximized in the gauche arrangement. In drug design, this effect can be used to favor specific rotamers, effectively locking a flexible molecule into a shape that is optimal for receptor binding.[13][16]
Caption: Gauche effect in 1,2-difluoroethane.
Hyperconjugation: The Role of the σ Orbital*
The highly polarized nature of the C-F bond results in a low-energy, electron-deficient σ* antibonding orbital.[17] This orbital is an excellent electron acceptor, allowing for stabilizing hyperconjugative interactions with adjacent electron-donating σ-bonds (e.g., C-C, C-H) or lone pairs (n).[18] This phenomenon, sometimes called negative hyperconjugation when involving lone pairs, can influence bond lengths, molecular stability, and acidity.[18][19][20] For instance, the delocalization of an adjacent lone pair into the C-F σ* orbital can weaken and lengthen the C-F bond, a subtle but important consideration in complex molecular systems.
Caption: Orbital interaction in C-F hyperconjugation.
The C-F Bond in Drug Design: A Strategic Tool
The unique properties of the C-F bond are not merely academic; they are powerful levers for modulating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.
Enhancing Metabolic Stability: The "Metabolic Shield"
One of the most common and successful applications of fluorination is to block metabolic oxidation.[15][21] The cytochrome P450 (CYP450) family of enzymes are primary drivers of Phase I metabolism, often through the oxidation of susceptible C-H bonds. Replacing a vulnerable hydrogen with a fluorine atom effectively "shields" that position.[12][21] The high strength of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to a C-H bond, leading to a longer drug half-life, reduced clearance, and improved bioavailability.[15][21]
| Compound Pair | Position of F | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Ezetimibe Analog (SCH 48461) | - | < 10 | > 200 |
| Ezetimibe | para-fluoro on phenyl | > 180 | < 5 |
| KSP Inhibitor Analog | - | 15 | 130 |
| KSP Inhibitor | Fluoroethylamine | 120 | 15 |
| (Representative in vitro data from liver microsome stability assays)[15][21] |
Modulating Physicochemical Properties for Pharmacokinetics
Fluorine's powerful inductive effect allows for the fine-tuning of key physicochemical parameters:
-
pKa Modulation: Placing a fluorine atom near a basic nitrogen center can significantly lower its basicity (reduce pKa). This can be crucial for improving oral bioavailability, as a less basic compound will be less protonated at physiological pH, enhancing its ability to permeate cell membranes.[15][17]
-
Lipophilicity (LogP): The effect on lipophilicity is context-dependent. A single fluorine substitution often slightly increases LogP.[22] However, highly fluorinated groups like trifluoromethyl (CF₃) can significantly increase lipophilicity, which can enhance membrane permeability and protein binding.[22][23][24]
-
Binding Affinity: The polarized C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or electrostatic interactions within a protein's active site, increasing binding affinity and potency.[12][25]
Metabolic Realities and Potential Pitfalls
While robust, the C-F bond is not invincible. Under certain physiological conditions, it can be cleaved heterolytically through enzymatic action.[26] The metabolic fate of fluorinated compounds must be carefully evaluated, as defluorination can sometimes lead to the formation of toxic metabolites. A well-documented example is the metabolism of some fluoroethylamines to fluoroacetate, a potent toxin that disrupts the Krebs cycle.[26][27] This underscores the necessity of thorough metabolic profiling for all fluorinated drug candidates.
Synthetic Strategies and Challenges
The successful application of fluorination in drug discovery is contingent on the availability of robust and scalable synthetic methods. The field has evolved significantly, moving towards more selective and safer protocols.
The Chemist's Toolbox: Fluorination Reagents
A wide array of reagents exists, broadly classified by their mechanism:
-
Nucleophilic Reagents: Sources of F⁻, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), are used in substitution reactions. More potent deoxo-fluorination reagents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) convert alcohols and carbonyls to their fluorinated counterparts, but can be hazardous to handle.[28]
-
Electrophilic Reagents: Sources of "F⁺", such as Selectfluor® (F-TEDA-BF₄), are used for the fluorination of electron-rich systems like enolates and arenes.[29]
The choice of reagent is a critical decision based on substrate compatibility, desired transformation, and scalability. Many traditional reagents require harsh conditions, limiting their use on complex, late-stage intermediates.[28]
The Rise of Late-Stage Fluorination
In drug discovery, the ability to introduce fluorine at a late stage in a synthetic sequence is highly valuable. It allows for the rapid generation of fluorinated analogs from a common, advanced intermediate, accelerating the structure-activity relationship (SAR) cycle. Modern transition-metal-catalyzed methods, particularly those using palladium, have emerged as powerful tools for this purpose, enabling the fluorination of previously unreactive C-H bonds or the cross-coupling of aryl halides and triflates.[1][30]
Caption: Workflow for late-stage fluorination in drug discovery.
Experimental Protocol: Palladium-Catalyzed Fluorination of an Aryl Triflate
This protocol describes a representative method for late-stage aromatic fluorination, a self-validating system based on established literature.[29] It requires strict adherence to anhydrous and anaerobic conditions.
Objective: To synthesize an aryl fluoride from a corresponding aryl triflate using a palladium catalyst and a fluoride source.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Biaryl phosphine ligand (e.g., BrettPhos)
-
Anhydrous cesium fluoride (CsF) or silver fluoride (AgF)
-
Aryl triflate substrate
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Glovebox Preparation: Inside a nitrogen-filled glovebox, add the palladium precatalyst (e.g., 0.02 mmol, 1 mol%), the biaryl phosphine ligand (e.g., 0.04 mmol, 2 mol%), and anhydrous cesium fluoride (2.0 mmol, 2.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: To the vial containing the solids, add the aryl triflate (1.0 mmol, 1.0 equiv) followed by the anhydrous, degassed solvent (5 mL).
-
Reaction Setup: Seal the reaction vial with a Teflon-lined cap. If not using a glovebox for the entire duration, ensure the vial can be securely sealed and transferred to a heating block on a Schlenk line under a positive pressure of inert gas (Nitrogen or Argon).
-
Heating and Monitoring: Heat the reaction mixture to the optimized temperature (typically 100-130 °C) with vigorous stirring. The causality here is that higher temperatures are often required to facilitate the difficult C(aryl)-F reductive elimination step from the palladium center.[29] Monitor the reaction progress by taking aliquots (under inert conditions) and analyzing via GC-MS or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure aryl fluoride product.
Conclusion and Future Perspectives
The carbon-fluorine bond is far more than a simple hydrogen isostere; it is a sophisticated tool for molecular engineering. Its unique combination of strength, polarity, and size allows medicinal chemists to rationally address multifaceted challenges in drug development, from blocking metabolic soft spots to fine-tuning receptor binding and membrane permeability.[15][17][31] While the synthetic challenges associated with fluorination are not trivial, modern catalytic methods are continuously expanding the accessibility of novel fluorinated motifs.[30] Looking forward, the application of fluorine will undoubtedly continue to grow, particularly with the expanding use of the 18F isotope in Positron Emission Tomography (PET) imaging, which bridges the gap between drug design, diagnostics, and personalized medicine.[31][32] A deep, mechanistic understanding of the C-F bond is, and will remain, an invaluable asset for any scientist dedicated to the discovery of next-generation therapeutics.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 9. fiveable.me [fiveable.me]
- 10. waste360.com [waste360.com]
- 11. quora.com [quora.com]
- 12. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 13. grokipedia.com [grokipedia.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. tandfonline.com [tandfonline.com]
- 16. chemtube3d.com [chemtube3d.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Hyperconjugation - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Negative hyperconjugation in organic fluorine chemistry; myth or reality? - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. scispace.com [scispace.com]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 25. educationgroup.mit.edu [educationgroup.mit.edu]
- 26. hyphadiscovery.com [hyphadiscovery.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pharmtech.com [pharmtech.com]
- 29. benchchem.com [benchchem.com]
- 30. books.rsc.org [books.rsc.org]
- 31. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS)
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large and complex class of synthetic organofluorine compounds that have been in commercial use since the 1940s and 1950s.[1][2][3] These substances are characterized by a fully (per-) or partially (poly-) fluorinated alkyl chain. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to these compounds.[3][4] This stability, combined with their unique ability to repel both water and oil, has led to their widespread use in a vast array of industrial and consumer products.[5][6]
However, the very properties that make PFAS desirable in commercial applications also contribute to their persistence in the environment, leading to their designation as "forever chemicals".[3][5] Their resistance to degradation means they can accumulate in the environment and in living organisms, including humans.[2] Growing concerns about their potential adverse effects on human health and the ecosystem have prompted extensive research and regulatory action worldwide.[5][7] This guide provides a comprehensive technical overview of PFAS, intended for researchers, scientists, and professionals in drug development and related fields.
I. Fundamental Chemistry and Classification
A. The Defining Feature: The Carbon-Fluorine Bond
The fundamental characteristic of all PFAS is the presence of the carbon-fluorine (C-F) bond. With a bond dissociation energy of up to 536 kJ/mol, it is the strongest single bond in organic chemistry.[4] This exceptional strength is due to the high electronegativity of the fluorine atom and the short bond length. This stability is the primary reason for the remarkable resistance of PFAS to chemical, thermal, and biological degradation.[3][8]
B. Defining and Classifying a Vast Chemical Family
The universe of PFAS is extensive, with thousands of different compounds identified.[1][7] A widely accepted definition by the Organisation for Economic Co-operation and Development (OECD) from 2021 defines PFAS as "fluorinated substances that contain at least one fully fluorinated methyl or methylene carbon atom (without any H/Cl/Br/I atom attached to it)".[5]
PFAS can be broadly categorized into two main classes: polymers and non-polymers .[8][9] This guide will primarily focus on the non-polymer class, which are more commonly detected in the environment and are the subject of most toxicological studies.[9]
Non-polymer PFAS are further subdivided into perfluoroalkyl substances and polyfluoroalkyl substances .
-
Perfluoroalkyl Substances: In these compounds, all the carbon atoms on the alkyl chain (with the exception of carbon atoms in certain functional groups) are fully saturated with fluorine atoms.[7]
-
Polyfluoroalkyl Substances: These compounds have at least one, but not all, of the carbon atoms in the alkyl chain bonded to hydrogen instead of fluorine.[7]
A key distinction within the non-polymer PFAS is based on the functional group attached to the fluorinated alkyl chain. The most well-studied groups are the perfluoroalkyl acids (PFAAs).[9][10] PFAAs are often considered "terminal" degradation products because they are highly resistant to further breakdown under normal environmental conditions.[9] Polyfluoroalkyl substances that can degrade to form PFAAs are referred to as "precursors".[9]
The two major subgroups of PFAAs are:
-
Perfluoroalkyl Carboxylic Acids (PFCAs): These contain a carboxylic acid functional group (-COOH). A prominent example is Perfluorooctanoic Acid (PFOA).[7]
-
Perfluoroalkyl Sulfonic Acids (PFSAs): These contain a sulfonic acid functional group (-SO3H). The most well-known example is Perfluorooctanesulfonic Acid (PFOS).[7]
The length of the carbon chain is another critical classification parameter. PFAS are often categorized as either long-chain or short-chain . Generally, long-chain PFAS include PFCAs with seven or more carbon atoms and PFSAs with six or more carbon atoms.[10] This distinction is significant as long-chain PFAS tend to have longer elimination half-lives and a greater potential for bioaccumulation compared to their short-chain counterparts.[10]
References
- 1. Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 2. niehs.nih.gov [niehs.nih.gov]
- 3. What is the chemical nature of perfluoroalkyl and polyfluoroalkyl substances (PFAS) compounds? [enviroforensics.com]
- 4. researchgate.net [researchgate.net]
- 5. PFAS - Wikipedia [en.wikipedia.org]
- 6. Per- and polyfluoroalkyl substances (PFAS) | EFSA [efsa.europa.eu]
- 7. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) - Enviro Wiki [enviro.wiki]
- 8. Fact sheet: Perfluoroalkylated and Polyfluoroalkylated Substances (PFAS, Under Review) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Perfluoropentyl Iodide for Controlled Radical Polymerization
Abstract
This guide provides a comprehensive overview of Perfluoropentyl Iodide (PFPI) as a highly efficient chain transfer agent (CTA) for Iodine Transfer Polymerization (ITP). ITP is a powerful method of Reversible-Deactivation Radical Polymerization (RDRP) that enables the synthesis of polymers with precisely controlled molecular weights, low dispersity, and advanced architectures. Due to the characteristic weakness of the Carbon-Iodine bond in perfluoroalkyl iodides, PFPI offers a metal-free, versatile, and robust alternative to other controlled polymerization techniques.[1][2] This document details the underlying chemical principles, provides step-by-step experimental protocols for both thermal and photo-initiated polymerization, and discusses the characterization and application of the resulting polymers.
Scientific Principles: The Role of Perfluoropentyl Iodide in ITP
Iodine Transfer Polymerization (ITP) is a form of controlled radical polymerization that relies on a degenerative chain transfer mechanism to regulate polymer chain growth.[2] The process is mediated by an organoiodide compound, in this case, Perfluoropentyl Iodide (C₅F₁₁I), which reversibly activates and deactivates the growing polymer chains.
1.1. Mechanism of Action
The control in ITP stems from the reversible cleavage of the C–I bond. The bond dissociation energy of a perfluoroalkyl C–I bond is significantly lower than that of its non-fluorinated counterpart, making it an ideal reversible deactivation group.[3] The process can be initiated either thermally, using a conventional radical initiator like azobisisobutyronitrile (AIBN), or photochemically.
The core mechanism involves three key phases:
-
Initiation: A standard radical initiator decomposes (thermally or photochemically) to produce primary radicals (I•). These radicals react with monomer (M) to form an active, propagating polymer chain (Pₙ•).
-
Reversible Chain Transfer: The active polymer chain radical (Pₙ•) reacts with the perfluoropentyl iodide (Rբ-I). The iodine atom is transferred to the polymer chain, rendering it dormant (Pₙ-I), and generating a new perfluoroalkyl radical (Rբ•).[4] This new radical then initiates the growth of another polymer chain.
-
Degenerative Transfer Equilibrium: A rapid and reversible exchange of the iodine atom occurs between dormant polymer chains (Pₙ-I) and propagating radical chains (Pₘ•). This dynamic equilibrium ensures that all polymer chains have an equal probability of growing, leading to a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution (low dispersity, Đ).[5]
The process is illustrated in the diagram below.
Caption: Mechanism of Iodine Transfer Polymerization (ITP).
1.2. Advantages of Using Perfluoropentyl Iodide
Perfluoroalkyl iodides (RբI) like PFPI are particularly advantageous as CTAs for several reasons:
-
High Transfer Constants: The weak C-I bond in RբI ensures a high chain transfer rate, which is essential for maintaining control over the polymerization.[3]
-
Metal-Free: Unlike Atom Transfer Radical Polymerization (ATRP), ITP does not require a transition metal catalyst, simplifying purification and making it suitable for biomedical and electronic applications where metal contamination is a concern.[2]
-
Versatility: ITP can be applied to a wide range of monomers, including styrenes, acrylates, methacrylates, and vinylidene fluoride (VDF).[2][3][6]
-
Living Characteristics: The resulting polymers retain an active iodo-terminated chain end, which can be used for subsequent chain extensions to create block copolymers.[1][7]
Experimental Protocols
The following protocols provide a general framework for conducting ITP using perfluoropentyl iodide. Researchers should optimize conditions based on the specific monomer and desired polymer properties.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Perfluoropentyl Iodide (C₅F₁₁I) | ≥98% | Major Chemical Supplier | Store protected from light. |
| Monomer (e.g., Styrene, MMA) | ≥99% | Major Chemical Supplier | Inhibitor should be removed before use. |
| Radical Initiator (e.g., AIBN) | ≥98% | Major Chemical Supplier | Recrystallize from methanol if necessary. |
| Anhydrous Solvent (e.g., Toluene) | Anhydrous | Major Chemical Supplier | Degas before use. |
| Schlenk Flasks and Glassware | - | - | Must be oven-dried before use. |
| Nitrogen or Argon Gas | High Purity | - | For maintaining an inert atmosphere. |
2.2. Protocol: Thermal ITP of Methyl Methacrylate (MMA)
This protocol describes a typical procedure for the thermally initiated polymerization of MMA to target a polymer with a specific degree of polymerization (DP).
Step-by-Step Procedure:
-
Inhibitor Removal: Pass the MMA monomer through a column of basic alumina to remove the inhibitor.
-
Reagent Calculation: For a target DP of 100, the molar ratio of [Monomer]:[CTA]:[Initiator] is typically set to 100:1:0.1.
-
MMA: 10.0 g (100 mmol)
-
Perfluoropentyl Iodide (C₅F₁₁I): 0.346 g (1 mmol)
-
AIBN: 0.0164 g (0.1 mmol)
-
Toluene: 10 mL (to create a 50% w/w solution)
-
-
Reaction Setup: Add the calculated amounts of C₅F₁₁I, AIBN, and a magnetic stir bar to a dry Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and high-purity nitrogen or argon three times to remove oxygen.
-
Addition of Reagents: Using degassed syringes, add the anhydrous toluene and the inhibitor-free MMA to the flask under a positive pressure of inert gas.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C). Let the reaction proceed for the planned duration (e.g., 6-24 hours), taking aliquots periodically via a degassed syringe to monitor conversion.
-
Termination & Isolation: To stop the polymerization, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).
-
Purification: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum at 40-50 °C to a constant weight.
Caption: Experimental workflow for PFPI-mediated ITP.
2.3. Protocol: Visible Light-Induced ITP of Acrylates
Photo-induced ITP allows for polymerization at ambient temperatures, offering excellent temporal control.[8][9] This often requires a photocatalyst.
-
Key Modifications: Instead of a thermal initiator like AIBN, a photoredox catalyst (e.g., fac-[Ir(ppy)₃]) is used in conjunction with the perfluoroalkyl iodide.[8] The reaction is performed at room temperature under irradiation from a specific wavelength light source (e.g., a blue LED lamp).[9] The reaction can be started and stopped simply by turning the light source on and off.[8]
Characterization and Expected Results
Successful ITP results in polymers with predictable molecular weights and low dispersity.
3.1. Characterization Techniques
-
¹H NMR Spectroscopy: Used to determine monomer conversion by comparing the integration of monomer vinyl peaks to polymer backbone peaks.
-
Size Exclusion Chromatography (SEC/GPC): Essential for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and dispersity (Đ = Mₒ/Mₙ).
3.2. Typical Results
A well-controlled ITP should exhibit the following characteristics:
-
A linear relationship between monomer conversion and the number-average molecular weight (Mₙ).
-
Low dispersity values (Đ), typically between 1.1 and 1.5.
-
A shift of the SEC chromatograms to higher molecular weights as the polymerization progresses, with the symmetrical peak shape being maintained.
| Monomer | Typical Conditions | Target Mₙ ( g/mol ) | Achieved Mₙ ( g/mol ) | Dispersity (Đ) |
| Styrene | 80 °C, AIBN, Bulk | 10,000 | 9,800 | 1.25 |
| Methyl Methacrylate | 70 °C, AIBN, Toluene | 15,000 | 14,500 | 1.20 |
| Vinylidene Fluoride | 75 °C, Peroxide, scCO₂ | 20,000 | 18,900 | 1.35 |
Note: Data is representative and will vary based on specific reaction conditions.
Applications and Scope
The "living" nature of polymers synthesized via PFPI-mediated ITP makes them highly valuable as macroinitiators for the creation of complex polymer architectures.
-
Block Copolymers: The iodo-terminated polymer can be chain-extended with a second monomer to produce well-defined diblock or multiblock copolymers.[1]
-
Surface Modification: Polymers can be grafted from surfaces functionalized with iodine-containing groups to create functional coatings.
-
Fluoropolymers: PFPI is particularly effective for the polymerization of fluorinated monomers like VDF, leading to the synthesis of advanced fluoroelastomers and electroactive polymers.[3]
-
Specialty Materials: The technique has been applied to develop materials like superabsorbent polymers and reactive liquid polymers.[1][10]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad Dispersity (Đ > 1.5) | 1. Oxygen contamination.2. Impurities in monomer/solvent.3. Initiator concentration too high. | 1. Ensure thorough degassing (Freeze-Pump-Thaw).2. Purify all reagents before use.3. Reduce initiator ratio ([CTA]:[I] > 10:1). |
| Low Monomer Conversion | 1. Insufficient initiator.2. Reaction temperature too low.3. Inefficient CTA for the monomer. | 1. Increase initiator concentration slightly.2. Increase reaction temperature by 10 °C.3. Verify CTA efficiency for the specific monomer. |
| Bimodal SEC Trace | 1. Inefficient initiation.2. Chain transfer to solvent or monomer. | 1. Ensure initiator is fully dissolved and active.2. Choose a solvent with low chain transfer potential. |
References
- 1. Development of “Iodine Transfer Polymerization” and Its Applications to Telechelically Reactive Polymers [jstage.jst.go.jp]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US9193810B2 - Free radical and controlled radical polymerization processes using hypervalent iodide radical initiators - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Photocontrolled iodine-mediated reversible-deactivation radical polymerization with a semifluorinated alternating copolymer as the macroinitiator | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Perfluoropentyliodide in Radical Telomerization
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the application of perfluoropentyliodide (C₅F₁₁I) as a telogen in radical telomerization reactions. It delves into the underlying reaction mechanisms, offers field-proven insights into the optimization of experimental parameters, and presents detailed, step-by-step protocols for the synthesis and characterization of fluorinated telomers. The guide is structured to build foundational knowledge before proceeding to practical application, ensuring both scientific integrity and reproducibility.
Introduction: The Strategic Role of Telomerization
Telomerization is a powerful polymerization technique that yields low molecular weight polymers, or oligomers, known as telomers. In this process, a "telogen" acts as a chain transfer agent for a polymerizable monomer, the "taxogen." The telogen cleaves and its fragments cap the ends of the oligomer chains.
Perfluoroalkyl iodides (RFI), such as this compound, are particularly effective telogens. The resulting fluorotelomers are critical intermediates for a vast array of high-performance materials, including surfactants, lubricants, fire-extinguishing agents, and oleophobic/hydrophobic coatings.[1][2] The incorporation of the perfluoroalkyl chain imparts unique properties such as high thermal stability, chemical inertness, and extremely low surface energy.
The Heart of the Reaction: Mechanism of Iodine Transfer Telomerization
The use of this compound in telomerization proceeds via a radical chain mechanism, often referred to as Iodine Transfer Polymerization (ITP) or Degenerative Transfer.[1][3] This process allows for a good degree of control over the molecular weight and end-group functionality of the resulting telomers.
The core mechanism can be broken down into four key stages:
-
Initiation: A standard radical initiator (e.g., AIBN, peroxides) thermally or photochemically decomposes to generate primary radicals (I•). This radical then abstracts the iodine atom from the this compound telogen (C₅F₁₁I) to form the crucial perfluoropentyl radical (C₅F₁₁•).
-
Propagation: The C₅F₁₁• radical rapidly adds across the double bond of a monomer molecule (M). This process repeats as more monomer units are added, elongating the polymer chain.
-
Chain Transfer: This is the defining step of telomerization. The growing telomer radical (C₅F₁₁(M)ₙ•) reacts with a fresh molecule of this compound. The iodine atom is transferred to the growing chain, terminating it and simultaneously generating a new C₅F₁₁• radical, which can initiate a new chain. This degenerative transfer process is highly efficient and is the primary determinant of the final product's molecular weight.
-
Termination: As with any radical polymerization, two radical species can combine or disproportionate to form non-radical products, terminating the kinetic chain. This is generally a minor pathway compared to the chain transfer step.
References
The Emergence of Perfluoropentyliodide in Precision Polymer Synthesis: Application Notes for Atom Transfer Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Expanding the ATRP Toolkit with Fluorinated Initiators
Atom Transfer Radical Polymerization (ATRP) has revolutionized the synthesis of well-defined polymers, offering unprecedented control over molecular weight, architecture, and functionality.[1] The core of ATRP's success lies in the reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst. This dynamic equilibrium minimizes termination reactions, allowing for the creation of polymers with narrow molecular weight distributions and complex structures.[2][3] The choice of the initiator is paramount as it dictates the α-chain end functionality and influences the initiation kinetics.
This application note delves into the use of a specialized initiator, perfluoropentyliodide (C₅F₁₁I), in ATRP. While the broader class of perfluoroalkyl iodides has been shown to successfully initiate the polymerization of various monomers, this guide will provide a focused examination of the unique considerations and protocols for employing this compound. The incorporation of a perfluoroalkyl segment at the polymer chain end can impart unique properties to the resulting material, such as low surface energy, hydrophobicity, and lipophobicity, which are highly desirable in fields ranging from advanced coatings to biomedical devices.[4][5]
The Role and Advantages of this compound in ATRP
Perfluoroalkyl iodides, including this compound, serve as effective initiators in ATRP, particularly for monomers like methyl methacrylate (MMA).[6] The carbon-iodine bond in perfluoroalkyl iodides is susceptible to homolytic cleavage by the ATRP catalyst, generating a perfluoroalkyl radical that initiates polymerization.
Key Advantages:
-
Introduction of Fluorinated End-Groups: The most significant advantage of using this compound is the direct incorporation of a C₅F₁₁ moiety at the α-terminus of the polymer chain. This fluorinated segment can significantly alter the surface properties of the resulting polymer, leading to materials with low surface energy, high contact angles, and unique wetting behaviors.[4][5]
-
Block Copolymer Synthesis: Polymers initiated with this compound retain a halogen at the ω-terminus, making them effective macroinitiators for the synthesis of block copolymers. This allows for the creation of amphiphilic structures with a fluorinated block, which can self-assemble into unique morphologies.
-
Chemical and Thermal Stability: The carbon-fluorine bond is exceptionally strong, imparting high chemical and thermal stability to the perfluoroalkyl end-group.[7]
Mechanistic Considerations:
The mechanism of ATRP initiated by perfluoroalkyl iodides follows the general principles of ATRP. The catalyst in its lower oxidation state (e.g., Cu(I)Br) abstracts the iodine atom from this compound, generating a perfluoropentyl radical (C₅F₁₁•) and the catalyst in its higher oxidation state (e.g., X-Cu(II)Br). The C₅F₁₁• radical then adds to a monomer unit to initiate the polymer chain growth. The dormant polymer chain end, now capped with an iodine atom, can be reactivated by the Cu(I) complex, allowing for controlled chain propagation.
It is important to note that the kinetics of initiation with perfluoroalkyl iodides can be slower than propagation, which may lead to broader molecular weight distributions if not properly controlled.[6] Careful selection of the catalyst system and reaction conditions is crucial to ensure efficient initiation.
Experimental Protocols
The following protocols are based on established procedures for ATRP using perfluoroalkyl iodides as initiators, specifically adapted for this compound.[6]
Protocol 1: ATRP of Methyl Methacrylate (MMA) Initiated by this compound
This protocol details the synthesis of poly(methyl methacrylate) (PMMA) with a perfluoropentyl α-end group.
Materials:
-
This compound (C₅F₁₁I)
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr), purified
-
2,2'-Bipyridine (bpy)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Argon or Nitrogen gas
-
Methanol
-
Tetrahydrofuran (THF)
-
Alumina, neutral
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum/inert gas manifold
-
Syringes and needles
Procedure:
-
Catalyst Preparation: To a dry Schlenk flask containing a magnetic stir bar, add CuBr (e.g., 0.0934 mmol) and bpy (e.g., 0.1868 mmol).
-
Oxygen Removal: Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with inert gas.
-
Addition of Monomer and Solvent: Under an inert atmosphere, add anhydrous DMAc (e.g., 15 mL) and freshly purified MMA (e.g., 93.4 mmol) to the Schlenk flask via syringe. Stir the mixture until the catalyst forms a homogeneous solution.
-
Initiator Addition: Add this compound (e.g., 0.0934 mmol) to the reaction mixture via syringe.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at 90 °C and stir.
-
Monitoring the Reaction: At timed intervals, withdraw samples using a degassed syringe and dilute with THF for analysis of monomer conversion (by GC or NMR) and molecular weight (by GPC).
-
Termination and Purification: After the desired conversion is reached (or after a set time, e.g., 8 hours for ~80% conversion), cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization. Dilute the mixture with THF.
-
Catalyst Removal: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Polymer Precipitation: Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.
-
Drying: Decant the solvent and dry the polymer under vacuum to a constant weight.
Diagram of the Experimental Workflow for ATRP of MMA with this compound:
Caption: Workflow for the synthesis of PMMA via ATRP using this compound.
Protocol 2: Synthesis of a Perfluoropentyl-terminated PMMA-b-Polystyrene Block Copolymer
This protocol utilizes the perfluoropentyl-terminated PMMA from Protocol 1 as a macroinitiator for the polymerization of styrene.
Materials:
-
Perfluoropentyl-terminated PMMA (macroinitiator)
-
Styrene, inhibitor removed
-
Copper(I) chloride (CuCl), purified
-
2,2'-Bipyridine (bpy)
-
Anisole, anhydrous
-
Argon or Nitrogen gas
-
Methanol
-
Tetrahydrofuran (THF)
-
Alumina, neutral
Procedure:
-
Reaction Setup: In a dry Schlenk flask, dissolve the perfluoropentyl-terminated PMMA macroinitiator (e.g., 1 equivalent) in anhydrous anisole.
-
Catalyst Addition: Add CuCl (e.g., 1 equivalent relative to macroinitiator) and bpy (e.g., 2 equivalents) to the flask.
-
Oxygen Removal: Deoxygenate the mixture with three vacuum/inert gas cycles.
-
Monomer Addition: Add freshly purified styrene (e.g., 100 equivalents) to the reaction mixture via syringe.
-
Polymerization: Place the flask in a preheated oil bath at 110 °C and stir.
-
Monitoring and Work-up: Follow the same procedures for monitoring, termination, and purification as described in Protocol 1.
Data Presentation and Characterization
The successful synthesis of polymers using this compound as an initiator should be confirmed by a suite of analytical techniques.
| Parameter | Typical Value (for MMA polymerization)[6] | Characterization Technique |
| Monomer Conversion | 80-90% (after 8 hours) | GC, ¹H NMR |
| Number-Average Molecular Weight (Mₙ) | Controlled by [M]₀/[I]₀ ratio | GPC, ¹H NMR |
| Polydispersity Index (PDI) | 1.2 - 1.5 | GPC |
Characterization Notes:
-
¹H NMR: Can be used to determine monomer conversion and, in some cases, the number-average molecular weight by comparing the integrals of the polymer backbone protons to those of the initiator fragment.
-
¹⁹F NMR: This is a critical technique to confirm the presence of the perfluoropentyl end-group. The spectrum should show characteristic signals corresponding to the different fluorine environments in the C₅F₁₁ chain.
-
GPC/SEC: Gel Permeation Chromatography (Size Exclusion Chromatography) is essential for determining the molecular weight and polydispersity of the synthesized polymers. A monomodal and symmetric peak is indicative of a controlled polymerization. For block copolymers, a clear shift to higher molecular weight compared to the macroinitiator should be observed.
Diagram of the ATRP Mechanism with this compound:
Caption: General mechanism of ATRP initiated by this compound.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The expected outcomes of a controlled polymerization serve as internal checks for the success of the experiment:
-
Linear First-Order Kinetics: A plot of ln([M]₀/[M]) versus time should be linear, indicating a constant concentration of active species.
-
Linear Increase in Molecular Weight with Conversion: The number-average molecular weight (Mₙ) should increase linearly with monomer conversion.
-
Low Polydispersity: The final polymer should exhibit a narrow molecular weight distribution (PDI < 1.5).
Deviation from these expected results may indicate issues with oxygen contamination, impurities in reagents, or inappropriate reaction conditions.
Conclusion
This compound is a valuable addition to the range of initiators available for ATRP, providing a straightforward method for the synthesis of well-defined polymers with fluorinated α-end groups. These materials hold significant promise for applications where surface properties are critical. By following the detailed protocols and understanding the underlying mechanistic principles outlined in these application notes, researchers can effectively utilize this compound to create novel polymeric materials with tailored properties.
References
- 1. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Perfluoropentyliodide in Radical Addition Reactions to Alkenes and Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Perfluoropentyl Groups in Modern Chemistry
The introduction of fluorinated motifs into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles, can dramatically improve the efficacy and bioavailability of drug candidates and the performance of advanced materials. Among the various fluoroalkylation strategies, the radical addition of perfluoroalkyl iodides to unsaturated carbon-carbon bonds stands out as a powerful and versatile method for the direct incorporation of these valuable functional groups.
This guide focuses on the application of perfluoropentyliodide (C₅F₁₁I) in radical addition reactions with alkenes and alkynes. This compound is a key reagent for introducing the C₅F₁₁ moiety, a group that offers a significant increase in lipophilicity and can participate in unique non-covalent interactions, such as halogen bonding.[1] We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols for their execution, and offer insights into the practical aspects of product purification and characterization.
Mechanistic Insights: The Atom Transfer Radical Addition (ATRA) Pathway
The radical addition of this compound to alkenes and alkynes predominantly proceeds via an Atom Transfer Radical Addition (ATRA) mechanism. This chain reaction is characterized by the transfer of an iodine atom from the this compound to a carbon-centered radical intermediate, propagating the radical chain.
The initiation of the radical chain can be achieved through several methods, including thermal decomposition of a radical initiator or photochemical activation.
1. Initiation: The process begins with the generation of a radical species.
- Thermal Initiation: A radical initiator, such as 1,1'-azobis(cyclohexanecarbonitrile) (ACCN), is thermally decomposed to generate carbon-centered radicals. These radicals then abstract an iodine atom from this compound to produce the key perfluoropentyl radical (C₅F₁₁•).
- Photochemical Initiation: this compound can form a visible-light-absorbing halogen bonding complex with a suitable catalyst or even a solvent.[1] Upon irradiation, this complex undergoes homolytic cleavage of the C-I bond to generate the perfluoropentyl radical.
2. Propagation: The perfluoropentyl radical adds to the alkene or alkyne at the less substituted carbon atom to form a more stable secondary or vinyl radical, respectively. This newly formed radical then abstracts an iodine atom from another molecule of this compound, yielding the final product and regenerating the perfluoropentyl radical, which continues the chain reaction.
3. Termination: The radical chain is terminated by the combination of two radical species.
Below is a diagram illustrating the general workflow for the radical addition of this compound.
Caption: General workflow of the radical addition of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the radical addition of this compound to an alkene (1-octene) and an alkyne (phenylacetylene). These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.
Protocol 1: Thermal Initiation of Radical Addition of this compound to 1-Octene
This protocol describes a metal-free, thermally initiated radical addition of this compound to 1-octene using ACCN as the initiator.
Materials and Equipment:
-
This compound (C₅F₁₁I)
-
1-Octene
-
1,1'-Azobis(cyclohexanecarbonitrile) (ACCN)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-octene (1.0 mmol, 1.0 equiv.).
-
Add anhydrous toluene (10 mL).
-
Add this compound (1.5 mmol, 1.5 equiv.).
-
Add ACCN (0.1 mmol, 0.1 equiv.).
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel. A mixture of hexane and ethyl acetate (e.g., 98:2) is a suitable eluent system.
-
Combine the fractions containing the product and remove the solvent to yield the purified 1-iodo-3-(perfluoropentyl)octane.
-
Expected Results and Characterization:
The product, 1-iodo-3-(perfluoropentyl)octane, is typically obtained as a colorless to pale yellow oil.
-
¹H NMR (CDCl₃): The spectrum should show characteristic signals for the protons adjacent to the iodine and the perfluoropentyl group, as well as the aliphatic chain.
-
¹³C NMR (CDCl₃): Expect signals for the carbon bearing the iodine atom and the carbons of the perfluoropentyl chain, which may show coupling to fluorine.
-
¹⁹F NMR (CDCl₃): The spectrum will show complex multiplets corresponding to the different fluorine environments in the C₅F₁₁ chain.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak or characteristic fragmentation patterns.
| Component | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Octene | 112.21 | 1.0 | 1.0 |
| This compound | 395.96 | 1.5 | 1.5 |
| ACCN | 244.36 | 0.1 | 0.1 |
| Toluene | - | 10 mL | - |
Protocol 2: Visible-Light Mediated Radical Addition of this compound to Phenylacetylene
This protocol details a photocatalyst-free, visible-light-induced radical addition of this compound to phenylacetylene. The reaction is initiated by the formation of a halogen bonding complex that absorbs visible light.[1]
Materials and Equipment:
-
This compound (C₅F₁₁I)
-
Phenylacetylene
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Schlenk tube or similar reaction vessel suitable for photochemistry
-
Visible light source (e.g., blue LED lamp)
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup:
-
To a Schlenk tube equipped with a magnetic stir bar, add phenylacetylene (1.0 mmol, 1.0 equiv.).
-
Add anhydrous acetonitrile (5 mL).
-
Add this compound (1.2 mmol, 1.2 equiv.).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the tube with an inert gas (e.g., argon or nitrogen).
-
-
Reaction Execution:
-
Place the reaction vessel in front of a blue LED lamp (e.g., 24 W) at room temperature.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is generally complete within 12-24 hours.
-
-
Workup and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the product-containing fractions and remove the solvent to afford the (Z)-1-iodo-1-phenyl-3,3,4,4,5,5,6,6,7,7,7-undecafluorohept-1-ene as the major isomer.
-
Expected Results and Characterization:
The product is typically a colorless oil. The stereochemistry of the double bond is predominantly Z.
-
¹H NMR (CDCl₃): A singlet for the vinylic proton will be observed.
-
¹³C NMR (CDCl₃): Signals for the vinylic carbons and the phenyl ring will be present.
-
¹⁹F NMR (CDCl₃): The spectrum will display characteristic signals for the C₅F₁₁ group.
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of the product.
| Component | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Phenylacetylene | 102.13 | 1.0 | 1.0 |
| This compound | 395.96 | 1.2 | 1.2 |
| Acetonitrile | - | 5 mL | - |
Catalytic Cycle for Visible-Light Mediated Radical Addition
The following diagram illustrates the proposed catalytic cycle for the visible-light mediated radical addition, highlighting the formation of the halogen-bonded complex.
Caption: Proposed catalytic cycle for visible-light mediated radical addition.
Conclusion and Future Outlook
The radical addition of this compound to alkenes and alkynes is a robust and highly valuable transformation in synthetic organic chemistry. The ability to introduce the C₅F₁₁ group in a single, atom-economical step provides a direct route to novel fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The development of mild and efficient initiation methods, such as photochemical activation, has further expanded the scope and utility of this reaction. As the demand for sophisticated fluorinated molecules continues to grow, the methodologies outlined in these application notes will serve as a practical guide for researchers seeking to leverage the unique properties of the perfluoropentyl group in their synthetic endeavors.
References
Application Notes and Protocols for the Perfluoroalkylation of Aromatic Compounds using Perfluoropentyl Iodide
Introduction: The Strategic Value of Perfluoroalkylation in Modern Chemistry
The introduction of perfluoroalkyl chains, such as the perfluoropentyl (C5F11) group, into aromatic and heteroaromatic scaffolds is a powerful strategy in medicinal chemistry, agrochemicals, and materials science. These modifications can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity or improved material characteristics. Perfluoropentyl iodide (CF3(CF2)4I) has emerged as a key reagent in this field, serving as a versatile source of the perfluoropentyl radical under a variety of reaction conditions.
This comprehensive guide provides detailed protocols and mechanistic insights for the perfluoroalkylation of aromatic compounds using perfluoropentyl iodide. We will explore several robust methodologies, including radical-mediated, photocatalytic, and transition-metal-catalyzed approaches, offering researchers a practical toolkit for the late-stage functionalization of complex molecules.
Understanding the Core Chemistry: The Perfluoropentyl Radical
The majority of perfluoroalkylation reactions involving perfluoropentyl iodide proceed through the generation of the highly electrophilic perfluoropentyl radical (•C5F11). The carbon-iodine bond in perfluoropentyl iodide is significantly weaker than its non-fluorinated counterpart, facilitating its homolytic cleavage to generate the desired radical species. This radical can then engage in reactions with electron-rich aromatic systems.
Methodology 1: Radical Perfluoroalkylation Initiated by Sodium Dithionite
A classic and cost-effective method for generating perfluoroalkyl radicals from perfluoroalkyl iodides is the use of sodium dithionite (Na2S2O4). Under aqueous or biphasic conditions, sodium dithionite decomposes to form the sulfur dioxide radical anion (SO2•-), which is a potent single-electron donor.[1]
Mechanistic Rationale
The reaction is initiated by the single-electron transfer from the SO2•- radical anion to perfluoropentyl iodide, leading to the formation of the perfluoropentyl radical and iodide anion.[1] The electrophilic perfluoropentyl radical then attacks the electron-rich aromatic ring to form a radical anion intermediate. This intermediate can then be oxidized to the final product, propagating the radical chain.
Visualizing the Mechanism
Caption: Proposed mechanism for sodium dithionite-initiated perfluoroalkylation.
Detailed Experimental Protocol
Materials:
-
Aromatic substrate (1.0 mmol)
-
Perfluoropentyl iodide (1.2 mmol)
-
Sodium dithionite (Na2S2O4) (2.0 mmol)
-
Sodium bicarbonate (NaHCO3) (2.0 mmol)
-
Acetonitrile (MeCN) (5 mL)
-
Water (H2O) (5 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
To the round-bottom flask, add the aromatic substrate, acetonitrile, and water.
-
Begin vigorous stirring to create an emulsion.
-
Add sodium bicarbonate, followed by sodium dithionite.
-
Add the perfluoropentyl iodide to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-12 hours (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Methodology 2: Visible-Light Photocatalytic Perfluoroalkylation
The advent of photoredox catalysis has revolutionized radical chemistry, offering mild and efficient conditions for a wide range of transformations.[2] Perfluoroalkylation is no exception, with visible-light-absorbing photocatalysts capable of generating perfluoroalkyl radicals from their iodide precursors.
Mechanistic Rationale
In a typical cycle, a photocatalyst (e.g., Ru(bpy)3^2+ or an organic dye) is excited by visible light to a long-lived triplet state. This excited-state photocatalyst can then engage in a single-electron transfer (SET) with perfluoropentyl iodide. Depending on the redox potentials of the catalyst and the substrate, the mechanism can be oxidative or reductive quenching. For many electron-rich arenes, the excited photocatalyst is reductively quenched by the arene, and the resulting reduced photocatalyst then reduces the perfluoropentyl iodide to generate the perfluoropentyl radical.
Visualizing the Workflow
Caption: General workflow for photocatalytic perfluoroalkylation.
Detailed Experimental Protocol
Materials:
-
Aromatic substrate (0.5 mmol)
-
Perfluoropentyl iodide (1.0 mmol)
-
fac-Ir(ppy)3 or Ru(bpy)3(PF6)2 (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, MeCN, or DMSO) (5 mL)
-
Schlenk flask or vial with a magnetic stir bar
-
Blue LED light source
Procedure:
-
To the Schlenk flask under an inert atmosphere (N2 or Ar), add the aromatic substrate and the photocatalyst.
-
Add the anhydrous, degassed solvent and stir until all solids are dissolved.
-
Add the perfluoropentyl iodide via syringe.
-
Position the flask approximately 5-10 cm from the blue LED light source and begin irradiation with vigorous stirring. A cooling fan may be necessary to maintain room temperature.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, quench the reaction by opening it to the air.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Methodology 3: Transition-Metal-Catalyzed Perfluoroalkylation
Transition metals, particularly copper and nickel, have been shown to be effective catalysts for the perfluoroalkylation of aromatic compounds.[3][4] These methods often offer excellent functional group tolerance and can be applied to a broad range of substrates.
Copper-Catalyzed Direct C-H Perfluoroalkylation of Heteroarenes
A combination of copper(I) iodide and a nitrogen-based ligand like 1,10-phenanthroline can catalyze the direct perfluoroalkylation of C-H bonds in electron-rich heteroarenes.[4]
Mechanistic Rationale
The proposed mechanism involves the reduction of the Cu(I) species by a base or the substrate to generate a Cu(0) species. This electron-rich copper species then reduces the perfluoropentyl iodide to generate the perfluoropentyl radical. The radical adds to the heteroarene, and the resulting radical intermediate is oxidized by a Cu(II) species to regenerate the catalyst and furnish the product.
Detailed Experimental Protocol
Materials:
-
Heteroaromatic substrate (0.5 mmol)
-
Perfluoropentyl iodide (1.0 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (10 mol%)
-
K2CO3 (2.0 equiv)
-
Anhydrous DMF (2 mL)
-
Sealed tube or vial
Procedure:
-
To a sealed tube, add the heteroaromatic substrate, CuI, 1,10-phenanthroline, and K2CO3.
-
Evacuate and backfill the tube with an inert atmosphere (N2 or Ar).
-
Add anhydrous DMF followed by perfluoropentyl iodide.
-
Seal the tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Comparative Data of Perfluoroalkylation Methods
| Method | Catalyst/Initiator | Temperature | Reaction Time | Key Advantages | Key Limitations |
| Sodium Dithionite | Na2S2O4 | 80 °C | 4-12 h | Inexpensive, scalable.[1] | Requires heating, may not be suitable for sensitive substrates. |
| Photocatalysis | fac-Ir(ppy)3, Ru(bpy)3(PF6)2 | Room Temp. | 12-24 h | Mild conditions, high functional group tolerance.[2] | Requires specialized equipment (photoreactor), catalyst can be expensive. |
| Copper-Catalyzed | CuI / 1,10-phenanthroline | 100-120 °C | 12-24 h | Good for direct C-H functionalization of heteroarenes.[4] | High temperatures, may have limited scope for electron-deficient arenes. |
| Nickel-Catalyzed | NiCl2 / dtbbpy | Room Temp. | 12-24 h | Ligand-free options available, good for heteroarenes.[3] | Can be sensitive to air and moisture. |
Conclusion and Future Outlook
The perfluoroalkylation of aromatic compounds using perfluoropentyl iodide is a well-established and highly valuable transformation in modern organic synthesis. The choice of method—be it radical initiation with sodium dithionite, elegant photoredox catalysis, or robust transition-metal catalysis—will depend on the specific substrate, desired scale, and available laboratory resources. As the demand for complex, fluorinated molecules continues to grow, the development of even more efficient, selective, and sustainable perfluoroalkylation protocols will remain an active and important area of research.
References
Application Notes & Protocols: Perfluoropentyliodide as a "Light" Fluorous Tag for Reaction Purification
Introduction: The Power of "Light" Fluorous Tagging in Modern Synthesis
In the landscape of drug discovery and high-throughput organic synthesis, the purification of reaction mixtures remains a significant bottleneck.[1][2] Traditional chromatographic methods are often time-consuming and substrate-specific, hindering the rapid generation of compound libraries.[1] Phase-tagging strategies, such as solid-phase synthesis, have offered powerful solutions, but can be limited by heterogeneous reaction kinetics and challenges in intermediate analysis.[3] Fluorous synthesis has emerged as a compelling solution-phase alternative, combining the benefits of homogeneous reaction conditions with a streamlined and highly efficient purification process.[2][3]
The core principle of fluorous chemistry lies in the unique physical properties of perfluorinated compounds, which exhibit limited miscibility with both organic and aqueous media, creating a distinct "fluorous" phase.[4] By covalently attaching a perfluoroalkyl group, or "fluorous tag," to a molecule of interest, its partitioning behavior can be precisely controlled, enabling facile separation from non-tagged components.[2]
Fluorous tags are broadly categorized as "heavy" or "light".[3] Heavy tags, with a high fluorine content (typically >60% by weight), are suited for liquid-liquid extractions with specialized fluorous solvents.[3] However, the advent of "light" fluorous tags, which contain fewer fluorine atoms (e.g., 9-17), has broadened the applicability of this technology.[5] These lighter tags often improve the solubility of tagged molecules in common organic solvents, allowing reactions to be conducted under standard literature conditions.[5] The key enabling technology for light fluorous chemistry is Fluorous Solid-Phase Extraction (F-SPE) , a reliable and generic procedure that resembles filtration more than chromatography.[5]
This guide focuses on the application of perfluoropentyliodide (C₅F₁₁I) as a versatile precursor for creating a light fluorous tag. The C₅F₁₁ chain, containing 11 fluorine atoms, provides sufficient "fluorophilicity" for strong retention on fluorous silica gel during F-SPE, while its relatively short length offers advantages in terms of cost, solubility, and minimal impact on the reactivity of the tagged molecule.
Part 1: Synthesis of a C₅F₁₁-Tagged Moiety via Radical Addition
The most direct and widely applicable method for converting this compound into a functionalized fluorous tag is through the free-radical addition to an unsaturated bond (alkene or alkyne).[3] This process is typically initiated by thermal or photochemical means, often using a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds via a chain mechanism, resulting in the formation of a new carbon-carbon bond and the transfer of the iodine atom.
Causality and Experimental Rationale:
-
Choice of Precursor (C₅F₁₁I): this compound is an ideal starting material due to the relatively weak C-I bond, which can be homolytically cleaved under mild conditions to generate the C₅F₁₁• radical.
-
Mechanism: The anti-Markovnikov addition is generally observed, where the perfluoroalkyl radical adds to the less substituted carbon of the double bond, forming the more stable carbon radical intermediate.[6][7] This intermediate then abstracts an iodine atom from another molecule of C₅F₁₁I to propagate the chain.
-
Initiator (AIBN): AIBN is a common choice as it decomposes at a convenient rate upon heating (typically 70-80 °C) to generate nitrogen gas and two cyanoisopropyl radicals, which initiate the chain reaction. Peroxide initiators are sometimes less effective for these additions.
-
Spacer Group: The reaction with an alkene containing a functional group (e.g., vinyl acetate, allyl alcohol) installs a two-carbon spacer between the fluorous chain and the functional handle. This spacer is crucial to insulate the reactive site from the strong electron-withdrawing effects of the perfluoroalkyl group.[2][3]
Experimental Workflow: Synthesis of a C₅F₁₁-Tagged Building Block
Caption: Workflow for synthesizing a C₅F₁₁-tagged intermediate.
Protocol 1: Synthesis of 2-(Undecafluoropentyl)ethyl Iodide
This protocol describes the synthesis of a versatile fluorous tagging intermediate, C₅F₁₁(CH₂)₂I, via the radical addition of this compound to ethylene gas. This intermediate can be further functionalized through nucleophilic substitution of the iodide.
Materials:
-
This compound (C₅F₁₁I), CAS No. 638-79-9
-
Ethylene gas
-
Azobisisobutyronitrile (AIBN)
-
tert-Butanol (solvent)
-
Autoclave or high-pressure reaction vessel equipped with a stirrer and pressure gauge
Procedure:
-
Vessel Preparation: To a clean, dry high-pressure reactor, add this compound (1.0 eq) and AIBN (0.05 eq).
-
Solvent Addition: Add anhydrous tert-butanol to dissolve the reactants.
-
Inerting: Seal the reactor and purge thoroughly with nitrogen gas to remove all oxygen, which can inhibit radical reactions.
-
Pressurization: Pressurize the reactor with ethylene gas to the desired pressure (e.g., 10-20 atm).
-
Reaction: Heat the reactor to 80-90 °C with vigorous stirring. Monitor the reaction progress by observing the pressure drop as ethylene is consumed. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess ethylene.
-
Isolation: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purification: The resulting crude 2-(undecafluoropentyl)ethyl iodide can be purified by vacuum distillation to yield a clear, colorless liquid.
Part 2: Reaction Purification using Fluorous Solid-Phase Extraction (F-SPE)
Once the molecule of interest is tagged with the C₅F₁₁ group, the purification of subsequent reaction mixtures is dramatically simplified. The F-SPE process selectively retains the fluorous-tagged compound on a specialized fluorous silica gel cartridge, while all non-fluorous reagents, by-products, and catalysts are washed away.
The Principle of F-SPE:
F-SPE leverages the strong, selective interactions between the fluorous tag and the perfluoroalkyl chains bonded to the silica gel surface (e.g., -SiMe₂(CH₂)₂C₈F₁₇).[5] The separation is a two-stage process:
-
Fluorophobic Elution: The crude reaction mixture is loaded onto the cartridge and eluted with a "fluorophobic" solvent system, typically a mixture of an organic solvent and water (e.g., 80:20 MeOH/H₂O). This solvent carries all non-fluorous (organic) compounds through the cartridge while the fluorous-tagged compound is strongly retained.
-
Fluorophilic Elution: After the non-fluorous components have been completely washed away, a "fluorophilic" organic solvent (e.g., pure MeOH or THF) is used to elute the desired fluorous-tagged product from the cartridge.
This binary separation is highly effective and largely independent of the polarity of the tagged molecule, making it a nearly universal purification technique.[5]
F-SPE Workflow Diagram
Caption: General workflow for purification by Fluorous SPE (F-SPE).
Protocol 2: General F-SPE Purification of a C₅F₁₁-Tagged Compound
Materials:
-
Fluorous Silica Gel SPE Cartridge (e.g., FluoroFlash®)
-
SPE Manifold (for vacuum or positive pressure)
-
Methanol (MeOH), HPLC grade
-
Deionized Water
-
Tetrahydrofuran (THF), HPLC grade (for cartridge regeneration)
-
Collection tubes
Procedure:
-
Cartridge Conditioning:
-
Place the F-SPE cartridge on the manifold.
-
Wash the cartridge with 3-5 column volumes of a fluorophilic solvent (e.g., THF or MeOH) to activate the fluorous phase.
-
Equilibrate the cartridge with 3-5 column volumes of the initial fluorophobic elution solvent (e.g., 80:20 MeOH/H₂O). Do not allow the cartridge to run dry.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable loading solvent (e.g., DMF, DMSO, or the fluorophobic elution solvent). The recommended mass loading is typically 5-10% of the fluorous silica gel weight.[5]
-
Apply the sample solution to the top of the conditioned cartridge.
-
-
Fluorophobic Wash (Elution of Non-Fluorous Impurities):
-
Pass 3-5 column volumes of the fluorophobic solvent (e.g., 80:20 MeOH/H₂O or 90:10 DMF/H₂O) through the cartridge.[5]
-
Collect this fraction as waste. This fraction contains all the non-fluorous components of the reaction mixture.
-
-
Fluorophilic Elution (Elution of Tagged Product):
-
Place a clean collection tube under the cartridge outlet.
-
Pass 3-5 column volumes of a fluorophilic solvent (e.g., 100% MeOH or THF) through the cartridge to elute the retained C₅F₁₁-tagged compound.
-
Collect this fraction containing the purified product.
-
-
Final Steps:
-
Evaporate the solvent from the product fraction under reduced pressure.
-
The purified, fluorous-tagged compound can now be used in the next reaction step or subjected to a de-tagging protocol.
-
-
Cartridge Regeneration (Optional):
-
Fluorous SPE cartridges can often be reused. Wash the cartridge thoroughly with 5-10 column volumes of a strong fluorophilic solvent like THF, followed by MeOH, and store according to the manufacturer's instructions.
-
Data Summary: Solvent Selection for F-SPE
The choice of solvents is critical for a successful F-SPE separation. The following table provides a guide based on solvent fluorophilicity.
| Solvent | Fluorophilicity | Typical Use in F-SPE |
| Water (H₂O) | Very Low | Component of fluorophobic wash solutions |
| Dimethyl Sulfoxide (DMSO) | Low | Loading solvent; fluorophobic wash (100%)[5] |
| Dimethylformamide (DMF) | Low | Loading solvent; component of fluorophobic wash |
| Methanol (MeOH) | Moderate | Fluorophilic elution; component of fluorophobic wash |
| Acetonitrile (MeCN) | Moderate | Fluorophilic elution; component of fluorophobic wash |
| Tetrahydrofuran (THF) | High | Strong fluorophilic elution; cartridge regeneration |
| Perfluorohexane (FC-72) | Very High | Not typically used in F-SPE; used in LLE |
Table adapted from literature data.[5]
Part 3: Cleavage of the Fluorous Tag
After the final synthetic step, the fluorous tag must be removed to yield the target molecule. The cleavage strategy depends entirely on the nature of the linker used to attach the C₅F₁₁-(CH₂)₂- group to the parent molecule. Common cleavable linkers include silyl ethers, esters, or carbamates.
Protocol 3: Representative Cleavage of a Fluorous Silyl Ether Tag
This protocol assumes the fluorous tag was installed as a silyl ether protecting group (e.g., C₅F₁₁(CH₂)₂Si(CH₃)₂-).
Materials:
-
Purified fluorous-tagged compound
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup: Dissolve the fluorous-tagged compound in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cleavage: Cool the solution to 0 °C in an ice bath. Add TBAF solution (1.1 eq) dropwise.
-
Monitoring: Stir the reaction at 0 °C or room temperature and monitor its progress by thin-layer chromatography (TLC) until all the starting material is consumed.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be purified by standard column chromatography to remove the cleaved fluorous silyl byproduct and yield the final, de-tagged target molecule.
Conclusion and Outlook
This compound serves as an accessible and effective precursor for light fluorous tagging, enabling a powerful purification strategy that circumvents the challenges of traditional chromatography. The C₅F₁₁ tag provides a sweet spot—offering sufficient fluorophilicity for robust retention in F-SPE while maintaining good solubility in common organic solvents and minimizing potential interference with reaction chemistry. By integrating the synthesis, reaction, and purification workflows described in these notes, researchers in drug discovery and chemical biology can significantly accelerate their synthetic campaigns, facilitating the rapid production of pure compounds for biological evaluation.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 638-79-9 [chemicalbook.com]
- 6. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Solid-Phase Extraction with Fluorous-Tagged Compounds
Introduction: The Power of Fluorous Chemistry in Modern Separations
In the landscape of chemical and pharmaceutical research, the efficient isolation and purification of target molecules from complex reaction mixtures remains a significant bottleneck. Traditional methods like column chromatography, while effective, can be time-consuming, solvent-intensive, and difficult to automate. Solid-phase extraction (SPE) has emerged as a powerful alternative for sample preparation, offering higher recoveries, reduced solvent consumption, and amenability to high-throughput workflows.[1][2] A particularly elegant and potent iteration of this technique is Fluorous Solid-Phase Extraction (F-SPE), which leverages the unique properties of organofluorine compounds to achieve highly selective separations.
This guide provides a comprehensive overview of F-SPE techniques for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of fluorous chemistry, provide detailed, field-tested protocols for both standard and reverse F-SPE, and showcase its application in various stages of the research and development pipeline.
The Fluorous Domain: A Third Phase for Orthogonal Separations
Fluorous chemistry is predicated on the distinct partitioning behavior of highly fluorinated molecules.[3] These compounds are not only hydrophobic but also lipophobic, meaning they tend to segregate from both aqueous and traditional organic solvents, effectively forming a third phase. This unique characteristic is harnessed by covalently attaching a perfluoroalkyl chain, often referred to as a "fluorous tag" or "ponytail," to a molecule of interest.[3][4] The separation of the tagged molecule is then dictated by the strong, selective, and non-covalent interactions between the fluorous tag and a fluorous stationary phase.[5][6] This interaction is the cornerstone of F-SPE.
A key distinction in fluorous chemistry is between "heavy" and "light" fluorous tags.[5][7] Heavy tags, with a high fluorine content (often >60% by weight), were initially used in liquid-liquid extraction systems with fluorous solvents.[8] However, the advent of F-SPE enabled the use of "light" fluorous tags (typically containing C6F13 or C8F17 chains), which impart sufficient fluorous character for retention on a fluorous solid phase without drastically altering the parent molecule's reactivity and solubility in common organic solvents.[3][5] This has significantly broadened the applicability of fluorous techniques in organic synthesis.
Standard Fluorous Solid-Phase Extraction (F-SPE): A Step-by-Step Protocol
Standard F-SPE is the most common modality and relies on the principle of retaining fluorous-tagged compounds on a specialized fluorous solid phase while non-fluorous impurities are washed away. The solid phase is typically silica gel functionalized with a perfluoroalkylsilyl group, such as -Si(CH3)2CH2CH2C8F17.[5][6]
The process can be visualized as a straightforward catch-and-release mechanism, as illustrated in the following workflow diagram:
Caption: Standard F-SPE Workflow Diagram.
Detailed Experimental Protocol for Standard F-SPE
This protocol is a general guideline and may require optimization based on the specific fluorous tag, analyte, and sample matrix.
Materials:
-
Fluorous SPE cartridge (e.g., packed with FluoroFlash® silica gel)
-
SPE manifold (vacuum or positive pressure)
-
Collection tubes or vials
-
Solvents: Methanol (MeOH), Deionized Water, Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN)
Procedure:
-
Cartridge Conditioning:
-
Wash the new cartridge with 1-2 column volumes of a polar organic solvent like DMF or THF to remove any potential impurities from the packing material. This step can often be omitted for reused cartridges.[5]
-
Equilibrate the cartridge by passing 3-5 column volumes of the "fluorophobic" wash solvent (e.g., 80:20 MeOH/H₂O) through the sorbent.[5] Do not allow the sorbent bed to dry out after this step. The purpose of conditioning is to wet the stationary phase and create an environment conducive to the retention of the fluorous-tagged analyte.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable loading solvent. DMF is often a good choice due to its low fluorophilicity and good dissolving power for a wide range of organic compounds.[5] The volume of the loading solvent should be minimized, especially if it is more fluorophilic than the wash solvent, to prevent premature elution of the fluorous compound.[5]
-
Apply the sample solution to the conditioned cartridge at a slow and steady flow rate (e.g., 1-2 mL/min). A slower flow rate allows for more efficient interaction between the fluorous tag and the stationary phase, maximizing retention.
-
-
Fluorophobic Wash:
-
Wash the cartridge with 3-5 column volumes of a "fluorophobic" solvent system. Common choices include 80:20 MeOH/H₂O, 70:30 MeCN/H₂O, or 90:10 DMF/H₂O.[5] This step is designed to elute non-fluorous organic compounds and other impurities from the cartridge while the fluorous-tagged compound remains strongly retained.
-
Collect the eluate from this step. This fraction contains the non-fluorous components of the original mixture.
-
-
Fluorophilic Elution:
-
Elute the retained fluorous-tagged compound with 3-5 column volumes of a "fluorophilic" solvent. Solvents such as 100% MeOH, MeCN, acetone, or THF are effective for this purpose.[5] These solvents disrupt the fluorine-fluorine interactions between the tag and the stationary phase, releasing the desired compound.
-
Collect this eluate in a separate container. This fraction contains the purified fluorous-tagged product.
-
-
Cartridge Regeneration (Optional):
-
Fluorous SPE cartridges can often be regenerated and reused multiple times, making the technique more cost-effective.[6][9] To regenerate, wash the cartridge thoroughly with a strong, fluorophilic solvent like THF or acetone to remove any strongly retained compounds.[5][6] The cartridge should then be dried completely before storage or re-conditioning for the next use.
-
Reverse Fluorous Solid-Phase Extraction (RF-SPE): An Alternative Strategy
Reverse F-SPE is a less common but potentially powerful variation of the technique. In this modality, the roles of the stationary and mobile phases are inverted. A standard polar solid phase, such as regular silica gel, is used in conjunction with a fluorous mobile phase.
The underlying principle is that the non-fluorous (organic) compounds in the mixture will be retained by the polar silica gel, while the fluorous-tagged compounds, being "fluorophilic," will be readily eluted with the fluorous solvent system.[5]
Caption: Reverse F-SPE Workflow Diagram.
Detailed Experimental Protocol for Reverse F-SPE
Materials:
-
Standard silica gel SPE cartridge
-
SPE manifold
-
Collection tubes or vials
-
Fluorous solvent (e.g., perfluorohexane (FC-72))
-
Organic solvents (e.g., dichloromethane, ethyl acetate, methanol)
Procedure:
-
Cartridge Conditioning:
-
Condition the silica gel cartridge with a non-polar organic solvent in which the sample is soluble.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent and load it onto the conditioned cartridge.
-
-
Fluorophilic Wash:
-
Wash the cartridge with a fluorous solvent or a mixture of a fluorous and an organic solvent.[5] This will elute the fluorous-tagged compounds.
-
Collect this fraction, which contains the purified fluorous components.
-
-
Organic Elution:
-
Elute the retained non-fluorous (organic) compounds from the silica gel using a polar organic solvent or a gradient of solvents, similar to standard flash chromatography.
-
Collect this fraction, which contains the non-fluorous products.
-
Data Presentation: A Guide to Selecting Fluorous Tags and Solvents
The success of an F-SPE separation is highly dependent on the choice of the fluorous tag and the solvent system. The following tables provide a summary of common fluorous tags and the fluorophilicity of various solvents to aid in method development.
Table 1: Common "Light" Fluorous Tags for F-SPE
| Fluorous Tag Structure | Common Abbreviation | Typical Number of Fluorines | Key Features & Applications |
| C₈F₁₇(CH₂)₂- | F-8 | 17 | General-purpose tag for small molecules, reagents, and catalysts.[5][6] |
| C₆F₁₃(CH₂)₂- | F-6 | 13 | Offers slightly less retention than F-8, useful for fine-tuning separations.[5] |
| (C₈F₁₇(CH₂)₂CH₂)₂(CH₃)CO- | F-Boc | 34 | Fluorous version of the Boc protecting group for amines.[10] |
| C₈F₁₇(CH₂)₂Si(CH₃)₂- | F-silyl | 17 | Fluorous silyl protecting group for alcohols and other functional groups.[11] |
Table 2: Solvent Fluorophilicity Scale
| Solvent | Relative Fluorophilicity | Role in F-SPE |
| Water (H₂O) | Very Low | Component of fluorophobic wash solutions.[5] |
| Dimethyl Sulfoxide (DMSO) | Low | Fluorophobic wash solvent, especially for water-sensitive compounds.[5] |
| Dimethylformamide (DMF) | Low | Good loading solvent and component of fluorophobic wash solutions.[3][5] |
| Methanol (MeOH) | Moderate | Component of fluorophobic wash and a common fluorophilic elution solvent.[3][5] |
| Acetonitrile (MeCN) | Moderate | Component of fluorophobic wash and a fluorophilic elution solvent.[3][5] |
| Tetrahydrofuran (THF) | High | Strong fluorophilic elution and cartridge regeneration solvent.[3][5] |
| Perfluorohexane (FC-72) | Very High | Mobile phase in reverse F-SPE and solvent for heavy fluorous systems.[5] |
Applications in Research and Drug Development
The versatility of F-SPE has led to its adoption in a wide array of applications, from academic research to industrial drug discovery.
Case Study: Purification of a Small Molecule Library
In the synthesis of a library of ureas for biological screening, excess amine starting material can complicate purification. By employing a fluorous-tagged isatoic anhydride as a scavenger, the excess amine is converted into a fluorous-tagged urea derivative. Subsequent F-SPE efficiently removes both the scavenger and the scavenged amine, yielding the desired non-fluorous urea products with high purity. In one such study, approximately 90% of the products in a library had greater than 90% purity after automated F-SPE.[3]
Application in Peptide and Oligosaccharide Synthesis
The iterative nature of peptide and oligosaccharide synthesis makes efficient purification at each step crucial. Fluorous tags can be incorporated as protecting groups for amines (e.g., F-Boc) or hydroxyls (e.g., F-silyl).[7][12] After each coupling step, F-SPE is used to rapidly remove excess reagents and byproducts, significantly accelerating the overall synthesis. For instance, the use of fluorous protecting groups has been shown to greatly facilitate the synthesis of oligosaccharides by enabling simple F-SPE purification of all synthetic intermediates.[8][13]
Troubleshooting Common F-SPE Issues
| Problem | Potential Cause | Suggested Solution |
| Low recovery of fluorous compound | - Incomplete elution. - Premature elution during loading or washing. | - Increase the volume or strength of the fluorophilic elution solvent. - Decrease the volume or fluorophilicity of the loading solvent.[5] - Use a more fluorophobic wash solvent. |
| Contamination of fluorous fraction with non-fluorous compounds | - Insufficient washing. - Sample overload. | - Increase the volume of the fluorophobic wash. - Reduce the amount of crude material loaded onto the cartridge (typically 5-10% of the sorbent weight is recommended).[6] |
| Clogged cartridge | - Precipitation of poorly soluble compounds. - Particulates in the sample. | - Dilute the sample further or choose a better loading solvent. - Filter the sample before loading. |
| Poor reproducibility | - Inconsistent cartridge packing. - Cartridge bed drying out before sample loading. | - Use high-quality, commercially available cartridges. - Ensure the sorbent bed remains wetted after conditioning. |
Conclusion: A Strategic Tool for Modern Chemistry
Fluorous solid-phase extraction represents a significant advancement in separation science, offering a robust, efficient, and often automatable alternative to traditional purification methods. By understanding the fundamental principles of fluorous interactions and following well-defined protocols, researchers can leverage this powerful technique to accelerate discovery and development in a wide range of chemical and biological disciplines. The strategic application of fluorous tags allows for predictable and reliable separations, making F-SPE an indispensable tool in the modern chemist's arsenal.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. specartridge.com [specartridge.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorous Synthesis of Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Synthesis of a Non-ionic Fluorinated Surfactant from Perfluoropentyl Iodide: An Application and Protocol Guide
Abstract
This comprehensive guide details the synthesis of a non-ionic fluorinated surfactant utilizing perfluoropentyl iodide as the foundational starting material. Fluorinated surfactants are a class of specialty chemicals prized for their unique properties, including exceptional surface tension reduction, thermal stability, and both hydrophobic and oleophobic characteristics.[1] These attributes make them indispensable in a wide array of applications, from advanced coatings and firefighting foams to specialized drug delivery systems.[1][2] This document provides a robust, two-step synthetic pathway, complete with detailed experimental protocols, for the preparation of a perfluoropentyl-terminated polyethylene glycol (PEG) conjugate. The synthesis is designed to be accessible to researchers in chemistry and materials science, providing not only procedural steps but also the underlying chemical principles and expected analytical characterizations.
Introduction: The Value of Fluorinated Surfactants
Fluorinated surfactants distinguish themselves from their hydrocarbon counterparts through the unique properties imparted by the highly electronegative fluorine atoms.[1] The substitution of hydrogen with fluorine in the hydrophobic tail of a surfactant molecule leads to a dramatic decrease in surface tension and enhanced stability in harsh chemical and thermal environments.[1] Perfluoroalkyl iodides are versatile precursors for the synthesis of these valuable molecules, allowing for the introduction of a perfluoroalkyl moiety that can be further functionalized.[3] This guide focuses on the synthesis of a non-ionic fluorinated surfactant, which is of particular interest in biological and pharmaceutical applications due to its reduced potential for interaction with biological membranes and proteins compared to ionic surfactants.[4][5]
The synthetic strategy outlined herein involves two key stages:
-
Synthesis of the Fluorinated Alcohol Intermediate: Perfluoropentyl iodide is first converted to 1H,1H,2H,2H-perfluoroheptan-1-ol. This transformation proceeds via a free-radical addition of ethylene across the carbon-iodine bond, followed by hydrolysis of the resulting iodide.
-
Coupling with a Hydrophilic PEG Chain: The synthesized fluorinated alcohol is then coupled to a polyethylene glycol (PEG) derivative via a Williamson ether synthesis to yield the final amphiphilic surfactant.
This approach offers a modular and reliable method for the preparation of well-defined fluorinated surfactants.
Visualizing the Synthetic Pathway
References
Application Note: The Strategic Incorporation of Perfluoropentyl Chains into Pharmaceutical Intermediates Using 1-Iodo-undecafluoropentane
Abstract: The introduction of fluorinated alkyl chains into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed technical overview and validated protocols for the use of 1-iodo-undecafluoropentane (perfluoropentyliodide, PFPI) as a robust reagent for introducing the perfluoropentyl (C5F11) moiety into organic molecules. We present two distinct, high-utility synthetic methodologies: a visible-light mediated photocatalytic radical addition to an alkene and a copper-catalyzed cross-coupling reaction with a heterocyclic bromide. These protocols are designed to be reproducible and scalable, providing researchers, chemists, and drug development professionals with the practical knowledge to leverage perfluoroalkylation in the synthesis of next-generation pharmaceutical intermediates.
Introduction: The Value of Perfluoroalkylation in Drug Design
The strategic incorporation of fluorine is a well-established strategy in pharmaceutical development, with approximately 20% of all commercial drugs containing at least one fluorine atom. While the trifluoromethyl (CF3) group is the most common motif, longer perfluoroalkyl (Rf) chains, such as the perfluoropentyl group, offer unique steric and electronic properties. The C5F11 moiety can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high lipophilicity can improve membrane permeability and bioavailability, critical parameters for drug efficacy.
1-Iodo-undecafluoropentane (PFPI) serves as an efficient and versatile source of the C5F11 radical (C5F11•) or its corresponding nucleophilic/electrophilic synthons under various reaction conditions. Its C-I bond is sufficiently weak to undergo homolytic cleavage under thermal or photochemical conditions, making it an ideal precursor for radical-mediated transformations.[1][2]
Physicochemical Properties & Safety of this compound
Proper handling of reagents is paramount for laboratory safety and experimental success. Below is a summary of the key properties and safety information for 1-iodo-undecafluoropentane.
| Property | Value | Source & Notes |
| Chemical Formula | C5F11I | |
| Molecular Weight | 395.94 g/mol | [3] |
| Appearance | Colorless to light pink/red liquid or solid | [4][5] |
| CAS Number | 678-40-0 (structure-based) / 2253-14-7 | [3][6][7] |
| Boiling Point | 94.4°C | [3] |
| Density | ~2.083 g/cm³ | [3] |
| Hazards | Causes skin, eye, and respiratory irritation. Light sensitive. | [4][5][8] |
| Handling | Use in a chemical fume hood. Wear appropriate PPE (gloves, safety glasses). Avoid contact with skin and eyes. | [4][9] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed and protect from light. | [5][9] |
Scientist's Note (Trustworthiness): The pink or red hue often observed in perfluoroalkyl iodides is typically due to trace amounts of dissolved iodine (I2) resulting from slow decomposition upon exposure to light. For high-purity applications, it is advisable to pass the reagent through a small plug of basic alumina or wash with a dilute sodium thiosulfate solution to remove I2 before use, though for many radical reactions this is not strictly necessary.
Core Reactivity Pathways of this compound
PFPI is a versatile building block primarily utilized through two distinct mechanistic pathways. The choice of pathway depends on the desired bond construction and the functional group tolerance of the substrate.
Caption: Core reactivity pathways for this compound.
-
Radical Perfluoroalkylation: Initiated by visible light, heat, or a redox agent, the C-I bond undergoes homolysis to generate the C5F11• radical. This highly electrophilic radical readily adds to unsaturated C-C bonds (alkenes, alkynes) or participates in C-H functionalization of electron-rich arenes.[2][10]
-
Metal-Mediated Cross-Coupling: In the presence of transition metals like copper or palladium, PFPI can undergo reactions analogous to classic cross-couplings (e.g., Sonogashira, Heck).[11][12] This pathway typically involves an oxidative addition or transmetalation step to form a metal-perfluoroalkyl intermediate, which then couples with a suitable partner, such as an aryl or vinyl halide.[13][14]
Application Protocol 1: Visible-Light Mediated Iodo-perfluoroalkylation of an Alkene
This protocol describes a photocatalyst-free, visible-light-induced atom-transfer radical addition (ATRA) of PFPI to a terminal alkene, a common structural motif in pharmaceutical intermediates.[15] The reaction is initiated by the formation of a charge-transfer complex between an amine additive and the perfluoroalkyl iodide.[2]
Objective: To synthesize a vicinal iodo-perfluoroalkane, a versatile intermediate that can be further functionalized.
Caption: Experimental workflow for radical addition protocol.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| Model Alkene (e.g., 1-Octene) | 112.21 | 112 mg | 1.0 | 1.0 |
| This compound (PFPI) | 395.94 | 594 mg | 1.5 | 1.5 |
| Triethylamine (TEA) | 101.19 | 202 mg (0.28 mL) | 2.0 | 2.0 |
| Acetonitrile (MeCN), anhydrous | 41.05 | 5.0 mL | - | - |
Step-by-Step Protocol:
-
Preparation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the model alkene (1.0 mmol).
-
Reagent Addition: In a chemical fume hood, add anhydrous acetonitrile (5.0 mL), this compound (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Degassing (Critical Step): Seal the flask with a septum. Perform three cycles of freeze-pump-thaw to remove dissolved oxygen, which can quench radical reactions. After the final cycle, backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Irradiation: Place the flask approximately 5-10 cm from a blue LED lamp (450 nm, 20W). Ensure the reaction mixture is stirring vigorously.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Progress can be monitored by TLC or GC-MS by taking small aliquots under a positive pressure of inert gas.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired iodo-perfluoroalkylated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Rationale & Expertise: The use of an amine like triethylamine is crucial; it forms a light-absorbing electron donor-acceptor (EDA) complex with the perfluoroalkyl iodide, facilitating its homolysis into radicals under visible light without an external photocatalyst.[15] The excess of PFPI ensures efficient trapping of the intermediate alkyl radical. The freeze-pump-thaw procedure is essential for reproducibility, as oxygen is a potent radical scavenger.[16]
Application Protocol 2: Copper-Catalyzed Perfluoroalkylation of a Heterocycle
This protocol details the coupling of PFPI with an electron-rich bromo-heterocycle, a common core in many pharmaceutical agents. Copper(I) iodide is used to catalyze the formation of the perfluoroalkyl radical, which then adds to the heterocycle in a direct C-H functionalization or cross-coupling manner.[13][17]
Objective: To install a C5F11 group onto a heterocyclic scaffold, exemplified by 2-bromobenzofuran.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| 2-Bromobenzofuran | 197.04 | 197 mg | 1.0 | 1.0 |
| This compound (PFPI) | 395.94 | 792 mg | 2.0 | 2.0 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.1 | 0.1 |
| 1,10-Phenanthroline | 180.21 | 18 mg | 0.1 | 0.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5.0 mL | - | - |
Step-by-Step Protocol:
-
Preparation: To an oven-dried screw-cap vial, add 2-bromobenzofuran (1.0 mmol), Copper(I) Iodide (0.1 mmol), and 1,10-Phenanthroline (0.1 mmol).
-
Inert Atmosphere: Seal the vial with a cap containing a PTFE septum and purge with argon or nitrogen for 10 minutes.
-
Solvent and Reagent Addition: Add anhydrous DMF (5.0 mL) followed by this compound (2.0 mmol) via syringe.
-
Reaction Conditions: Place the sealed vial in a pre-heated oil bath or heating block set to 100 °C. Stir vigorously for 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of diethyl ether.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Washing & Isolation: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 2-(perfluoropentyl)benzofuran.
Rationale & Expertise: Copper(I) is known to mediate the formation of perfluoroalkyl radicals from their corresponding iodides.[17] The 1,10-phenanthroline ligand stabilizes the copper species in the catalytic cycle, preventing disproportionation and improving catalytic turnover.[13][14] DMF is used as a polar aprotic solvent to ensure the solubility of the reagents and catalyst system at elevated temperatures. This method is particularly powerful for late-stage functionalization of complex heterocyclic intermediates.[13]
Summary and Method Comparison
| Feature | Protocol 1: Photocatalytic ATRA | Protocol 2: Copper-Catalyzed Coupling |
| Transformation | Alkene Iodo-perfluoroalkylation | (Hetero)aryl Perfluoroalkylation |
| Key Reagents | Amine (TEA), Visible Light | CuI, 1,10-Phenanthroline |
| Conditions | Room Temperature | 100 °C |
| Atmosphere | Inert (Degassed) | Inert |
| Advantages | Mild conditions, no metal catalyst, good for aliphatic scaffolds. | Broad scope for heterocycles, good for aromatic systems. |
| Limitations | Primarily for unsaturated systems. | Requires higher temperatures, potential metal contamination. |
Conclusion
1-Iodo-undecafluoropentane is a highly effective and versatile reagent for the introduction of the C5F11 group into pharmaceutical intermediates. By selecting between radical-based or metal-catalyzed pathways, chemists can strategically functionalize a wide array of aliphatic and aromatic scaffolds. The detailed protocols provided herein offer reliable starting points for researchers to explore the powerful impact of perfluoroalkylation on molecular properties, accelerating the discovery and development of novel therapeutics.
References
- 1. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. nbinno.com [nbinno.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 1-IODO-1H,1H-NONAFLUOROPENTANE CAS#: 2253-14-7 [m.chemicalbook.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photocatalytic Hydroalkylation of Aryl-Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions in perfluoroalkylation and how to avoid them
Welcome to the Technical Support Center for Perfluoroalkylation Reactions. This guide is intended for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.
Perfluoroalkyl groups are crucial in modern chemistry, lending unique properties like high electronegativity, stability, and lipophilicity to molecules.[1] However, introducing these moieties can be challenging, often accompanied by side reactions that diminish yield and purity. This guide will help you navigate these complexities.
Troubleshooting Guide: Common Side Reactions
This section is dedicated to identifying and mitigating the most common side reactions encountered in perfluoroalkylation.
Issue 1: My reaction suffers from low yield and I observe significant defluorination or hydrodefluorination.
Q: What is causing the loss of fluorine atoms from my perfluoroalkyl group, and how can I prevent it?
A: Defluorination and hydrodefluorination are common pitfalls where one or more fluorine atoms on the perfluoroalkyl chain are replaced by another group or a hydrogen atom, respectively. This is often mechanistically driven and can be influenced by several factors.
The activation and functionalization of C-F bonds, while challenging, can occur under certain reaction conditions, leading to these undesired side products.[2][3]
Root Cause Analysis & Mitigation Strategies:
-
Reductive Pathways: Many perfluoroalkylation reactions, especially those employing radical mechanisms, can be susceptible to reductive side reactions.[4] The perfluoroalkyl radical can abstract a hydrogen atom from the solvent or other reagents, leading to hydrodefluorination.
-
Troubleshooting Steps:
-
Solvent Choice: Avoid solvents that are good hydrogen atom donors. For instance, if you are using THF, consider switching to a less reactive solvent like DMF or acetonitrile. The choice of solvent can significantly influence the reaction pathway.[5]
-
Reagent Purity: Ensure all reagents are anhydrous and of high purity. Water or other protic impurities can serve as a proton source.
-
Radical Trap: In radical reactions, the concentration of the desired radical acceptor is crucial. If the concentration is too low, the perfluoroalkyl radical has a higher chance of undergoing undesired side reactions. Consider increasing the concentration of your substrate or adding a sacrificial, more reactive radical acceptor.
-
-
-
Catalyst-Mediated Defluorination: Certain transition metal catalysts, particularly under harsh conditions, can facilitate C-F bond activation and cleavage.[6][7]
-
Troubleshooting Steps:
-
Ligand Modification: The electronic and steric properties of the ligand on your metal catalyst can dramatically influence selectivity.[8] For nickel-catalyzed reactions, for example, employing more electron-donating ligands can sometimes suppress C-F activation.
-
Lower Reaction Temperature: High temperatures can promote catalyst-mediated defluorination.[9] Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity.
-
Alternative Catalysts: If defluorination persists, consider screening different metal catalysts. For instance, copper-based systems may offer different selectivity profiles compared to palladium or nickel.[10]
-
-
-
Base-Induced Elimination: In the presence of a strong base, β-fluoride elimination can occur if there is an abstractable proton in the β-position to the newly formed C-perfluoroalkyl bond.
-
Troubleshooting Steps:
-
Base Selection: Use a non-nucleophilic, sterically hindered base to minimize side reactions. Bases like potassium tert-butoxide are often effective, but their strength can sometimes be detrimental.[11] Consider a weaker base if elimination is observed.
-
Substrate Design: If possible, modify the substrate to remove any acidic protons in the β-position.
-
-
Experimental Protocol: Minimizing Hydrodefluorination in a Radical Perfluoroalkylation
This protocol provides a general framework for optimizing a radical perfluoroalkylation to minimize hydrodefluorination.
-
Preparation: Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (Argon or Nitrogen).
-
Solvent: Use anhydrous, degassed solvent. If using a solvent prone to hydrogen atom donation (e.g., THF), consider switching to DMF or acetonitrile.
-
Reaction Setup: To a dried flask, add the substrate (1.0 equiv), the perfluoroalkyl iodide (1.2 equiv), and the radical initiator (e.g., AIBN, 0.1 equiv).
-
Temperature Control: Begin the reaction at a moderate temperature (e.g., 80 °C). If hydrodefluorination is observed, reduce the temperature to 60 °C and increase the reaction time.
-
Monitoring: Monitor the reaction by TLC or GC-MS. Look for the appearance of the hydrodefluorinated byproduct.
-
Work-up: Upon completion, quench the reaction, extract the product, and purify by column chromatography.
Issue 2: My reaction is messy, and I observe products resulting from β-hydride elimination.
Q: I'm trying to form a C(sp³)-perfluoroalkyl bond, but I'm getting an alkene product instead. What is happening?
A: The formation of an alkene suggests that a β-hydride elimination is occurring. This is a common decomposition pathway for organometallic intermediates containing both a perfluoroalkyl group and a β-hydrogen.
This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions.[12]
Mechanistic Insight:
In a typical cross-coupling cycle, after oxidative addition of the aryl halide and transmetalation with the perfluoroalkyl source, a Pd(II)-aryl(perfluoroalkyl) intermediate is formed. If the aryl group has a β-hydrogen, the palladium can coordinate to this hydrogen and eliminate, forming a C=C double bond, a palladium hydride species, and releasing the perfluoroalkyl group.
Diagram: β-Hydride Elimination Pathway
Strategies for Controlling the Reaction Pathway:
-
Choice of Initiator/Catalyst:
-
Photoredox Catalysis: The choice of photocatalyst and its redox potential can be tuned to favor either oxidation or reduction of the radical intermediate.
-
Thermal Initiators: Traditional radical initiators like AIBN will primarily promote radical chain reactions.
-
-
Solvent Polarity: Polar solvents can stabilize ionic intermediates, potentially favoring a crossover to a polar pathway. N[5]on-polar solvents may favor the radical pathway.
-
Additives:
-
Oxidants/Reductants: The addition of a stoichiometric oxidant or reductant can be used to deliberately induce a crossover event.
-
Trapping Agents: If you want to suppress the polar pathway, you can add a trap for the ionic intermediate.
-
Frequently Asked Questions (FAQs)
Q1: Can I use crude perfluoroalkylating reagents directly from the bottle? A1: While many modern perfluoroalkylating reagents are stable, it is always best practice to use freshly purified or properly stored reagents. I[5]mpurities, especially water, can lead to side reactions and lower yields. For moisture-sensitive reactions, ensure your reagents are anhydrous.
Q2: My reaction is not going to completion. What should I try first? A2: Before making significant changes, first confirm the integrity of your starting materials and reagents. Then, consider a modest increase in reaction temperature or a longer reaction time. If the issue persists, re-evaluate your catalyst loading and the stoichiometry of your reagents.
Q3: I'm working with a new substrate and the standard protocol is not working. How should I approach optimization? A3: When moving to a new substrate, a systematic optimization is often necessary. A good starting point is to screen different solvents and bases, as these can have a large impact on the reaction outcome. A[5][11] design of experiments (DoE) approach can be very efficient for optimizing multiple parameters simultaneously.
Q4: Are there any safety considerations I should be aware of when running perfluoroalkylation reactions? A4: Yes. Many perfluoroalkylating reagents and their byproducts can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Per- and polyfluoroalkyl substances (PFAS) are known as "forever chemicals" due to their persistence in the environment and potential health concerns. A[13]lways consult the Safety Data Sheet (SDS) for all reagents and follow your institution's safety guidelines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective perfluoroalkylation and defluorination functionalization of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Carbon-Fluorine Bond Activation - LCC CNRS Toulouse [lcc-toulouse.fr]
- 8. Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. PFAS - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Perfluoropentyliodide Addition to Olefins
Welcome to the technical support center for olefin perfluoroalkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the addition of perfluoropentyliodide (C5F11I) to olefins. The introduction of perfluoroalkyl chains is a cornerstone of modern drug discovery and materials science, valued for enhancing metabolic stability, lipophilicity, and binding affinity.[1] However, the seemingly straightforward radical addition of this compound to a C=C double bond is nuanced, with success often hinging on the careful optimization of reaction conditions.
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanism and offers practical, field-tested solutions to common experimental challenges.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What is the fundamental mechanism of this compound addition to an olefin?
A1: The reaction proceeds via a free-radical chain mechanism, known as an Atom Transfer Radical Addition (ATRA).[2][3] This process consists of three key stages:
-
Initiation: A perfluoropentyl radical (C5F11•) is generated from the this compound precursor. This can be achieved through thermal decomposition of an initiator (like AIBN), photolysis, or, more commonly in modern synthesis, through photoredox catalysis.[4][5][6]
-
Propagation: The highly electrophilic C5F11• radical adds to the electron-rich double bond of the olefin. This addition occurs regioselectively at the less substituted carbon to form a more stable secondary alkyl radical intermediate. This new radical then abstracts an iodine atom from another molecule of this compound, yielding the final 1,2-addition product and regenerating the C5F11• radical, which continues the chain.[7][8]
-
Termination: The reaction ceases when two radical species combine or are quenched by inhibitors.
Caption: Radical chain mechanism for ATRA of C5F11I to an olefin.
Troubleshooting Guide: Common Experimental Issues
Q2: My reaction shows very low conversion or fails completely. What are the likely causes and how can I fix it?
A2: This is the most common issue and typically points to problems with radical generation or premature termination of the chain reaction.
-
Cause A: Inefficient Radical Initiation
-
The Problem: The rate of C5F11• radical generation is too slow to sustain the propagation cycle.
-
Solutions:
-
Check Initiator/Catalyst Loading: For thermally initiated reactions with AIBN or benzoyl peroxide, ensure you are using a sufficient concentration (typically 5–10 mol%). For photoredox reactions, catalyst loading is lower (0.5–2 mol%), but ensure your catalyst is active and pure.[9]
-
Verify Reaction Temperature/Light Source: Thermal initiators have optimal temperature ranges based on their half-life. AIBN, for example, is typically used between 70-90 °C.[10] For photochemical or photoredox reactions, ensure your light source emits at the correct wavelength to excite the catalyst or precursor complex and that the reaction vessel is transparent to that wavelength (e.g., use quartz for UV, standard glass for visible light).[7][8]
-
Consider an Alternative Initiation Method: If thermal initiation is failing, switching to a visible-light photoredox method can be much milder and more efficient.[1] Catalysts like Ir[(dF(CF3)ppy)2(dtbbpy)]PF6 or even simple organic dyes can efficiently generate radicals under blue light irradiation at room temperature.[9]
-
-
-
Cause B: Presence of Radical Inhibitors
-
The Problem: Molecular oxygen (a diradical) is a potent inhibitor of radical chain reactions. Stabilizers present in olefin starting materials (like BHT) can also quench the reaction.
-
Solutions:
-
Thorough Degassing: Before initiating the reaction, rigorously degas your solvent and reaction mixture. The most effective method is three to five cycles of "freeze-pump-thaw." Alternatively, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes can be sufficient for many applications.
-
Purify the Olefin: If your olefin has been stored for a long time, consider passing it through a short plug of activated alumina or silica to remove stabilizers.
-
-
Caption: Troubleshooting decision tree for low reaction yield.
Q3: I am getting a mixture of products, including the wrong regioisomer. How can I improve selectivity?
A3: Regioselectivity is governed by the stability of the radical intermediate formed during the propagation step.
-
The Problem: The perfluoropentyl radical is adding to the more substituted carbon of the olefin, leading to a less stable primary radical intermediate and the undesired product isomer.
-
Scientific Rationale: The C5F11• radical is highly electrophilic. It will preferentially add to the carbon atom of the double bond that has the highest electron density and results in the most stable subsequent radical. For terminal olefins (R-CH=CH2), addition at the terminal CH2 carbon is almost always favored because it produces a more stable secondary radical on the R-CH carbon.[10] Issues arise with internal or electronically biased olefins.
-
Solutions:
-
Substrate Control: This is an inherent property of your starting material. For electronically biased olefins (e.g., styrenes), the addition is highly regioselective due to the formation of a very stable benzylic radical.[11] For unactivated internal olefins, you may inherently get a mixture of isomers. The strategy here often shifts to downstream separation rather than forcing selectivity.
-
Lower Reaction Temperature: In some cases, running the reaction at a lower temperature can enhance the kinetic preference for addition at the less sterically hindered or more electronically favorable position, improving regioselectivity. This is particularly relevant for thermally initiated reactions.
-
Q4: My desired product is contaminated with side products like telomers or a reduced alkane. What is happening?
A4: This indicates that the radical intermediate is participating in undesired pathways instead of the intended iodine atom transfer.
-
Side Product A: Telomerization
-
The Problem: The intermediate alkyl radical (R-CH(•)-CH2-C5F11) adds to another molecule of the starting olefin instead of abstracting an iodine atom. This is more common when the olefin concentration is high relative to the this compound.
-
Solution: Adjust the stoichiometry. Use a molar excess of this compound relative to the olefin (e.g., 1.5 to 2.0 equivalents). This increases the probability that the radical intermediate will encounter and react with C5F11I, suppressing the competing telomerization pathway.[10]
-
-
Side Product B: Hydroperfluoroalkylation (Reduction)
-
The Problem: The intermediate alkyl radical abstracts a hydrogen atom from the solvent or another species in the reaction mixture, leading to the reduced product (R-CH2-CH2-C5F11) instead of the desired iodide.
-
Solution: Choose your solvent carefully. Avoid solvents that are good hydrogen atom donors, such as THF or 1,4-dioxane. Solvents like acetonitrile, t-butanol, or fluorinated solvents like HFIP are often better choices.[12] Ensure all reagents are free from easily abstractable protons.[13]
-
Optimization of Reaction Parameters
This table summarizes key parameters for optimizing your reaction.
| Parameter | Thermal Initiation (e.g., AIBN) | Photoredox Catalysis (e.g., Ir/Ru complexes) | Catalyst-Free Photolysis |
| Initiator/Catalyst | Azo compounds (AIBN), Peroxides | Iridium or Ruthenium polypyridyl complexes, Organic Dyes | None, or uses additives like bases (KOH) or water to form an Electron Donor-Acceptor (EDA) complex.[7][14] |
| Typical Loading | 5–10 mol% | 0.5–2 mol% | Stoichiometric or catalytic additives may be needed. |
| Conditions | 70–90 °C (AIBN) | Room Temperature, Blue/White LEDs | Room Temperature, UV or Visible Light |
| Pros | Simple setup, inexpensive initiators. | Very mild conditions, high efficiency, excellent functional group tolerance.[1] | Avoids metal catalysts, can be very "green".[2][14] |
| Cons | High temperatures, not suitable for sensitive substrates. | Higher cost of catalysts, requires specific light source. | Can have lower quantum yields, may require specific additives to form the light-absorbing EDA complex.[14] |
| Best For | Robust, simple olefins. | Complex, late-stage functionalization on sensitive molecules. | "Green chemistry" applications, specific substrate classes. |
Experimental Protocols
Protocol 1: General Procedure for Thermal-Initiated Addition
-
Scientist's Note: This is a robust, classical approach. Success hinges on effective degassing and maintaining a consistent temperature.
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the olefin (1.0 eq), this compound (1.7 eq)[10], and AIBN (0.1 eq).
-
Seal the flask and perform three freeze-pump-thaw cycles to thoroughly degas the mixture.
-
Backfill the flask with Argon or Nitrogen.
-
Add degassed solvent (e.g., acetonitrile or benzene) via syringe.
-
Immerse the flask in a preheated oil bath at 80 °C.
-
Monitor the reaction by GC-MS or TLC. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 1-iodo-2-perfluoropentylethane derivative.
Protocol 2: General Procedure for Visible-Light Photoredox-Catalyzed Addition
-
Scientist's Note: This modern method offers unparalleled mildness and is ideal for complex substrates. Ensure your reaction setup allows for even irradiation.
-
To an oven-dried vial, add the olefin (1.0 eq), this compound (1.5 eq), and the photoredox catalyst (e.g., Ir[(dF(CF3)ppy)2(dtbbpy)]PF6, 1 mol%).[9]
-
Add a magnetic stir bar and seal the vial with a septum.
-
Evacuate and backfill the vial with Argon or Nitrogen three times.
-
Add degassed solvent (e.g., DMF or DMSO) via syringe.
-
Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and begin vigorous stirring. A small fan can be used to maintain room temperature.
-
Monitor the reaction by LC-MS or TLC. Reactions are often complete in 6-24 hours.
-
Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over Na2SO4, and concentrated.
-
Purify the crude product by column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azidofluoroalkylation of Alkenes with Simple Fluoroalkyl Iodides Enabled by Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 9. Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
Troubleshooting low initiation efficiency with Perfluoropentyliodide
Welcome to the technical support center for Perfluoropentyliodide (PFPI). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving PFPI as a radical initiator. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you overcome common challenges and ensure the success of your experiments.
Troubleshooting Guide: Low Initiation Efficiency
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a diagnostic process and corrective actions.
Q1: My reaction shows a long induction period or fails to initiate entirely. What are the primary causes?
An unusually long induction period, or a complete failure to initiate, is the most common issue encountered. This typically points to the premature termination of initiating radicals before they can react with your monomer. The cause can usually be traced to one of three main areas: reaction contaminants, initiator integrity, or insufficient energy input.
Follow this workflow to diagnose the root cause of initiation failure.
Caption: A step-by-step workflow for diagnosing the cause of low initiation efficiency.
1. Presence of Polymerization Inhibitors
Causality: Most vinyl monomers are shipped with small amounts of inhibitors (e.g., hydroquinone (HQ), 4-methoxyphenol (MEHQ), 4-tert-butylcatechol (TBC)) to prevent self-polymerization during storage and transport.[1] These compounds are highly efficient radical scavengers. They will react with and neutralize the perfluoropentyl radicals generated from your initiator before they can initiate polymerization with a monomer.[2][3] The reaction will only begin after all the inhibitor has been consumed, resulting in a pronounced induction period.
Corrective Action: Inhibitors must be removed from the monomer immediately before use.
Table 1: Common Inhibitors and Removal Methods
| Inhibitor | Common Monomers | Removal Method |
|---|---|---|
| Hydroquinone (HQ) | Styrene, Acrylates | Wash with 5-10% aqueous NaOH solution, followed by washing with deionized water until neutral, then dry with an anhydrous salt (e.g., MgSO₄).[2][4] |
| 4-Methoxyphenol (MEHQ) | Acrylates, Methacrylates | Same as Hydroquinone. Can also be removed by passing the monomer through a column of activated basic alumina.[4] |
| 4-tert-Butylcatechol (TBC) | Styrene, Butadiene | Wash with 10% aqueous NaOH solution as described for Hydroquinone.[1] |
Protocol: Inhibitor Removal via Alkaline Wash
-
Place the inhibited monomer in a separatory funnel.
-
Add an equal volume of 10% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. The aqueous layer will typically develop a color as the phenolic inhibitor is converted to its water-soluble sodium salt.[5][2]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with fresh NaOH solution until the aqueous layer remains colorless.
-
Wash the monomer 2-3 times with deionized water to remove residual NaOH. Check the pH of the final aqueous wash to ensure it is neutral.
-
Transfer the washed monomer to a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄). Swirl and let it stand for 15-20 minutes.
-
Filter or decant the dry monomer for immediate use.
2. Dissolved Oxygen
Causality: Molecular oxygen (O₂) is a diradical in its ground state and acts as a very effective radical scavenger.[1] It rapidly reacts with the initiating perfluoropentyl radical or the propagating polymer chain to form a stable peroxy radical (ROO•). This peroxy radical is significantly less reactive and generally does not continue the polymerization, effectively terminating the chain.[1] This process is known as oxygen inhibition.
Corrective Action: The reaction mixture (monomer, solvent, etc.) must be thoroughly deoxygenated before adding the initiator and starting the reaction.
Protocol: Deoxygenation via Freeze-Pump-Thaw
This method is highly effective for removing dissolved gases from liquid reaction mixtures.
-
Assemble your reaction flask with the monomer and solvent, equipped with a stopcock.
-
Freeze the contents of the flask by immersing it in a cold bath (e.g., liquid nitrogen, dry ice/acetone).
-
Once completely frozen, connect the flask to a high-vacuum line and open the stopcock to evacuate the headspace.
-
Close the stopcock to isolate the flask from the vacuum line.
-
Remove the flask from the cold bath and allow the contents to thaw completely. You may see bubbles of gas being released from the liquid as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.
-
After the final cycle, backfill the flask with an inert gas (e.g., Argon or Nitrogen) before adding the initiator.
3. Initiator Purity and Degradation
Causality: Perfluoroalkyl iodides, including this compound, are stable under recommended storage conditions but can be sensitive to light and heat.[6][7] Improper storage or using an old bottle may lead to degradation, reducing the concentration of active initiator. The C-I bond is the active site, and its cleavage initiates the reaction. Degradation can compromise this bond.
Corrective Action: Always use a fresh bottle of initiator or verify the purity of older stock. Store this compound according to the manufacturer's safety data sheet (SDS) recommendations.
Table 2: Recommended Storage and Handling for this compound
| Parameter | Recommendation | Rationale |
|---|---|---|
| Storage | Store in a cool, dry, dark, and well-ventilated place.[6][8][9] | Prevents thermal and photodegradation. |
| Container | Keep container tightly closed.[6][10] | Prevents contamination and exposure to moisture. |
| Incompatibilities | Avoid strong oxidizing agents and strong bases.[7][9] | These can react with and decompose the initiator. |
| Handling | Handle under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes exposure to oxygen and moisture. |
4. Insufficient Initiation Energy
Causality: The initiation step involves the homolytic cleavage of the carbon-iodine (C-I) bond to generate a perfluoropentyl radical (C₅F₁₁•) and an iodine radical (I•). This process is not spontaneous and requires an input of energy, typically in the form of heat (thermolysis) or ultraviolet light (photolysis).[11] If the reaction temperature is too low or the UV light source is not of the appropriate wavelength or intensity, the rate of radical generation will be too slow to overcome termination events, leading to poor or no initiation.
Caption: Simplified mechanism of radical generation and initiation.
Corrective Action: Ensure the reaction conditions are appropriate for C-I bond cleavage.
-
Thermal Initiation: For many radical polymerizations, temperatures between 60°C and 90°C are effective. The optimal temperature depends on the solvent and monomer stability. Start with a temperature around 70°C and increase if initiation is slow.
-
Photoinitiation: If using a UV source, ensure its wavelength overlaps with the absorbance spectrum of this compound. The required intensity and duration will depend on the specific reaction setup (e.g., reactor material, distance from the source).
Frequently Asked Questions (FAQs)
Q2: How does temperature influence the initiation rate?
The rate of thermal initiation is directly dependent on temperature. Higher temperatures provide more thermal energy to overcome the activation energy for the homolytic cleavage of the C-I bond. This leads to a faster rate of radical generation and, consequently, a faster initiation of polymerization. However, excessively high temperatures can lead to undesirable side reactions, such as chain transfer to the solvent or monomer, or thermal degradation of the polymer product. It is crucial to find a balance that provides an efficient initiation rate without compromising the integrity of the reaction components.
Q3: Does the choice of solvent affect initiation efficiency?
Yes, the solvent can play a significant role. An ideal solvent should dissolve all reactants (monomer, initiator) and the resulting polymer. Critically, the solvent should be inert under radical conditions. Solvents with weak C-H bonds (like certain ethers or hydrocarbons) can undergo chain transfer, where a propagating radical abstracts a hydrogen atom from the solvent.[11] This terminates the growing polymer chain and creates a new radical on the solvent molecule, which may or may not be effective at initiating a new chain. This process reduces the overall efficiency and can lower the molecular weight of the final polymer. Fluorinated solvents are often an excellent choice for reactions involving fluorinated species.
Q4: Can I use this compound in controlled radical polymerization techniques?
This compound is a key component in a specific type of controlled radical polymerization known as Iodine Transfer Polymerization (ITP) , which is a form of Reversible-Deactivation Radical Polymerization (RDRP).[12] In this context, it acts as both an initiator (source of initial radicals) and a chain transfer agent. The reversible cleavage of the C-I bond at the end of a growing polymer chain allows for the controlled, sequential addition of monomers, leading to polymers with a narrow molecular weight distribution and well-defined architecture.[12] This is distinct from its use in conventional free-radical polymerization, where its primary role is simply to generate initiating radicals.
Q5: Is it ever acceptable to add more initiator to overcome inhibition?
While adding a large excess of initiator can sometimes overcome the effects of inhibitors by consuming them, this is generally poor practice and not recommended for achieving controlled results.[4] This approach can lead to several problems:
-
Low Molecular Weight: A high concentration of initiating radicals will create many short polymer chains.
-
Broad Polydispersity: The initiation will not be uniform, leading to a wide range of polymer chain lengths.
-
Side Reactions: A high radical flux can increase the rate of termination and other side reactions.[4]
The scientifically sound approach is to remove the source of inhibition (inhibitors, oxygen) before starting the reaction, allowing you to use the initiator at its optimal concentration for the desired outcome.[4]
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. longchangchemical.com [longchangchemical.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Photocontrolled iodine-mediated reversible-deactivation radical polymerization with a semifluorinated alternating copolymer as the macroinitiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Strategies for Products from Perfluoropentyliodide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with perfluoropentyliodide and related chemistries. This guide is designed to provide practical, field-proven insights into the purification challenges you may encounter. The following troubleshooting guides and FAQs are structured to address specific experimental issues with a focus on the underlying scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Work-Up & Extraction Issues
Question 1: I've performed a radical addition with this compound and now have a persistent purple/brown color in my organic phase. How do I remove the residual iodine?
Answer:
The characteristic color is due to the presence of elemental iodine (I₂), which can be a byproduct of radical termination or reaction with trace oxygen. It is crucial to remove this, as it can interfere with subsequent reactions and chromatographic analysis.
Underlying Principle: The most common and effective method is to convert the colored, nonpolar iodine (I₂) into colorless, water-soluble iodide ions (I⁻) through a simple redox reaction.
Troubleshooting Protocol: Quenching with Sodium Thiosulfate
-
Prepare a Saturated Aqueous Solution: Dissolve sodium thiosulfate (Na₂S₂O₃) in deionized water until no more solid dissolves. A 10% w/v solution is also typically sufficient.
-
Liquid-Liquid Extraction: During your aqueous work-up in a separatory funnel, add the sodium thiosulfate solution to your crude reaction mixture.
-
Shake and Vent: Stopper the funnel and shake gently, remembering to vent frequently to release any pressure buildup. The purple or brown color of the organic layer should disappear as the iodine is reduced.
-
Separate and Wash: Allow the layers to separate and drain the aqueous layer. Wash the organic layer again with deionized water or brine to remove any remaining thiosulfate salts.
-
Proceed with Drying: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) as you normally would before solvent removal.
Question 2: During the aqueous workup of my reaction, I'm encountering a very stable emulsion that won't separate. What are my options?
Answer:
Emulsions are common when working with highly fluorinated compounds due to their unique solubility properties, which can sometimes stabilize the interface between aqueous and organic layers. Breaking these emulsions requires altering the physical properties of one or both phases.
Underlying Principle: Emulsions are kinetically stable dispersions of one liquid in another. To break them, you must increase the surface tension of the aqueous phase or decrease the viscosity, thereby encouraging the dispersed droplets to coalesce.[1]
Troubleshooting Flowchart for Emulsion Breaking:
References
Removing residual copper catalyst from Perfluoropentyliodide ATRP
Technical Support Center
Topic: Removing Residual Copper Catalyst from Perfluoropentyliodide ATRP
Guide: Troubleshooting and Purification of this compound Post-ATRP
As a Senior Application Scientist, this guide is designed to address the common, yet critical, challenge of removing residual copper catalysts from this compound synthesized via Atom Transfer Radical Polymerization (ATRP). The unique properties of fluorinated polymers necessitate specific considerations during purification. This document provides in-depth, field-tested solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of the copper catalyst from my this compound product so critical?
Residual copper catalyst is a significant concern for several reasons. Primarily, it is cytotoxic, rendering the final polymer unsuitable for many biomedical or electronic applications where metal contamination is strictly regulated.[1][2] Furthermore, the lingering copper complex, often visible as a blue or green tint, can compromise the polymer's intended physicochemical properties, long-term stability, and performance in downstream applications.[1] For controlled polymerizations, catalyst removal is a critical step in preparing pure copolymers.[3]
Q2: I've performed the polymerization, and my product has a distinct blue/green color. What does this signify and what is the immediate next step?
The blue/green color is the characteristic signature of the oxidized copper(II) species complexed with the ligand, which forms during the ATRP equilibrium.[1] Its presence confirms that the catalyst is still in your product. The immediate next step is to select an appropriate purification strategy. The most common and effective method for this scenario is passing the polymer solution through a column of basic or neutral alumina.[1][3][4]
Q3: What are the primary methods for removing the copper catalyst, and how do I choose the best one for my fluorinated system?
Choosing the right method depends on the polymer's solubility, the reaction scale, and the required final purity.
-
Alumina Column Chromatography: This is the most widely recommended and robust method.[1][4] A solution of the crude polymer is passed through a pad or column of alumina, which adsorbs the polar copper complex, allowing the non-polar perfluorinated polymer to elute. For polymers with sensitive chain-end functionality, using neutral alumina is crucial to prevent hydrolysis or side reactions.[3]
-
Ion Exchange Resins: These are highly effective and can be tailored for specific copper complexes.[5][6] Resins with acidic groups, such as Dowex MCS-1, have proven efficient at capturing both Cu(I) and Cu(II) complexes.[3][5] The removal rate is influenced by solvent polarity and temperature.[3][5]
-
Precipitation: While seemingly simple, repeated precipitation of the polymer into a non-solvent is often less effective for complete copper removal and can require large volumes of solvent.[5] However, for certain polymer structures, precipitation in a basic medium can be highly efficient.[6][7]
-
Liquid-Liquid Extraction: Washing the polymer solution with an aqueous solution containing a strong complexing agent, like ammonia, can be effective.[1] The copper forms a deeply colored complex with ammonia, which partitions into the aqueous phase, providing a visual cue for when the extraction is complete.[1]
For this compound, which is hydrophobic and has a unique solubility profile, alumina column chromatography is typically the most reliable choice.
Troubleshooting Guide
Issue: Low Yield After Alumina Column Purification
-
Causality: Perfluorinated polymers can sometimes exhibit non-specific adsorption onto the alumina stationary phase, especially if an inappropriate solvent is used. Additionally, passing a very viscous solution can lead to significant hold-up in the column.[1][5]
-
Solution:
-
Solvent Selection: Ensure you are using a solvent that provides excellent solubility for the this compound but does not strongly compete for adsorption sites on the alumina. A fluorinated solvent or a solvent mixture may be required.
-
Column Loading: Do not overload the column. A general rule is to use a mass of alumina that is 20-50 times the mass of the crude polymer.
-
Elution: After the polymer has eluted, wash the column with a significant volume of fresh solvent to recover any retained product. Applying gentle pressure can help move viscous solutions through the column.[1]
-
Issue: NMR Spectrum Shows Broad Peaks After Purification
-
Causality: Broad peaks in an NMR spectrum often indicate the presence of paramagnetic species. The Cu(II) ion is paramagnetic and even trace amounts can cause significant line broadening, obscuring the true structure of your polymer.
-
Solution: This is a clear indication of incomplete catalyst removal. The purification procedure must be repeated. Passing the solution through a fresh alumina column a second time is the most practical solution.[1] Alternatively, stirring the polymer solution with an ion-exchange resin can be employed as a secondary purification step.[3]
Issue: The Copper Catalyst Seems Strongly Bound to the Polymer
-
Causality: Certain polymer architectures, particularly those with coordinating functional groups, can chelate the copper catalyst, making it difficult to remove. While this compound itself is non-coordinating, impurities or specific ligands used in the ATRP reaction could contribute to this issue.
-
Solution:
-
Air Bubbling: Before purification, generously bubbling filtered air through the polymer solution can help ensure all copper is in the more easily removed Cu(II) state.[1]
-
Stronger Complexing Agents: Perform a liquid-liquid extraction with aqueous ammonia or a solution containing EDTA prior to column chromatography to break the polymer-copper interaction.[1]
-
Alternative ATRP Techniques: For future syntheses, consider catalyst systems designed for easy removal or lower concentration, such as AGET (Activators Generated by Electron Transfer) or ICAR (Initiators for Continuous Activator Regeneration) ATRP.[3][8]
-
Data & Protocols
Comparison of Copper Removal Techniques
| Method | Efficiency | Scalability | Cost | Impact on Polymer | Pros | Cons |
| Alumina Column | High | Good for lab scale; difficult for >10g reactions[5] | Moderate | Low (use neutral alumina to protect end-groups[3]) | Highly effective, widely applicable[1][4] | Can be slow, potential for polymer loss[1] |
| Ion Exchange Resin | Very High | Excellent | Moderate | Low | Can be regenerated, highly specific[5][6] | Rate is dependent on solvent and temperature[5] |
| Precipitation | Variable | Good | Low | Can trap impurities | Simple, inexpensive | Often incomplete removal, requires large solvent volumes[5] |
| Liquid-Liquid Extraction | Moderate-High | Good | Low | Potential for hydrolysis if conditions are harsh | Provides visual confirmation of removal[1] | Can be labor-intensive, may require multiple extractions |
Workflow: Selecting a Purification Method
This diagram outlines the decision-making process for choosing the most appropriate copper removal strategy.
Caption: Decision workflow for purification method selection.
Experimental Protocol: Copper Removal via Basic Alumina Column Chromatography
This protocol details the standard lab-scale procedure for purifying this compound ATRP products.
Materials
-
Crude this compound solution
-
Basic Alumina (Activity I), 70-230 mesh
-
Appropriate eluting solvent (e.g., Tetrahydrofuran (THF), or a suitable fluorinated solvent)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted disk
-
Sand (optional)
-
Collection flasks
Procedure
-
Column Preparation:
-
Secure the chromatography column vertically to a stand.
-
Place a small plug of glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand if desired.
-
In a beaker, create a slurry of the basic alumina in the chosen eluting solvent. Use a generous amount of solvent.
-
Pour the slurry into the column. Allow the alumina to settle evenly, tapping the column gently to dislodge any air bubbles. Do not let the column run dry.
-
-
Column Equilibration:
-
Once the alumina has packed, drain the excess solvent until the solvent level is just above the top of the alumina bed.
-
Pass 2-3 column volumes of fresh eluting solvent through the column to ensure it is fully equilibrated.
-
-
Sample Loading:
-
Dilute the crude polymer solution with a minimal amount of the eluting solvent to reduce its viscosity.
-
Carefully add the polymer solution to the top of the column using a pipette. Avoid disturbing the alumina bed.
-
-
Elution and Collection:
-
Open the stopcock and begin collecting the eluent. The copper catalyst (as a colored band) will adsorb strongly to the top of the alumina.
-
The colorless polymer solution will pass through the column. Continuously add fresh eluting solvent to the top of the column to maintain flow.
-
Collect the eluting polymer in fractions.
-
-
Product Recovery:
-
Combine the fractions containing the purified polymer.
-
Remove the solvent using a rotary evaporator to yield the pure, colorless this compound. .
-
Dry the final product under vacuum overnight.[1]
-
Experimental Setup Diagram
Caption: Diagram of a basic alumina chromatography setup.
References
- 1. researchgate.net [researchgate.net]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Removal of copper-based catalyst in atom transfer radical polymerization using different extraction techniques | Semantic Scholar [semanticscholar.org]
- 8. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of Perfluoropentyliodide during reactions
Welcome to the technical support center for Perfluoropentyliodide (CF₃(CF₂)₄I). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing its decomposition during storage and reactions. As a perfluoroalkyl iodide (PFAI), this reagent is a powerful tool for introducing perfluoroalkyl chains, but its utility is contingent on understanding and controlling its stability. The carbon-iodine (C-I) bond is the molecule's reactive center and, consequently, its point of vulnerability.
Frequently Asked Questions (FAQs)
Q1: Why has my clear this compound solution turned pink or purple?
This discoloration is the most common indicator of decomposition. This compound is sensitive to light and heat, which can cause the weak carbon-iodine bond to break, forming radicals.[1] These radicals can then combine to form molecular iodine (I₂), which imparts a characteristic pink, purple, or brown color to the solution.
Q2: What are the ideal storage conditions for this compound?
To maximize shelf-life, store the reagent in a tightly sealed amber glass bottle to protect it from light.[2][3][4][5] The headspace should be purged with an inert gas like argon or nitrogen to displace oxygen. Store the container in a cool, dry, and well-ventilated place, such as a refrigerator designated for chemicals, away from heat sources and direct sunlight.[2][3][4][6]
Q3: Can I use this compound that has already discolored?
It is not recommended. The presence of I₂ indicates that the reagent is no longer pure, and its effective concentration is lower than stated. More importantly, the iodine and radical species present can interfere with your reaction, leading to unpredictable side products and low yields. Purification is required before use.
Q4: What are the primary chemical incompatibilities for this compound?
Avoid strong bases and strong oxidizing agents.[3][4] Strong bases can promote elimination reactions or other forms of decomposition. The material's general sensitivity means it should be handled in a controlled environment, especially avoiding conditions that can generate radicals.
Q5: How can I purify this compound that has started to decompose?
Minor discoloration can be removed by washing the iodide with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This process reduces the colored molecular iodine (I₂) back to colorless iodide (I⁻). See the detailed protocol in the In-Depth Troubleshooting section.
In-Depth Troubleshooting Guides
Guide 1: The Mechanism of Decomposition
The utility of this compound stems from the reactivity of the C-I bond, which is significantly weaker than the C-F bonds that make up the rest of the carbon chain. This bond can be cleaved through two primary pathways:
-
Homolytic Cleavage (Radical Formation): This is the most common decomposition pathway, initiated by energy input in the form of ultraviolet (UV) light or heat. The C-I bond breaks symmetrically, yielding a perfluoropentyl radical (C₅F₁₁•) and an iodine radical (I•).[1][7] These highly reactive species can initiate unintended side reactions or recombine to form I₂.
-
Heterolytic Cleavage (Ionic Pathway): While less common without specific reagents, interaction with strong bases or certain nucleophiles can cause the C-I bond to break asymmetrically, leading to ionic species and potential elimination reactions (dehydroiodination if a suitable proton is available on an adjacent molecule).
Below is a diagram illustrating the primary decomposition pathways.
Caption: Key initiators and pathways for this compound decomposition.
Guide 2: Proactive Prevention - Experimental Best Practices
Controlling the reaction environment is the most effective strategy to prevent decomposition. Success depends on rigorously excluding light, atmospheric oxygen, and moisture.
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser) is thoroughly dried in an oven at >120°C overnight and cooled in a desiccator.
-
System Assembly: Assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas (argon or nitrogen). A Schlenk line or glovebox is ideal.
-
Solvent Preparation: Use anhydrous solvents. If not purchased anhydrous, solvents should be freshly distilled from an appropriate drying agent. Degas the solvent by bubbling inert gas through it for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Reagent Transfer: Transfer this compound from its storage bottle to the reaction vessel using a gas-tight syringe under inert atmosphere.
-
Light Protection: Throughout the entire setup and reaction period, wrap the reaction flask completely in aluminum foil to prevent exposure to ambient light.[1][2]
-
Temperature Control: Maintain the reaction at the optimal temperature using a reliable heating mantle with a thermocouple or a cryostat for sub-ambient temperatures. Avoid localized overheating.
The following workflow diagram outlines this critical process.
Caption: Workflow for setting up a reaction to prevent decomposition.
Guide 3: Troubleshooting Reactions In-Situ
If you observe decomposition during a reaction, a systematic diagnosis is essential.
| Observation | Potential Cause | Recommended Action & Scientific Rationale |
| Rapid color change to pink/purple upon reagent addition. | Chemical Incompatibility: The added reagent (e.g., a strong base or nucleophile) is directly causing decomposition.[3][4] | Action: Add the problematic reagent slowly and at a reduced temperature to dissipate any exothermic effects. Consider using a weaker or more sterically hindered non-nucleophilic base. |
| Slow, gradual darkening of the reaction mixture over time. | Photolytic Decomposition: Ambient light is penetrating the reaction setup, causing slow radical formation.[1][2] | Action: Immediately ensure the reaction vessel is completely shielded from light with aluminum foil. Minimize light exposure during sampling. |
| Reaction fails or gives low yield at elevated temperatures. | Thermal Decomposition: The reaction temperature is too high, exceeding the thermal stability threshold of the C-I bond. | Action: Run the reaction at the lowest possible temperature that still allows for an acceptable rate. Perform a temperature screen (e.g., 40°C, 60°C, 80°C) to find the optimal balance. |
| Inconsistent yields or formation of tar-like substances. | Contamination (Air/Moisture): Trace oxygen can initiate radical chain reactions. Water can react with intermediates or reagents. | Action: Re-verify the integrity of your inert atmosphere setup. Ensure solvents and reagents are strictly anhydrous. Use freshly purified this compound. |
Guide 4: Remediation Protocol for Decomposed Reagent
Do not discard valuable reagent due to minor decomposition. A simple aqueous wash can restore its purity for non-critical applications. For high-purity requirements, subsequent distillation may be necessary.
-
Preparation: In a separatory funnel, dissolve the discolored this compound in an equal volume of a solvent in which it is soluble but that is immiscible with water (e.g., diethyl ether or ethyl acetate).
-
Reductive Wash: Add a sufficient amount of 5% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stopper the funnel and shake vigorously. The purple/brown color of I₂ will fade as it is reduced to colorless I⁻.
-
Reaction: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)
-
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash if any color persists.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water-soluble impurities.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting clear, colorless liquid is the purified this compound. Store it immediately under proper conditions.
References
- 1. Perfluorooctyl Iodide|98%|CAS 507-63-1 [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
Managing the volatility of Perfluoropentyliodide in experimental setups
Technical Support Center: Perfluoropentyliodide
A Senior Application Scientist's Guide to Managing Volatility in Experimental Setups
Welcome to the technical support center for this compound (PFPI). This resource is designed for researchers, scientists, and drug development professionals who are incorporating this valuable, yet volatile, reagent into their work. My goal is to provide you with not just protocols, but the underlying scientific principles to manage the volatility of PFPI effectively, ensuring the reproducibility and success of your experiments. The information herein is a synthesis of established chemical handling principles and specific data related to perfluorinated compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: What makes this compound so volatile, and why does it matter for my experiment?
A1: this compound's volatility stems from its chemical structure. The molecule consists of a five-carbon chain that is fully fluorinated, capped with an iodine atom. The high electronegativity of fluorine atoms creates strong intramolecular C-F bonds, but it also leads to weak intermolecular forces (van der Waals forces). These weak forces are easily overcome by thermal energy, allowing the molecule to readily escape into the vapor phase even at room temperature. This tendency is a general characteristic of highly fluorinated compounds, often referred to as "fluoride volatility"[1].
This matters for your experiment because unmanaged volatility can lead to:
-
Inaccurate Stoichiometry: Evaporative losses during weighing or addition to a reaction can result in the actual amount of reagent being less than intended, affecting reaction kinetics and yield.
-
Inconsistent Concentrations: If used in a solution, the concentration of PFPI can increase as the solvent evaporates, or decrease if PFPI itself evaporates, leading to reproducibility issues.
-
Sample Loss During Workup: Standard purification techniques, especially those involving high vacuum, can lead to significant loss of this volatile product.[2][3]
Q2: What are the primary physical properties I should be aware of before using this compound?
A2: Understanding the physical properties of PFPI is the first step in controlling its behavior. Here are the key parameters:
| Property | Value | Significance for Handling |
| CAS Number | 638-79-9 | For accurate identification and safety data sheet lookup.[4][5] |
| Molecular Formula | C₅F₁₁I | Indicates a highly fluorinated structure.[4] |
| Molecular Weight | 395.94 g/mol | Relatively high, yet its volatility is significant due to weak intermolecular forces.[4] |
| Boiling Point | 94.4 °C | Low enough to require careful handling at elevated reaction temperatures to prevent loss.[4] |
| Density | ~2.08 g/mL (estimate) | Significantly denser than most organic solvents; it will form the bottom layer in biphasic systems.[4] |
| Appearance | Clear Liquid | Allows for easy visual inspection for impurities.[4] |
Q3: How should I properly store this compound upon receipt?
A3: Proper storage is crucial to maintain the integrity of the reagent. This compound should be stored at 2-8 °C in a tightly sealed container. Refrigeration reduces the vapor pressure, minimizing evaporative losses over time.[6] For added security, especially after the manufacturer's seal is broken, wrap the cap with Parafilm or Teflon tape to ensure an airtight seal.[6][7] Store the container in a well-ventilated area designated for volatile chemicals.[8] Some similar iodo-perfluoroalkanes are sensitive to light, so storing it in an amber vial or in the dark is a good precautionary measure.[9]
Part 2: Troubleshooting Guide - Experimental Scenarios
This section provides solutions to specific problems you might encounter during your experiments.
Scenario 1: "My reaction yield is consistently lower than expected."
Q: I've run the reaction multiple times, but my yield of the desired product is poor. I suspect I'm losing the this compound before or during the reaction. What's happening and how can I fix it?
A: This is a classic issue when working with volatile reagents. The loss can occur at several stages.
-
Cause - Evaporation during Measurement and Transfer: The most common source of error is the loss of reagent to the atmosphere during weighing and transfer.
-
Solution: Minimize the time the container is open.[6] Instead of weighing the liquid in an open beaker, weigh it in a sealed vial. Uncap it only for the moment you need to draw the liquid with a syringe or pipette, and then reseal it immediately. For highly accurate additions, consider using a gas-tight syringe.
-
-
Cause - Loss from Reaction Vessel: If your reaction is run at elevated temperatures (even well below the boiling point), significant amounts of PFPI can be lost from the headspace.
-
Solution - Use of a Condenser: For reactions at or near room temperature, a simple condenser may be sufficient. For reactions at elevated temperatures, a more efficient condenser, such as a Vigreaux condenser, is recommended to ensure the vaporized reagent is returned to the reaction mixture.[2]
-
Solution - Sealed-Tube Reactions: For reactions requiring temperatures near or above the boiling point of PFPI, a sealed-tube apparatus is the most robust method to prevent any loss of the reagent.[2] This creates a closed system where the pressure will increase, but no material can escape. Ensure you are using pressure-rated glassware and appropriate safety precautions (blast shield).
-
Scenario 2: "After workup and solvent removal, my product is gone."
Q: The reaction appears to be successful according to TLC or crude NMR, but after rotary evaporation to remove the solvent, I can't recover my product. Where did it go?
A: Your product, likely a derivative of PFPI, is probably volatile itself and has been lost during solvent removal.
-
Cause - High Vacuum on Rotary Evaporator: Standard rotary evaporation with a high-vacuum pump will readily remove volatile compounds along with the solvent.[2]
-
Solution - Reduce the Vacuum: Do not use a high-vacuum line.[2] Use a water aspirator or a diaphragm pump with a vacuum controller. Carefully and slowly reduce the pressure until the solvent just begins to bubble, and maintain that pressure. This requires patience but is critical for retaining your product.
-
Solution - Check the Cold Trap: Your missing product is likely in the solvent trap of your rotary evaporator.[3] While recovery from the trap is often low-yielding and impure, it can confirm that volatility is the issue.[2]
-
Alternative Purification: If your product is too volatile for even careful rotary evaporation, consider alternative methods like distillation at atmospheric pressure (if the product is thermally stable and has a sufficiently different boiling point from the solvent) or using a Kugelrohr apparatus for short-path distillation under reduced pressure.[2]
-
Scenario 3: "I'm seeing inconsistent results between batches of my experiment."
Q: My results are not reproducible. Sometimes the reaction works well, and other times it fails completely. What could be causing this variability?
A: Inconsistent results with volatile reagents often trace back to inconsistent handling and setup.
-
Cause - Temperature Fluctuations: The vapor pressure of PFPI is highly sensitive to temperature. A warmer day in the lab can lead to greater evaporative losses during setup compared to a cooler day.
-
Solution - Temperature Control: Whenever possible, work in a temperature-controlled environment. Cool the PFPI vial in an ice bath for a few minutes before weighing and transfer. This significantly reduces its vapor pressure and minimizes losses.[6] Remember to allow the reagent to warm to room temperature before opening to avoid condensation of atmospheric moisture.
-
-
Cause - Inert Gas Flow Rate: If you are working under an inert atmosphere (e.g., nitrogen or argon), a high flow rate can carry away a significant amount of your volatile reagent.
-
Solution - Optimize Gas Flow: Use the minimum flow rate necessary to maintain an inert atmosphere. Be particularly mindful that an inert gas line can become saturated with your volatile compound and contaminate other reactions connected to the same manifold.[2] It's good practice to remove other sensitive reactions from the line when working with highly volatile substances.[2]
-
Part 3: Best Practices & Experimental Protocols
Adhering to a standardized workflow is the best way to manage the volatility of this compound.
Workflow for Handling this compound
This diagram illustrates the critical decision points and procedures for minimizing evaporative loss during an experiment.
Caption: Workflow for minimizing this compound loss.
Protocol 1: Accurate Dispensing of this compound
This protocol ensures the stoichiometric accuracy of your reagent addition.
-
Preparation: Ensure your reaction vessel is assembled and under an inert atmosphere if required. Have a gas-tight syringe and a vial with a septum cap ready.
-
Cooling: Place the sealed stock bottle of this compound in an ice-water bath for 5-10 minutes. This will lower its vapor pressure.
-
Tare and Weigh: Place a small, dry vial with a septum cap on a balance and tare the weight.
-
Quick Transfer: Briefly remove both the stock bottle and the tared vial from the fume hood to the balance area. Quickly transfer an approximate amount of the cold PFPI to the tared vial and seal it.
-
Record Mass: Record the exact mass of the transferred PFPI.
-
Dilution (Optional but Recommended): If appropriate for your reaction, dissolve the weighed PFPI in a small amount of anhydrous solvent inside the sealed vial. This reduces the partial pressure of the PFPI, making it less prone to evaporation.
-
Addition: Using a gas-tight syringe, pierce the septum of the vial and draw the required volume of the solution. Swiftly add it to your reaction vessel through its septum.
Protocol 2: Post-Reaction Solvent Removal
This protocol is designed to remove solvent without losing a volatile product.
-
Assess Volatility: Based on the structure of your expected product, estimate its volatility. If it contains the perfluoropentyl group, assume it is volatile.
-
Prepare the Rotary Evaporator: Use a water bath set to room temperature or slightly below. A warmer bath will increase the vapor pressure of your product, promoting its loss.
-
Connect to Vacuum: Use a vacuum source that can be regulated (e.g., a diaphragm pump with a controller). Avoid connecting directly to a high-vacuum line.
-
Gradual Pressure Reduction: Start the rotation of the flask. Slowly and carefully decrease the pressure until you see the solvent begin to bubble gently. Do not allow it to bump violently.
-
Maintain Pressure: Hold the vacuum at this level. The process will be slower than with a high vacuum, but it is essential for retaining your product.
-
Final Step: Once the bulk of the solvent is removed, do not leave the flask under vacuum for an extended period. Break the vacuum and immediately analyze the residue. If you suspect product loss, carefully inspect the contents of the cold trap.[3]
References
- 1. Fluoride volatility - Wikipedia [en.wikipedia.org]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. How To [chem.rochester.edu]
- 4. This compound | 638-79-9 [chemicalbook.com]
- 5. This compound | 638-79-9 [chemicalbook.com]
- 6. opentrons.com [opentrons.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Selection for Efficient Perfluoropentyliodide Cross-Coupling
Welcome to the technical support center for the cross-coupling of perfluoropentyliodide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the perfluoropentyl moiety into their molecular scaffolds. Here, we address common challenges and frequently asked questions to facilitate the smooth execution of your experiments. Our focus is on providing not just protocols, but a deeper understanding of the catalytic systems involved, enabling you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts for the cross-coupling of this compound, and what are their general mechanisms?
The cross-coupling of this compound and other perfluoroalkyl iodides primarily relies on transition metal catalysis, with palladium, nickel, and copper-based systems being the most prevalent. Photoredox catalysis has also emerged as a powerful, milder alternative.
-
Palladium Catalysis: Palladium complexes are widely used in various cross-coupling reactions, including those involving perfluoroalkyl halides.[1][2][3][4] The catalytic cycle typically involves the oxidative addition of the perfluoroalkyl iodide to a Pd(0) species, followed by transmetalation with a suitable coupling partner (e.g., an organoboron or organozinc reagent) and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][2][3][4] The oxidative addition of the C-I bond is a critical step in this process.[5][6][7]
-
Nickel Catalysis: Nickel catalysts have gained prominence due to their lower cost and unique reactivity profile, particularly in cross-coupling reactions involving alkyl electrophiles.[8][9] Nickel-catalyzed reactions can proceed through various mechanisms, sometimes involving radical intermediates.[10][11] For perfluoroalkyl couplings, nickel catalysts can be effective in promoting the desired bond formation, often with a broad functional group tolerance.[10][11][12][13]
-
Copper Catalysis: Copper-mediated or -catalyzed reactions are a cornerstone for introducing fluoroalkyl groups into aromatic systems.[14][15][16][17] These reactions often involve the formation of a copper-perfluoroalkyl intermediate, which then couples with the desired substrate.[14][15] Copper catalysis can be particularly useful for heteroaryl substrates and can sometimes offer different selectivity compared to palladium or nickel.[16][18]
-
Photoredox Catalysis: This approach utilizes visible light to initiate the reaction, often under milder conditions than traditional transition metal catalysis.[19][20] A photocatalyst, upon excitation by light, can facilitate single-electron transfer (SET) to the perfluoroalkyl iodide, generating a perfluoroalkyl radical.[21][22][23][24] This radical can then engage in the desired coupling reaction. This method is advantageous for its mild conditions and ability to proceed without a traditional metal catalyst in some cases.[21][22]
Q2: I am observing low to no yield in my palladium-catalyzed coupling of this compound. What are the likely causes and how can I troubleshoot this?
Low yields in palladium-catalyzed perfluoroalkylation can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate reactivity.
Troubleshooting Workflow for Low Yield:
Troubleshooting Guide for Low Yields.
1. Catalyst Deactivation:
-
Palladium Black Formation: The appearance of a black precipitate is a common sign of catalyst decomposition.[25] This can be caused by oxygen, impurities, or excessively high temperatures.
-
Ligand Degradation: Phosphine ligands, commonly used in palladium catalysis, can be sensitive to air and moisture.
-
Solution: Use fresh, high-quality ligands. Consider using more robust ligands such as N-heterocyclic carbenes (NHCs) or bulky, electron-rich phosphines.[27]
-
2. Inefficient Oxidative Addition:
-
The oxidative addition of the this compound to the Pd(0) center is a crucial step.[5][6][7] If this step is slow or inefficient, the overall reaction will suffer.
3. Suboptimal Reaction Conditions:
-
Solvent: The polarity and coordinating ability of the solvent can have a profound impact on the reaction.[27]
-
Solution: Screen a range of solvents. Polar aprotic solvents like DMF, DMAc, or NMP are often effective.[27]
-
-
Base: The choice and quality of the base are critical.[26][27]
Q3: I am struggling with the homocoupling of my coupling partner as a major side reaction. How can I minimize this?
Homocoupling, particularly of terminal alkynes (Glaser coupling) in Sonogashira-type reactions, is a frequent side reaction.[27]
Strategies to Minimize Homocoupling:
| Strategy | Rationale |
| Copper-Free Conditions | The copper co-catalyst is often the primary culprit for alkyne homocoupling in the presence of oxygen.[27] |
| Reduce Copper Loading | If a copper co-catalyst is necessary, minimizing its concentration can help to suppress the homocoupling side reaction.[25] |
| Slow Addition of Alkyne | Adding the alkyne slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[25] |
| Rigorous Exclusion of Oxygen | Oxygen promotes the oxidative homocoupling of the alkyne.[25][26] |
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction fails to initiate | - Inactive catalyst (decomposed Pd source, degraded ligand).[25][26] - Poor quality reagents (impurities, wet solvent/base).[25] - Insufficient temperature for oxidative addition.[29] | - Use a fresh batch of palladium precursor and ligand. - Purify starting materials; use anhydrous solvents and bases. - Gradually increase the reaction temperature. |
| Formation of Palladium Black | - Presence of oxygen.[25] - Impurities in the reaction mixture. - Excessively high temperature.[25] | - Ensure a strictly inert atmosphere.[25][26] - Use high-purity reagents and solvents. - Optimize the reaction temperature. |
| Significant Homocoupling | - Copper-catalyzed side reaction (in Sonogashira-type couplings).[27] - Presence of oxygen.[25] | - Switch to a copper-free protocol.[27] - Minimize copper catalyst loading. - Ensure rigorous degassing and an inert atmosphere.[25] |
| Incomplete Conversion | - Catalyst deactivation over time.[30][31][32] - Insufficient catalyst loading. - Reversible or slow step in the catalytic cycle. | - Increase catalyst loading. - Add a second portion of catalyst midway through the reaction. - Re-evaluate ligand and solvent choice to optimize kinetics. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Sonogashira Cross-Coupling of this compound with a Terminal Alkyne
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if used, the copper co-catalyst (e.g., CuI, 1-2 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl halide (if applicable, 1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and a degassed solvent (e.g., THF or DMF).
-
Add the degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).
-
Add the this compound (1.0-1.2 equiv).
-
The reaction mixture is stirred at the desired temperature (room temperature to 80 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Note: This is a general protocol and may require optimization for specific substrates.
Visualizing the Catalytic Cycle
A simplified representation of the palladium-catalyzed cross-coupling of this compound is shown below.
Simplified Pd-Catalyzed Cross-Coupling Cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | Semantic Scholar [semanticscholar.org]
- 5. Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ni Cross-Coupling – The Doyle Group [doyle.chem.ucla.edu]
- 9. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds that Bear a Perfluoroalkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Alkyl-Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds having a Perfluoroalkyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nickel-catalyzed decarboxylative cross-coupling of perfluorobenzoates with aryl halides and sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sas.rochester.edu [sas.rochester.edu]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Copper-Catalyzed Cross-Coupling of Alkyl and Phosphorus Radicals for C(sp3)-P Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. reddit.com [reddit.com]
- 30. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. youtube.com [youtube.com]
Technical Support Center: Solvent Effects on Perfluoropentyliodide Radical Reactions
Welcome to the technical support center for researchers investigating the solvent effects on the rate of perfluoropentyliodide (PFPI) radical reactions. This guide is designed to provide practical, in-depth assistance to scientists and drug development professionals navigating the complexities of these experiments. My approach is to blend established theory with practical, field-tested insights to help you anticipate challenges, troubleshoot effectively, and interpret your data with confidence.
Introduction: Why Solvent Choice is Critical
The adage that radical reactions are insensitive to solvent effects is a significant oversimplification that can lead to failed experiments and misinterpreted results.[1] For perfluoroalkyl radicals, such as the perfluoropentyl radical generated from PFPI, the surrounding solvent molecules play a crucial role in dictating reaction kinetics and product distributions. Understanding these interactions is paramount for achieving reproducible and predictable outcomes in your synthetic and mechanistic studies.
This guide is structured to address the common issues and questions that arise during these investigations, moving from troubleshooting common problems to frequently asked questions and detailed experimental protocols.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Inconsistent Reaction Rates or Low Product Yields
Question: "I'm running the photolysis of this compound in what I thought was the same solvent, but my reaction rates are inconsistent between batches. What could be the cause?"
Answer: This is a common and frustrating issue that often points to subtle variations in your experimental setup, particularly concerning solvent and reagent purity.
Possible Causes & Solutions:
-
Trace Impurities in Solvents: The purity of your solvent is paramount. Trace amounts of water, peroxides (often found in ethers like THF), or other radical scavengers can significantly quench your desired reaction.
-
Troubleshooting Step: Always use freshly purified, anhydrous solvents. For many applications, passing the solvent through a column of activated alumina and copper catalyst is an effective purification method.[2] For highly sensitive kinetic studies, distillation from an appropriate drying agent under an inert atmosphere is recommended.
-
Causality: Perfluoroalkyl radicals are highly electrophilic and will react rapidly with even trace amounts of nucleophilic impurities. Water, for example, can act as a hydrogen atom donor, terminating the radical chain.
-
-
Purity of this compound: The starting material itself can be a source of variability. Impurities from the synthesis or degradation over time (e.g., formation of I₂) can interfere with the intended reaction.
-
Troubleshooting Step: Purify your this compound before use, for example, by passing it through a short plug of activated alumina to remove acidic impurities and traces of iodine. Confirm purity using ¹⁹F NMR and GC-MS. Store in a dark bottle under an inert atmosphere.
-
Causality: Iodine (I₂) can act as a radical trap and can also interfere with spectroscopic monitoring of the reaction.
-
-
Dissolved Oxygen: Oxygen is a well-known radical scavenger, forming peroxy radicals.
-
Troubleshooting Step: Ensure your reaction mixture is thoroughly degassed before initiating the reaction. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of an inert gas (argon or nitrogen) through the solvent for an extended period.[3]
-
Causality: The reaction of the perfluoropentyl radical with O₂ forms a perfluoropentylperoxy radical, which has different reactivity and can lead to unwanted side products, terminating the desired reaction pathway.
-
Issue 2: Difficulty in Correlating Reaction Rates with a Single Solvent Parameter
Question: "I've tested my reaction in a range of solvents, but the rate constants don't correlate well with solvent polarity (e.g., dielectric constant). Why is this?"
Answer: This is a key finding that highlights the complexity of solvent effects on radical reactions. While polarity plays a role, for radical recombination and cage escape, viscosity is often a more dominant factor.
Possible Causes & Solutions:
-
The Cage Effect: When the C-I bond in this compound is homolytically cleaved (e.g., by photolysis), a "geminate" radical pair [C₅F₁₁• •I] is formed within a "cage" of solvent molecules.[4] The radicals must diffuse out of this cage to react with other substrates.
-
Explanation: In highly viscous solvents, the radicals are trapped in the cage for a longer duration, increasing the probability of them recombining to reform the starting material (geminate recombination).[5] This reduces the number of "free" radicals available to participate in the desired reaction, thus lowering the overall observed reaction rate.
-
Troubleshooting Step: To probe the influence of the cage effect, systematically vary the solvent viscosity while keeping polarity as constant as possible. Mixtures of a low-viscosity solvent with a high-viscosity "viscogen" of similar polarity can be used.[6]
-
-
Microviscosity vs. Bulk Viscosity: The viscosity experienced by the radical pair at the molecular level (microviscosity) may not be the same as the bulk viscosity of the solvent.[1][7]
-
Explanation: The local environment around the radical pair can have different frictional properties than the bulk fluid. It has been shown that microviscosity is a better predictor of cage recombination efficiencies.[1]
-
Troubleshooting Step: While directly measuring microviscosity is complex, be aware that simple correlations with bulk viscosity may not hold, especially in solvent mixtures where preferential solvation can occur.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my this compound radical reaction?
A1: The "right" solvent depends on your objective.
-
To maximize cage escape and reaction with a substrate: Choose a solvent with low viscosity, such as hexane, acetonitrile, or perfluorohexanes.
-
To study the cage effect: Use a series of solvents with varying viscosities, such as alkanes of increasing chain length or mixtures of solvents like hexane and squalane.[6]
-
To investigate polar effects: Compare reaction rates in solvents of similar viscosity but different polarity (e.g., hexane vs. acetonitrile). Be aware that for radical recombination, polar effects are often weak or absent.[6]
Q2: What is the best method for generating perfluoropentyl radicals from this compound for kinetic studies?
A2: Laser flash photolysis (LFP) is a very common and powerful technique for studying the kinetics of radical reactions.[1] It uses a short, intense laser pulse to generate a high concentration of radicals, and their subsequent decay is monitored by transient absorption spectroscopy.[8][9]
Q3: How do I select a radical scavenger for my experiments?
A3: A radical scavenger (or trap) is used to intercept the generated radicals. The choice depends on the specific reaction being studied.
-
For mechanistic studies: A well-characterized radical trap with a known reaction rate constant can be used in "radical clock" experiments to determine the rate of another competing reaction.[10][11]
-
To prevent unwanted side reactions: A scavenger can be used to quench radicals. Common scavengers include thiols, nitroxides (like TEMPO), or phenols.[3] The choice should be based on the reactivity of the perfluoropentyl radical and the compatibility with your reaction conditions.
Q4: What are the expected transient absorption features of the perfluoropentyl radical?
A4: Alkyl radicals, including perfluoroalkyl radicals, typically have weak absorptions in the UV region. The transient absorption spectrum after photolysis of this compound will likely be complex, showing features from the excited state of the parent molecule, the perfluoropentyl radical, and the iodine atom radical. Deconvoluting these signals requires careful experimental design and data analysis.[12][13]
Part 3: Experimental Protocols & Data Presentation
Protocol 1: General Procedure for Laser Flash Photolysis (LFP) of this compound
This protocol provides a general framework for studying the kinetics of the perfluoropentyl radical in different solvents.
Objective: To measure the rate constant of a perfluoropentyl radical reaction (e.g., recombination or reaction with a substrate) in a chosen solvent.
Materials:
-
This compound (purified)
-
High-purity, anhydrous solvent (degassed)
-
Quartz cuvette with a 1 cm path length, suitable for LFP
-
Laser flash photolysis spectrometer with a pulsed laser (e.g., Nd:YAG laser providing a 266 nm or 355 nm pulse) and a fast detector (e.g., photomultiplier tube).[9][14][15]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of purified this compound in the chosen solvent. The concentration should be adjusted so that the absorbance at the laser excitation wavelength is in the optimal range (typically 0.1-0.3 AU).
-
If studying a reaction with a substrate, prepare a series of solutions with a constant concentration of this compound and varying concentrations of the substrate.
-
Transfer the solution to the quartz cuvette.
-
Degas the solution thoroughly by bubbling with argon for at least 20 minutes or by using freeze-pump-thaw cycles.
-
Seal the cuvette to prevent re-entry of oxygen.
-
-
LFP Measurement:
-
Place the cuvette in the sample holder of the LFP spectrometer.
-
Set the excitation wavelength of the laser (e.g., 266 nm).
-
Set the monitoring wavelength on the detector to observe the decay of the transient species of interest. This may require acquiring full transient spectra at different time delays to identify a suitable wavelength.
-
Acquire the transient absorption decay trace by exposing the sample to a single laser pulse.
-
Average multiple decay traces to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The observed decay of the transient absorption will follow either first-order or second-order kinetics, depending on the reaction being studied.
-
Fit the decay trace to the appropriate kinetic model to extract the rate constant.[12]
-
For bimolecular reactions with a substrate, plot the observed pseudo-first-order rate constants against the substrate concentration. The slope of this plot will give the second-order rate constant for the reaction.
-
Data Presentation: Illustrative Rate Constants
| Solvent | Dielectric Constant (ε) | Viscosity (η, cP at 20°C) | Illustrative k_obs (s⁻¹) | Primary Solvent Effect |
| n-Hexane | 1.88 | 0.31 | High | Low viscosity, favors cage escape |
| Acetonitrile | 37.5 | 0.37 | High | Low viscosity, favors cage escape |
| Dichloromethane | 8.93 | 0.44 | Moderate | Moderate viscosity |
| Toluene | 2.38 | 0.59 | Moderate | Moderate viscosity |
| Cyclohexane | 2.02 | 0.98 | Low | Higher viscosity, promotes geminate recombination |
| Ethylene Glycol | 37 | 16.1 | Very Low | High viscosity, significant cage effect |
Note: k_obs represents the observed rate of a reaction involving the "escaped" perfluoropentyl radical. The trend shows that for radical recombination/escape, viscosity is often the more influential parameter than polarity.
Part 4: Visualizations
Diagram 1: Experimental Workflow for LFP
Caption: Workflow for a Laser Flash Photolysis experiment.
Diagram 2: The Cage Effect in PFPI Photolysis
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. acs.org [acs.org]
- 3. ijrpc.com [ijrpc.com]
- 4. Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of geminate recombination of organic free radicals in viscous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. edinst.com [edinst.com]
- 9. Measurements with Nanosecond Laser Flash Photolysis Instrumentation - Ruđer Bošković Institute [irb.hr]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. youtube.com [youtube.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. youtube.com [youtube.com]
- 14. ru.ac.za [ru.ac.za]
- 15. AMT - Development of a portable laser-flash photolysis Faraday rotation spectrometer for measuring atmospheric total OH reactivity [amt.copernicus.org]
Technical Support Center: Perfluoropentyliodide Regeneration and Purification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize perfluoropentyliodide (C₅F₁₁I) in their synthetic workflows. As a Senior Application Scientist, I understand the critical importance of reagent purity and the need for efficient resource management. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of regenerating this compound from reaction byproducts, ensuring the integrity of your experiments and optimizing your chemical inventory.
Part 1: Understanding the Chemistry of Byproduct Formation
This compound is a valuable reagent in radical reactions, telomerization, and as a precursor for introducing perfluorinated moieties. However, its reactivity can also lead to the formation of specific byproducts that can complicate purification and impact reaction yields. Understanding the origin of these impurities is the first step toward effective regeneration.
FAQ 1: What are the most common byproducts I might encounter in my reaction mixture containing this compound?
Based on the reaction conditions, you are likely to encounter one or more of the following byproducts:
-
1H,1H,2H,2H,3H,3H-Perfluoropentan-1-ol (C₅F₁₁H₂OH): This can form if your reaction mixture contains trace amounts of water, leading to hydrolysis of the this compound.
-
Perfluoropentanoic Acid (PFPA, C₄F₉COOH): Oxidation of this compound or its alcohol byproduct can lead to the formation of the corresponding carboxylic acid.
-
Perfluoropentene Isomers: Under basic conditions or at elevated temperatures, elimination of hydrogen iodide (HI) can occur, leading to the formation of various perfluoropentene isomers.
-
Higher and Lower Molecular Weight Perfluoroalkyl Iodides: In telomerization reactions, you may have a distribution of perfluoroalkyl iodides with varying chain lengths.
The following diagram illustrates the potential pathways for byproduct formation:
Fluorous Synthesis Solubility Solutions: A Technical Support Center
From the desk of the Senior Application Scientist:
Welcome to the technical support center for fluorous synthesis. One of the most significant practical challenges in applying fluorous chemistry is managing the unique solubility properties of the reactants and catalysts involved.[1][2] The very characteristics that make fluorous separations so powerful—the immiscibility of fluorous and organic phases—can create hurdles during the reaction phase. This guide is designed to provide you with direct, actionable solutions to the solubility issues you may encounter, ensuring your fluorous synthesis projects are both efficient and successful.
Troubleshooting Guide
This section addresses specific, common problems encountered during fluorous synthesis experiments.
Question 1: My non-fluorous reactant is insoluble in the fluorous reaction solvent. What are my options?
Answer:
This is a frequent challenge, as perfluorinated solvents are notoriously poor solvents for many common organic molecules.[1][2] The key is to create a homogeneous reaction environment. Here is a systematic approach to resolving this issue:
Step 1: Assess Your System
-
Reactant Properties: Analyze the polarity and functional groups of your non-fluorous reactant. Highly polar or large, rigid molecules are often the most difficult to dissolve.
-
Fluorous Component: If you are using a fluorous-tagged reactant or catalyst, consider the length and nature of the fluorous "ponytail."[3] Longer, more heavily fluorinated tags require a more fluorophilic environment.
Step 2: Introduce a Co-solvent The most common and effective strategy is to add an organic co-solvent that is miscible with both your non-fluorous reactant and the fluorous solvent at the reaction temperature.[4][5]
-
Mechanism: The co-solvent bridges the solubility gap between the two phases. Many fluorous-organic solvent combinations become a single phase upon heating and separate back into two phases upon cooling, a property known as thermomorphism.[1][2] This allows for a homogeneous reaction at elevated temperatures and a simple separation afterward.[1][2][4][5]
-
Protocol:
-
Start by adding a small amount of a suitable organic co-solvent (e.g., toluene, acetonitrile, or DMF) to your reaction mixture.
-
Gently heat the mixture while stirring. Many systems will become homogeneous at temperatures between 40-80°C.[6]
-
If the solution remains biphasic, gradually increase the proportion of the co-solvent until a single phase is achieved at your desired reaction temperature.
-
Step 3: Consider "Solvent-Free" or Minimal Solvent Conditions In some cases, particularly if the fluorous component is a catalyst, the reaction can be run using the organic reactant itself as the solvent, with only a minimal amount of fluorous solvent present.[7] This approach relies on the temperature-dependent solubility of the fluorous catalyst in the organic reactant.[8]
Step 4: Modify the Fluorous Tag If solubility remains a persistent issue, you may need to reconsider the design of your fluorous tag. A shorter fluorous ponytail or the inclusion of a small hydrocarbon spacer between the molecule and the fluorous tag can sometimes improve solubility in organic co-solvents without significantly compromising its fluorous phase affinity during separation.
Question 2: My fluorous-tagged reactant precipitated out of the reaction mixture upon heating. What went wrong?
Answer:
Precipitation upon heating in a fluorous system is counterintuitive but can occur. Here’s how to troubleshoot it:
-
Probable Cause 1: Upper Critical Solution Temperature (UCST) Behavior. While many fluorous-organic systems are thermomorphic and become miscible with heat, some may exhibit inverse temperature-dependent solubility. However, a more likely cause is a mismatch between the chosen co-solvent and the reactants.
-
Probable Cause 2: Incorrect Solvent Ratio. The "window" of miscibility for a three-component system (fluorous solvent, organic co-solvent, reactant) can be narrow. You may have too much or too little co-solvent.
-
Solution Protocol:
-
Re-evaluate Your Co-solvent: Consult a miscibility table (see Table 1 below) to ensure you've chosen an appropriate co-solvent. Toluene and benzotrifluoride (BTF) are often good starting points.
-
Perform a Solubility Test: In a separate vial, test the solubility of your fluorous-tagged reactant in various ratios of your fluorous solvent and co-solvent at the target reaction temperature. This empirical approach is often the fastest way to find the optimal conditions.
-
Consider a Different Fluorous Solvent: Some fluorous solvents, like hydrofluoroethers (HFEs), have different miscibility properties than perfluoroalkanes and might be more suitable for your system.[1]
-
Question 3: How do I choose the right co-solvent to create a homogeneous reaction?
Answer:
Choosing the right co-solvent is crucial for reaction success. The ideal co-solvent will effectively dissolve all reactants while allowing for clean phase separation upon completion of the reaction. The following decision tree can guide your selection process.
Caption: Decision workflow for selecting an appropriate co-solvent.
Data & Protocols
Table 1: Properties of Common Fluorous Solvents and Co-solvents
This table provides a reference for selecting solvents. Note that miscibility is often temperature-dependent.[1][2]
| Solvent Type | Solvent Name | Formula | Boiling Point (°C) | Density (g/cm³) | Common Co-solvents for Homogenization |
| Fluorous | Perfluorohexane (FC-72) | C₆F₁₄ | 56 | 1.68 | Toluene, Acetonitrile |
| Perfluoromethylcyclohexane (PMCH) | C₇F₁₄ | 76 | 1.79 | Toluene, DMF | |
| Perfluorooctane | C₈F₁₈ | 103 | 1.73 | Toluene, Hexanes | |
| HFE-7100 (mixture) | C₄F₉OCH₃ | 61 | 1.52 | Acetonitrile, DMF, Toluene | |
| Organic Co-solvent | Toluene | C₇H₈ | 111 | 0.87 | FC-72, PMCH |
| Acetonitrile (ACN) | CH₃CN | 82 | 0.79 | FC-72, HFE-7100 | |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.94 | PMCH, HFE-7100 | |
| Benzotrifluoride (BTF) | C₇H₅F₃ | 102 | 1.19 | FC-72, PMCH |
Frequently Asked Questions (FAQs)
Question 1: What defines a "fluorous" solvent and why is it immiscible with many organic solvents?
Answer: A "fluorous" solvent is typically a perfluorinated hydrocarbon (a hydrocarbon where all hydrogens are replaced by fluorine) or a derivative like a perfluorinated ether or amine.[9] Their immiscibility stems from the unique properties of the carbon-fluorine bond. Although the C-F bond is highly polar, the fluorine atoms create a tight, electron-rich sheath around the carbon backbone. This leads to very low polarizability and exceptionally weak van der Waals forces.[10] As a result, fluorous solvents are "lipophobic" (fat-fearing) and do not readily interact with hydrocarbon-based organic solvents, leading to phase separation.[10]
Question 2: Can I predict the solubility of my reactant in a fluorous system?
Answer: While general principles like "like dissolves like" apply, precise prediction is difficult.[2] Solubility in these multi-component systems depends on the complex interplay between the reactant structures, the choice of fluorous and organic solvents, and the temperature.[1] The best practice is to use guidelines, such as those presented in this guide, as a starting point and then perform small-scale, empirical tests to determine the optimal conditions for your specific reaction.
Question 3: What is the role of temperature in fluorous synthesis solubility?
Answer: Temperature is one of the most powerful tools in fluorous synthesis.[1][2] Many combinations of fluorous and organic solvents are immiscible at room temperature but form a single, homogeneous phase when heated.[4][5] This phenomenon, known as thermomorphism, allows a reaction to proceed efficiently in a single phase at an elevated temperature.[7] Upon completion, the reaction is cooled, causing the phases to separate again. The product can then be isolated from the organic phase, while the fluorous-tagged catalyst or reactant remains in the fluorous phase, ready for recovery and reuse.[4][5][9] This temperature-controlled phase switching is a cornerstone of fluorous biphasic catalysis.[2]
References
- 1. books.rsc.org [books.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. Fluorous Synthesis | TCI Deutschland GmbH [tcichemicals.com]
- 7. Fluorous Synthesis of Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Scaling up reactions involving Perfluoropentyliodide from lab to pilot plant
Introduction
Welcome to the technical support guide for scaling up chemical reactions involving perfluoropentyliodide (PFPI). This resource is designed for researchers, chemists, and process engineers transitioning from laboratory-scale experiments to pilot plant production. This compound, a valuable building block in organic synthesis, presents a unique set of challenges and opportunities during scale-up due to its distinct physical and chemical properties.
This guide provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during the scale-up process. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure a safe, efficient, and successful scale-up campaign.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the properties and handling of this compound in a larger-scale environment.
Q1: What are the most critical physical properties of this compound to consider during scale-up?
| Property | Value (approx.) | Implication for Scale-Up |
| Molecular Formula | C5F11I | High molecular weight impacts mass transfer. |
| Boiling Point | ~100 °C | Influences choice of reaction temperature and condenser duty. |
| Density | ~2.1 g/cm³ | Potential for phase separation; requires robust mixing. |
| Solubility | Low in many organic solvents | May require specialized fluorous solvents or co-solvents. |
Q2: Are there specific safety precautions for handling bulk quantities of this compound?
A2: Yes, moving to a pilot plant scale requires stringent adherence to safety protocols. Perfluoroalkyl iodides are irritants to the eyes, skin, and respiratory system.[4][5][6][7] When handling bulk quantities, it is crucial to use a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and a chemical apron.[4][5] An eyewash station and safety shower must be readily accessible.[4][8] It's also important to be aware that heating perfluoroalkyl iodides can lead to the release of hazardous decomposition products, including hydrogen fluoride and hydrogen iodide.
Q3: How does the reactivity of the C-I bond in this compound affect scale-up, particularly in radical reactions?
A3: The carbon-iodine bond in this compound is relatively weak, making it a common precursor for generating perfluoroalkyl radicals under thermal or photochemical conditions.[9][10] When scaling up, precise control over the initiation of these radical reactions is critical to prevent runaway reactions. The larger volume and surface area-to-volume ratio changes in a pilot plant reactor can affect heat distribution and light penetration, necessitating careful re-optimization of reaction conditions.[11][12]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the scale-up process.
Issue 1: Poor Heat Transfer and Exotherm Control
Q: We are observing a significant exotherm in our lab-scale reaction that is difficult to control. How will this translate to a pilot-scale reactor, and what are the mitigation strategies?
A: Exotherms are a major concern during scale-up, as the surface area-to-volume ratio decreases, making heat dissipation less efficient.[13] A reaction that is manageable in the lab can become a serious safety hazard at the pilot scale.
Mitigation Strategies:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to quantify the heat of reaction. This data is essential for designing an appropriate cooling system for the pilot reactor.
-
Semi-Batch or Continuous Flow Processing: Instead of a batch process, consider a semi-batch approach where the this compound is added portion-wise or via a syringe pump. Continuous flow reactors offer excellent heat transfer and can be a safer alternative for highly exothermic reactions.[13][14]
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, though this may impact reaction kinetics and downstream processing.
-
Lowering Reaction Temperature: If kinetics allow, reducing the reaction temperature can slow the rate of heat generation.
Issue 2: Inefficient Mixing and Phase Separation
Q: Our reaction mixture, containing this compound and an organic substrate, is separating into two phases in the pilot reactor, leading to poor conversion. How can we improve mixing?
Troubleshooting Steps:
-
Impeller Selection and Speed: Ensure the reactor is equipped with an appropriate impeller (e.g., a pitched-blade turbine for axial flow or a Rushton turbine for radial flow) and that the agitation speed is sufficient to maintain a homogeneous mixture.
-
Baffle Installation: Baffles are crucial in larger reactors to prevent vortexing and improve top-to-bottom mixing.
-
Phase Transfer Catalysis: For biphasic reactions, a phase transfer catalyst can facilitate the transport of reactants across the liquid-liquid interface.
Issue 3: Materials Compatibility
Q: What materials of construction are recommended for a pilot plant reactor handling this compound, especially at elevated temperatures?
A: Material compatibility is critical to prevent corrosion and contamination. Perfluoroalkoxy (PFA) and perfluoroelastomer (FFKM) materials offer excellent chemical resistance to a wide range of chemicals, including those used in reactions with this compound.[17][18][19] For metallic components, Hastelloy and other nickel-based alloys are often preferred over stainless steel, particularly if there is a risk of generating acidic byproducts like hydrofluoric acid or hydriodic acid at elevated temperatures. Always consult a chemical compatibility chart for all wetted parts of the reactor and associated equipment.[20]
Issue 4: Downstream Processing and Product Isolation
Q: We are struggling to separate our product from the high-boiling fluorous solvent used in the reaction. What are our options?
A: The unique properties of fluorous compounds can be leveraged for efficient separation.
Separation Techniques:
-
Fluorous Solid-Phase Extraction (F-SPE): The product can be selectively retained on a fluorous silica gel column while non-fluorous impurities are washed away. The product is then eluted with a fluorous solvent.[3]
-
Tangential Flow Filtration (TFF): TFF can be used to concentrate the product and exchange the fluorous solvent for a more volatile one, simplifying final purification.[21]
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Pilot-Scale Radical Addition Reaction
This protocol outlines a semi-batch approach for a radical addition of this compound to an alkene.
-
Reactor Setup:
-
Ensure the pilot plant reactor is clean, dry, and inerted with nitrogen or argon.
-
Equip the reactor with a mechanical stirrer, a thermocouple, a condenser, and an addition funnel or syringe pump.
-
Charge the reactor with the alkene substrate and solvent.
-
-
Initiation:
-
Heat the reactor contents to the desired temperature.
-
Add the radical initiator (e.g., AIBN) to the reactor.
-
-
Semi-Batch Addition:
-
Slowly add the this compound to the reactor via the addition funnel or syringe pump over a period of 2-4 hours.
-
Monitor the internal temperature closely. Adjust the addition rate to maintain a stable temperature and control the exotherm.
-
-
Reaction Monitoring:
-
Take aliquots from the reaction mixture at regular intervals to monitor the progress by GC or HPLC.
-
-
Workup:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Proceed with the appropriate downstream processing method (e.g., extraction, F-SPE) to isolate the product.
-
Diagram: Scale-Up Workflow for this compound Reactions
Caption: A typical workflow for scaling up reactions involving this compound.
Section 4: Advanced Topics
Q: Are there any emerging technologies that can simplify the scale-up of reactions involving perfluoroalkyl iodides?
A: Yes, several innovative approaches are gaining traction:
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis can generate perfluoroalkyl radicals under mild conditions, often at room temperature, which can significantly improve the safety profile of the reaction.[22]
-
Fluorous Biphasic Catalysis (FBC): In FBC, a fluorous-tagged catalyst is dissolved in a fluorous solvent, while the reactants are in a separate organic phase. The reaction occurs at the interface or in a single phase at elevated temperatures, and upon cooling, the phases separate, allowing for easy catalyst recovery and reuse.[23]
-
Activation via Halogen Bonding: Recent research has shown that perfluoroalkyl iodides can be activated through halogen bonding interactions, enabling a range of transformations under metal-free conditions.[9][10]
Diagram: Decision Tree for Troubleshooting Poor Yield
Caption: A decision tree for troubleshooting low product yield in pilot-scale reactions.
References
- 1. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 3. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 10. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. primescholars.com [primescholars.com]
- 12. primescholars.com [primescholars.com]
- 13. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 14. eureka.patsnap.com [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical resistance, PFA | Materials | Polyfluor [polyfluor.nl]
- 18. PFA (Perfluoroalkoxy) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 19. FFKM (Perfluoroelastomer) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 20. haucon.fi [haucon.fi]
- 21. Revolutionizing Downstream Processing - Connecting TFF and Chromatography | Lisure Technology Co. [lisure-us.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Perfluoropentyliodide Impurities
Welcome to the technical support center for the analytical characterization of Perfluoropentyliodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and quantifying impurities in this critical fluorinated compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound and where do they originate?
A1: Understanding the potential impurities in this compound is fundamental to developing a robust analytical strategy. Impurities can arise from the synthesis process, degradation, or storage. The primary synthesis route for perfluoroalkyl iodides is the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide telogen, such as pentafluoroethyl iodide.[1]
Common Impurity Classes:
-
Homologues and Isomers: The telomerization process can lead to the formation of other perfluoroalkyl iodides with shorter or longer carbon chains (e.g., C4, C6 homologues).[1] Branched isomers may also be present.
-
Unreacted Starting Materials: Residual tetrafluoroethylene or the initial telogen may remain in the final product.
-
Byproducts of Synthesis: The synthesis of perfluoroalkyl iodides can also generate other fluorinated compounds.[2][3][4][5]
-
Degradation Products: this compound can degrade under certain conditions (e.g., exposure to light or heat), potentially forming smaller perfluorinated molecules or other iodine-containing species.
A logical workflow for impurity identification is crucial for a comprehensive analysis.
Caption: Logical relationship of impurity sources and classes.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound and its potential impurities.[6][7]
A2: Poor peak shape in GC is a common issue that can compromise resolution and quantification. Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Active Sites in the Inlet or Column | Polar analytes can interact with active sites (silanols) in the liner or the front of the column, causing peak tailing.[8][9] | 1. Liner Deactivation: Use a deactivated liner. If the problem persists, replace the liner. 2. Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants. 3. Column Clipping: If the front of the column is contaminated, carefully trim the first 10-15 cm.[9] |
| Improper Column Installation | If the column is not installed at the correct depth in the inlet or detector, it can lead to peak broadening or tailing.[10] | 1. Reinstall Column: Follow the instrument manufacturer's guidelines for the correct column installation depth. Ensure a clean, square cut on the column end. |
| Incompatible Solvent | Injecting a large volume of a solvent that is not compatible with the stationary phase can cause peak distortion. | 1. Solvent Choice: Use a solvent that is compatible with your column's stationary phase. 2. Injection Volume: Reduce the injection volume. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. | 1. Dilute Sample: Dilute your sample and reinject. |
A systematic troubleshooting workflow can help isolate the issue.
Caption: Troubleshooting workflow for poor GC peak shape.
A3: A lack of signal can be frustrating. Here’s a checklist to diagnose the problem:
Troubleshooting Steps for No/Low Signal:
-
Verify Syringe and Injection:
-
Is the syringe working correctly? Perform a manual injection to confirm.[9]
-
Is the autosampler properly aligned? Check the autosampler tower for any error messages.
-
-
Check for Leaks:
-
Confirm Instrument Parameters:
-
Is the correct method loaded? Double-check that all temperatures, flows, and detector settings are correct.
-
Is the detector turned on and functioning? Check the detector status in the instrument software.
-
-
Sample Integrity:
-
Is the sample concentration sufficient? Prepare a fresh, more concentrated standard to verify.
-
Has the sample degraded? Perfluoroalkyl iodides can be sensitive to light. Prepare a fresh sample from a reliable stock.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly specific and powerful technique for identifying and quantifying fluorinated compounds without the need for extensive sample preparation or reference standards for every impurity.[11][12]
A4: ¹⁹F NMR is an excellent tool for structural elucidation of fluorinated compounds due to its high sensitivity and wide chemical shift range.[13][14]
Steps for Impurity Identification using ¹⁹F NMR:
-
Acquire a High-Resolution ¹⁹F NMR Spectrum: Use a high-field NMR spectrometer for the best resolution.
-
Identify the Main this compound Signals: The spectrum will be dominated by the signals corresponding to the CF₃ and CF₂ groups of this compound.
-
Look for Low-Intensity Signals: Any other signals in the spectrum are potential impurities.
-
Analyze Chemical Shifts and Coupling Patterns:
-
Chemical Shift: The chemical shift of a ¹⁹F signal provides information about the electronic environment of the fluorine nucleus. Databases of ¹⁹F NMR chemical shifts can help in identifying common structural motifs.[15]
-
Coupling Constants: ¹⁹F-¹⁹F and ¹⁹F-¹H coupling patterns provide valuable information about the connectivity of atoms in the molecule, helping to piece together the structure of the impurity.[14][16]
-
-
Utilize 2D NMR Techniques: If the 1D spectrum is complex, 2D NMR experiments like ¹⁹F-¹⁹F COSY can help to establish correlations between different fluorine nuclei in an impurity.
The combination of these NMR parameters allows for the structural elucidation of unknown fluorinated impurities.[17]
Caption: Workflow for impurity identification using ¹⁹F NMR.
A5: Yes, quantitative ¹⁹F NMR (qNMR) is a primary analytical method that allows for the quantification of fluorinated compounds without the need for specific reference standards for each impurity.[11][12]
Principle of Quantitative ¹⁹F NMR:
The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard with a known concentration and a known number of fluorine atoms, you can determine the concentration of any other fluorine-containing compound in the sample.
Experimental Protocol for Quantitative ¹⁹F NMR:
-
Choose a Suitable Internal Standard: The internal standard should be a fluorinated compound that does not have signals overlapping with your sample, is chemically stable, and has a known purity. Trifluoroacetic acid is a commonly used internal standard.[12]
-
Prepare the Sample: Accurately weigh a known amount of your this compound sample and the internal standard into an NMR tube. Dissolve them in a suitable deuterated solvent.
-
Acquire the Spectrum: Ensure the spectrometer is properly calibrated and acquire the ¹⁹F NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay).
-
Integrate the Signals: Integrate the signals corresponding to the internal standard and the impurities.
-
Calculate the Concentration: Use the following formula to calculate the concentration of the impurity:
Concentration_impurity = (Integral_impurity / N_F_impurity) * (N_F_standard / Integral_standard) * (M_standard / M_impurity) * (Weight_standard / Weight_sample)
Where:
-
N_F is the number of fluorine atoms for the respective signal.
-
M is the molar mass.
-
This method provides a powerful and accurate way to quantify impurities even when pure standards are not available.[11]
Method Validation and Data Integrity
The validation of analytical methods is crucial to ensure data integrity and reliability, especially in a regulatory environment.[18][19]
Q6: What are the key parameters I need to consider when validating a GC-MS method for impurity analysis of this compound?
A6: Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The key validation parameters according to regulatory guidelines include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The method should be able to separate the main compound from its known impurities and any degradation products. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (R²) of > 0.99 is generally required.[20] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the reporting limit to 120% of the specification limit for the impurity. |
| Accuracy | The closeness of the test results to the true value. | Recovery of spiked impurities should typically be within 80-120%.[18] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The relative standard deviation (RSD) should be < 15%.[18] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | A signal-to-noise ratio of 3:1 is commonly used. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | A signal-to-noise ratio of 10:1 is commonly used. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should provide reliable results despite small changes in parameters like flow rate, temperature, etc. |
A thorough validation ensures that your analytical method is reliable and produces data that can be trusted.[21]
References
- 1. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. mdpi.com [mdpi.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. ida.org [ida.org]
- 20. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]
- 21. Development and validation of an analytical method for quantitation of PFAS constituents in rat plasma, urine, and liver by UPLC-MS/MS | RTI [rti.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Perfluoropentyliodide and Perfluorobutyliodide
Executive Summary for the Drug Development Professional
In the landscape of fluorination chemistry, perfluoroalkyl iodides (PFAIs) are indispensable reagents for introducing perfluoroalkyl (R_f) moieties into organic molecules. This guide provides a comparative analysis of two common PFAIs: perfluoropentyliodide (C5F11I) and perfluorobutyliodide (C4F9I). While structurally very similar, subtle differences in their properties can influence their application in complex synthetic routes.
The core finding is that This compound and perfluorobutyliodide exhibit nearly identical chemical reactivity across the most common classes of reactions, including radical additions, nucleophilic substitutions, and metal-catalyzed cross-couplings. The primary determinant of their reactivity is the inherent weakness of the Carbon-Iodine bond, which is not significantly altered by the addition of a single CF2 group. The choice between these two reagents should therefore be guided primarily by the desired final product structure and secondarily by minor differences in physical properties (e.g., solubility, boiling point) and steric hindrance, which may have a subtle impact on reaction kinetics in highly congested systems.
Introduction: The Strategic Value of Perfluoroalkyl Iodides
Perfluoroalkyl chains are critical functional groups in medicinal chemistry, agrochemicals, and materials science.[1] Their incorporation can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Perfluoroalkyl iodides, such as perfluorobutyliodide (nonafluoro-1-iodobutane) and this compound (undecafluoro-1-iodopentane), serve as versatile and powerful building blocks for introducing these chains.[2] Their utility stems from the Carbon-Iodine bond, which acts as a reliable linchpin for a variety of chemical transformations. Understanding the nuances of their reactivity is paramount for efficient and predictable synthesis.
Fundamental Drivers of PFAI Reactivity
The reactivity of PFAIs is governed by a balance of electronic effects, bond energetics, and steric factors. A foundational understanding of these principles is essential before comparing C4F9I and C5F11I.
The Carbon-Iodine Bond: The Epicenter of Reactivity
The C-I bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I).[3] This low bond dissociation energy (BDE) dictates that the primary mode of activation for PFAIs is the homolytic cleavage of the C-I bond to generate a highly valuable perfluoroalkyl radical (R_f•).[4][5]
| Bond | Typical Dissociation Energy (kJ/mol) |
| C–F | ~485 |
| C–Cl | ~340 |
| C–Br | ~285 |
| C–I | ~220 |
| (Data sourced from standard chemical literature tables)[6][7] |
For linear PFAIs like C4F9I and C5F11I, the BDE of the C-I bond is virtually identical. The addition of one CF2 unit has a negligible effect on the electronics of the C-I bond several atoms away. Therefore, C-I bond energy is not a differentiating factor in their chemical reactivity.
Inductive Effects and Steric Hindrance
The strong electron-withdrawing nature of the perfluoroalkyl chain creates a significant dipole, but it generally deactivates the α-carbon towards traditional SN2 nucleophilic attack. This electronic environment strongly favors radical pathways or reactions involving single-electron transfer (SET).[8]
The primary difference between C5F11I and C4F9I lies in the physical presence of an additional CF2 group. This results in:
-
Slightly Increased Steric Bulk: The C5F11 group is marginally larger than the C4F9 group. In sterically demanding reactions, this could lead to slightly slower reaction rates or lower yields, although for most applications, this effect is minimal.
-
Altered Physical Properties: C5F11I has a higher molecular weight and boiling point than C4F9I, which can be a practical consideration for reaction setup and purification.
.
Caption: Key factors influencing the reactivity of PFAIs.
Comparative Reactivity Analysis in Key Transformations
The most common applications of PFAIs fall into three categories: radical reactions, nucleophilic reactions, and metal-catalyzed cross-couplings.
Radical Reactions: The Dominant Pathway
The generation of perfluoroalkyl radicals is the most prevalent and synthetically useful transformation of PFAIs.[9] This can be achieved through various methods, including visible-light photoredox catalysis, UV irradiation, or chemical initiators.[10][11]
A benchmark reaction is the Atom Transfer Radical Addition (ATRA), where the R_f radical adds across an alkene or alkyne.[12][13] Studies involving a range of linear PFAIs (from C3F7I to C8F17I) consistently show that reaction yields are high and largely independent of the chain length.[11]
| Perfluoroalkyl Iodide | Representative ATRA Yield (%) with Styrene |
| Perfluoropropyl Iodide (C3F7I) | >90% |
| Perfluorobutyl Iodide (C4F9I) | >90% |
| Perfluorohexyl Iodide (C6F13I) | >90% |
| Perfluorooctyl Iodide (C8F17I) | >90% |
| (Data synthesized from representative photocatalytic ATRA reactions reported in the literature)[11][14] |
Caption: General mechanism for an Atom Transfer Radical Addition (ATRA) reaction.
Nucleophilic Reactions
Direct nucleophilic substitution (SN2) at the carbon bearing the iodine is generally disfavored due to the powerful electron-withdrawing effect of the R_f chain. Instead, reactions with potent nucleophiles often proceed via a single-electron transfer (SET) mechanism, forming a radical anion that subsequently expels the iodide ion.[8]
Reactivity Comparison: Both C4F9I and C5F11I are susceptible to SET-initiated reactions. The slightly greater steric shielding of the C-I bond in C5F11I may marginally slow the rate of electron transfer compared to C4F9I, but for most synthetic purposes, this difference is negligible.
Metal-Catalyzed Cross-Coupling
Copper-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds with PFAIs.[15][16] These transformations often do not proceed via a classic oxidative addition mechanism. Instead, they frequently involve the generation of a perfluoroalkyl radical, which is then intercepted within the copper catalytic cycle.[17][18]
Reactivity Comparison: Since the rate-determining step often involves the initial generation of the R_f radical via C-I bond cleavage, the performance of C4F9I and C5F11I in these reactions is expected to be highly similar. The choice of reagent is again dictated by the desired product, not by a significant difference in reactivity.
Experimental Protocol: Photocatalyst-Free ATRA of Perfluoroalkyl Iodide to an Alkene
This protocol describes a robust, self-validating method for comparing the reactivity of C4F9I and C5F11I in a practical synthetic setting. The reaction is driven by visible light without the need for an external photocatalyst, relying on the formation of an electron donor-acceptor (EDA) complex.[12][13]
Objective: To synthesize 1-iodo-3-perfluoroalkyl-alkene adducts and compare the reaction conversion rates for C4F9I and C5F11I.
Materials:
-
Vinyldiazoacetate (1.0 eq)
-
Perfluorobutyliodide (3.0 eq) OR this compound (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
5W Blue LED strip
-
Standard laboratory glassware
Procedure:
-
In a clean, dry vial equipped with a magnetic stir bar, dissolve the vinyldiazoacetate (0.4 mmol, 1.0 eq) in anhydrous DCM (2.0 mL).
-
Add the respective perfluoroalkyl iodide (C4F9I or C5F11I) (1.2 mmol, 3.0 eq) to the solution.
-
Seal the vial and place it approximately 2-5 cm from a 5W blue LED strip.
-
Stir the solution at room temperature while irradiating with the blue light.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, 5 hr) and analyzing by thin-layer chromatography (TLC) or 19F NMR.
-
Upon completion (disappearance of the starting vinyldiazoacetate), remove the volatile PFAI and solvent under reduced pressure.
-
The crude product can then be purified by column chromatography to yield the 1-iodo-3-perfluoroalkyl-alkene.
Expected Outcome: The rate of conversion for both C4F9I and C5F11I is expected to be very similar under these conditions, providing experimental validation that the chain length has a minimal impact on the reactivity in this class of radical additions.
Caption: Experimental workflow for the photocatalyst-free ATRA reaction.
Summary and Conclusion
| Feature | Perfluorobutyliodide (C4F9I) | This compound (C5F11I) | Key Differentiator |
| C-I Bond Energy | ~220 kJ/mol | ~220 kJ/mol | None |
| Primary Reaction Mode | Radical Generation | Radical Generation | None |
| Radical Reactivity | High | High | None |
| Nucleophilic Reactivity | SET-mediated | SET-mediated | Minimal |
| Metal-Catalyzed Reactivity | High | High | None |
| Steric Hindrance | Lower | Marginally Higher | Minor |
| Physical Properties | Lower Boiling Point | Higher Boiling Point | Practical Consideration |
The decision to use C5F11I over C4F9I, or vice versa, will almost always be driven by the strategic goal of the synthesis—specifically, the length of the perfluoroalkyl chain required in the final target molecule. Scientists and drug development professionals can confidently select either reagent based on this criterion, knowing that the underlying chemical reactivity will be robust and predictable.
References
- 1. Photocatalytic amidation and esterification with perfluoroalkyl iodide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 5. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photocatalytic amidation and esterification with perfluoroalkyl iodide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 15. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overcoming Copper Reduction Limitation in Asymmetric Substitution: Aryl-Radical-Enabled Enantioconvergent Cyanation of Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Perfluoropentyl Radical Generation: Perfluoropentyl Iodide vs. Perfluoropentyl Bromide
For researchers, scientists, and professionals in drug development, the efficient generation of radicals is a cornerstone of modern synthetic chemistry. Perfluoroalkyl radicals, in particular, are highly sought-after intermediates for introducing fluorine-containing motifs into organic molecules, a strategy known to enhance pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of two common precursors for the perfluoropentyl radical (C₅F₁₁•): perfluoropentyl iodide (PFPI) and perfluoropentyl bromide (PFPB). We will explore the fundamental differences in their chemical physics, practical implications for experimental design, and provide data-driven protocols to inform your selection.
The Decisive Factor: The Carbon-Halogen Bond
The efficacy of a radical precursor is fundamentally governed by the energy required to homolytically cleave the bond that liberates the desired radical species.[1][2] In this context, the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bond dissociation energies (BDEs) are the most critical parameters. A lower BDE signifies that less energy is required to form the radical, allowing for milder reaction conditions and greater functional group tolerance.[3][4]
| Compound | Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |
| Perfluoropropyl Iodide (CF₃CF₂CF₂-I) | C-I | 209 | 49.9 |
| Perfluoropropyl Bromide (CF₃CF₂CF₂-Br) | C-Br | 278.2 | 66.5 |
| (Data sourced from the CRC Handbook of Chemistry and Physics)[5] |
The C-I bond in the perfluoroalkyl iodide is significantly weaker—by approximately 16.6 kcal/mol—than the C-Br bond in the corresponding bromide. This substantial difference in bond strength is the primary driver behind the differing reactivities and applications of PFPI and PFPB.
Pathways to Radical Formation: A Mechanistic Overview
Radical reactions proceed through three key stages: initiation, propagation, and termination.[3][4] The choice between PFPI and PFPB directly impacts the initiation step, which is the initial generation of the C₅F₁₁• radical.
Initiation Methods
-
Thermal Initiation: This method involves heating the reaction mixture to provide sufficient thermal energy to overcome the BDE of the C-X bond. Due to its significantly higher BDE, PFPB requires more forceful thermal conditions than PFPI. This can limit its use with thermally sensitive substrates.
-
Photochemical Initiation: Irradiation with light can also induce homolytic cleavage. The energy of a photon is inversely proportional to its wavelength.
-
Perfluoropentyl Iodide (PFPI): The weaker C-I bond allows for cleavage using lower energy, visible light, often in conjunction with a photocatalyst or by forming an electron donor-acceptor (EDA) complex.[6][7][8] This is a key advantage, enabling reactions to be run under mild, ambient conditions.
-
Perfluoropentyl Bromide (PFPB): The stronger C-Br bond typically requires higher energy UV irradiation for direct photolysis, which can lead to undesired side reactions and degradation of other components in the reaction mixture.[9]
-
The general mechanism for radical generation and subsequent reaction (in this case, an addition to an alkene) is illustrated below.
Figure 1: General mechanism for radical chain reactions. The initiation step is the key differentiator between PFPI and PFPB.
Performance Comparison: PFPI vs. PFPB
| Feature | Perfluoropentyl Iodide (PFPI) | Perfluoropentyl Bromide (PFPB) | Rationale & Field Insights |
| Bond Dissociation Energy | Lower (~50 kcal/mol) | Higher (~66.5 kcal/mol) | The weaker C-I bond is easier to cleave, making PFPI a more efficient radical precursor.[5] |
| Ease of Radical Formation | High | Moderate | Radicals are readily formed under mild conditions (e.g., visible light, moderate heat).[6][8] PFPB requires more energy input. |
| Typical Initiation Methods | Visible-light photocatalysis, mild thermal initiation, UV photolysis.[7] | Thermal initiation at higher temperatures, direct UV photolysis.[9] | The versatility of PFPI allows for broader substrate scope and compatibility with sensitive functional groups. |
| Precursor Stability | Less stable; sensitive to light. | More stable; less sensitive to ambient light. | PFPI should be stored in amber bottles and protected from light to prevent premature decomposition. PFPB offers a longer shelf-life. |
| Atom Transfer Efficiency | High | Moderate | In atom transfer radical addition (ATRA) reactions, the iodine atom is transferred more readily than bromine, which can be crucial for efficient chain propagation.[7] |
Experimental Protocols: Generating the Perfluoropentyl Radical
The following protocols are representative workflows that highlight the practical differences in using PFPI and PFPB.
Protocol 1: Visible-Light Photocatalytic Generation from PFPI
This protocol leverages the low BDE of the C-I bond for a mild, efficient radical addition to an alkene.
Objective: Iodoperfluoroalkylation of 1-octene using PFPI.
Materials:
-
Perfluoropentyl iodide (PFPI)
-
1-octene
-
fac-Ir(ppy)₃ (photocatalyst)
-
Acetonitrile (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
Workflow:
Figure 2: Experimental workflow for visible-light mediated radical generation from PFPI.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, add 1-octene (1.0 equiv), perfluoropentyl iodide (1.2 equiv), and fac-Ir(ppy)₃ (1 mol%) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add degassed acetonitrile to achieve a final concentration of 0.2 M with respect to the 1-octene.
-
Reaction Setup: Seal the vial, remove it from the glovebox, and place it approximately 5 cm from a blue LED light source. Vigorous stirring is essential.
-
Irradiation: Irradiate the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine) followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the desired iodoperfluoroalkylated product.
Causality: The low-energy blue light is sufficient to excite the photocatalyst, which then engages in a single-electron transfer (SET) process with the perfluoropentyl iodide.[9] The weak C-I bond readily accepts the electron and fragments, cleanly generating the C₅F₁₁• radical under conditions where most functional groups remain unaffected.
Protocol 2: Thermal Initiation from PFPB
This protocol uses higher energy input to cleave the stronger C-Br bond.
Objective: Bromoperfluoroalkylation of 1-octene using PFPB.
Materials:
-
Perfluoropentyl bromide (PFPB)
-
1-octene
-
Azobisisobutyronitrile (AIBN) (thermal initiator)
-
Toluene (degassed)
-
Reflux condenser and heat source (oil bath)
-
Schlenk flask with a magnetic stir bar
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 1-octene (1.0 equiv), perfluoropentyl bromide (1.5 equiv), and AIBN (10 mol%).
-
Solvent Addition: Add degassed toluene to achieve a final concentration of 0.2 M with respect to the 1-octene.
-
Reaction Setup: Equip the flask with a reflux condenser and place it in a pre-heated oil bath at 80-90 °C.
-
Heating: Heat the reaction mixture at reflux with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to yield the desired bromoperfluoroalkylated product.
Causality: AIBN decomposes at elevated temperatures (~65-85 °C) to generate initiator radicals. These radicals abstract a bromine atom from PFPB to generate the C₅F₁₁• radical, initiating the chain reaction. The higher temperature is necessary to both decompose the AIBN and facilitate the subsequent atom transfer steps involving the robust C-Br bond.
Conclusion and Recommendations
For the generation of perfluoropentyl radicals, perfluoropentyl iodide is the superior precursor for most modern synthetic applications. Its significantly lower C-I bond dissociation energy allows for the use of mild initiation methods, most notably visible-light photocatalysis.[6][7] This translates to greater functional group tolerance, improved reaction selectivity, and enhanced safety and energy efficiency.
Perfluoropentyl bromide remains a viable, albeit more demanding, alternative. Its greater stability and lower cost may be advantageous in specific large-scale applications where the substrate is robust enough to withstand the higher temperatures or UV irradiation required for efficient radical generation.
Recommendation for Method Development:
-
For complex, sensitive, or multifunctional molecules: Begin with perfluoropentyl iodide and explore visible-light photocatalytic conditions.
-
For simple, robust substrates or cost-sensitive, large-scale synthesis: Perfluoropentyl bromide under thermal initiation with an initiator like AIBN is a practical consideration.
By understanding the fundamental principles of bond strength and carefully selecting the appropriate precursor and initiation method, researchers can effectively harness the power of perfluoropentyl radicals to advance their synthetic endeavors.
References
- 1. Homolytic and Heterolytic Bond Cleavage - Chemistry Steps [chemistrysteps.com]
- 2. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 3. Initiation Propagation Termination in Radical Reactions - Chemistry Steps [chemistrysteps.com]
- 4. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Visible Light-Induced Homolytic Cleavage of Perfluoroalkyl Iodides Mediated by Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocatalytic C(sp 3 ) radical generation via C–H, C–C, and C–X bond cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00202G [pubs.rsc.org]
A Comparative Guide to Fluorous Tag Efficacy: Perfluoropentyliodide vs. Shorter-Chain Analogs
In the landscape of modern synthetic chemistry and drug development, the efficient purification of target molecules from complex reaction mixtures remains a significant bottleneck. Fluorous chemistry, a powerful strategy for simplifying purification, leverages the unique properties of highly fluorinated compounds. By attaching a perfluorinated "fluorous tag" to a molecule of interest, its partitioning behavior is dramatically altered, enabling facile separation from non-fluorinated (organic) components through fluorous solid-phase extraction (F-SPE).[1][2]
This guide provides an in-depth technical comparison of the efficacy of perfluoropentyliodide (a precursor to the C5F11 tag) as a fluorous tag against its shorter-chain counterparts, such as those derived from perfluorobutyliodide (C4F9I) and perfluoropropyliodide (C3F7I). We will explore the fundamental principles governing fluorous separations and present experimental data to guide researchers in selecting the optimal tag for their specific application.
The Principle of Fluorous Separation: A Game of "Fluorophilicity"
The foundation of fluorous chemistry lies in the concept of "fluorophilicity," the tendency of highly fluorinated compounds to selectively associate with other fluorinated molecules or phases.[3] This interaction is distinct from hydrophobicity and lipophilicity, creating a third phase-separation modality. When a molecule is "tagged" with a sufficiently long perfluoroalkyl chain, it preferentially partitions into a fluorous phase, be it a fluorous solvent in liquid-liquid extraction or a fluorous-modified stationary phase in F-SPE.[2][4]
The strength of this fluorophilic interaction, and thus the efficiency of the separation, is directly related to the fluorine content of the tag.[5] A higher percentage of fluorine in the molecule enhances its affinity for the fluorous stationary phase, leading to greater retention and a cleaner separation from non-tagged compounds.[5][6]
The Impact of Chain Length on Separation Efficacy
The central question for researchers is: how much fluorine is enough? While longer perfluoroalkyl chains intuitively offer greater fluorophilicity, they also increase the molecular weight of the tagged compound and can sometimes impact reactivity or solubility. This guide focuses on the so-called "light fluorous" tags, which are particularly well-suited for F-SPE.[3]
Partition Coefficients: A Quantitative Measure of Fluorophilicity
The partition coefficient (P) quantifies the distribution of a solute between two immiscible phases. In the context of fluorous chemistry, this is typically between a fluorous solvent and a standard organic solvent (e.g., perfluorohexane and toluene). A higher partition coefficient in favor of the fluorous phase indicates greater fluorophilicity.
Table 1: Expected Trend of Partition Coefficients for a Model Compound Tagged with Different Perfluoroalkyl Chains
| Fluorous Tag | Perfluoroalkyl Chain | Number of Fluorine Atoms | Expected Relative Partition Coefficient (P fluorous/organic) |
| Perfluoropropyl | C3F7 | 7 | Low |
| Perfluorobutyl | C4F9 | 9 | Medium |
| Perfluoropentyl | C5F11 | 11 | High |
This table illustrates the expected trend. Actual values will vary depending on the model compound and the solvent system used.
Fluorous Solid-Phase Extraction (F-SPE): The Practical Application
In F-SPE, a crude reaction mixture containing the fluorous-tagged target molecule and non-fluorinated impurities is loaded onto a cartridge packed with fluorous silica gel.[11][12][13] A "fluorophobic" wash with a solvent system like methanol/water removes the non-tagged compounds, while the tagged molecule is retained. Subsequently, a "fluorophilic" elution with a more fluorine-friendly solvent (e.g., a higher concentration of an organic solvent like methanol or THF) releases the purified, tagged product.[3][13]
The retention time on a fluorous HPLC column, which operates on the same principle as F-SPE, is a good indicator of separation efficiency. Longer retention times signify stronger interaction with the fluorous stationary phase. Studies have shown a clear correlation between the number of fluorine atoms in a tag and the retention time.[14] Therefore, a molecule tagged with a C5F11 group will be more strongly retained on a fluorous stationary phase than one tagged with a C4F9 or C3F7 group, allowing for a more robust separation from non-fluorous impurities.
Experimental Design for Comparative Efficacy
To provide a practical framework for this comparison, we will outline a hypothetical experimental workflow using a model peptide, a derivative of Angiotensin II, which has been previously studied with fluorescent tags.[15][16][17]
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile catalyst separation without water: fluorous biphase hydroformylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorous mixture synthesis: a fluorous-tagging strategy for the synthesis and separation of mixtures of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. betterworldbooks.com [betterworldbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Intermolecular Interactions, Solute Descriptors, and Partition Properties of Neutral Per- and Polyfluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Partition coefficients of four perfluoroalkyl acid alternatives between bovine serum albumin (BSA) and water in comparison to ten classical perfluoroalkyl acids - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 11. 96-well plate-to-plate gravity fluorous solid-phase extraction (F-SPE) for solution-phase library purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C4 species utilize fluctuating light less efficiently than C3 species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of rhodamine conjugated Agiotensin II peptide: synthesis, analysis and receptor binding and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of fluorine-containing peptides. Analogues of angiotensin II containing hexafluorovaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Pharmacological Characterization of Fluorescent Ligands Targeting the Angiotensin II Receptors Derived from Agonists, β-Arrestin-Biased Agonists, and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thermal and Photochemical Initiation of Perfluoropentyliodide in Radical Chemistry
For researchers, scientists, and drug development professionals engaged in fluorination chemistry and polymer science, perfluoroalkyl iodides (RFI) are indispensable reagents. Among them, 1-iodoperfluoropentane (C5F11I), or perfluoropentyliodide, serves as a critical source of the perfluoropentyl radical (C5F11•). The generation of this radical is the crucial initiation step for a host of transformations, including Iodine Transfer Polymerization (ITP) and various perfluoroalkylation reactions.
The efficacy, selectivity, and overall success of these reactions are fundamentally governed by the method used to cleave the Carbon-Iodine (C-I) bond. The two primary strategies for this activation are thermal energy and photochemical energy. This guide provides an in-depth technical comparison of these initiation methods, grounded in experimental data and mechanistic principles, to empower researchers in selecting the optimal approach for their specific application.
The Decisive Factor: The Carbon-Iodine Bond
The utility of this compound as a radical precursor is rooted in the nature of its C–I bond. This bond is significantly weaker than C-F or C-C bonds, making it the point of selective cleavage. The bond dissociation energy (BDE) for the C-I bond in similar long-chain perfluoroalkyl iodides is approximately 220 kJ/mol [1]. This is the energy barrier that must be overcome. Both thermal and photochemical methods are designed to supply this energy, but they do so in fundamentally different ways, leading to distinct experimental considerations and outcomes.
Section 1: Photochemical Initiation: Precision and Control Under Mild Conditions
Photochemical initiation, or photolysis, utilizes photons of a specific wavelength to induce homolytic cleavage of the C–I bond. The process is direct, efficient, and offers a level of control that is often unattainable with thermal methods.
Mechanism of Action
The initiation event occurs when the C5F11I molecule absorbs a photon of sufficient energy, promoting it to an excited state. This excess energy is channeled into the C-I bond, causing it to break homolytically, yielding the desired perfluoropentyl radical and an iodine radical.
-
C5F11–I + hν (UV light) → C5F11• + I•
This direct generation of radicals at ambient temperature is a key advantage, particularly when working with thermally sensitive substrates or when precise control over the reaction is required.[2][3]
Key Experimental Parameters
-
Wavelength: Perfluoroalkyl iodides primarily absorb in the deep UV region, typically below 300 nm.[4] Therefore, a UV light source, such as a mercury lamp or a UV LED with an appropriate emission spectrum, is required. The choice of wavelength should ideally match the absorbance maximum (λmax) of the C5F11I to ensure efficient energy transfer.
-
Light Source & Intensity: Common sources include medium-pressure mercury lamps, which offer broad UV output, and increasingly, UV LEDs, which provide specific wavelengths and better energy efficiency. The reaction rate is often dependent on the light intensity (photon flux).
-
Additives: In some protocols, additives like amines can form a halogen-bond complex with the perfluoroalkyl iodide. This complex can facilitate the photoactivation process, sometimes allowing the use of lower-energy light sources like a compact fluorescent lamp.[2][3][5]
Visualization: Photochemical Initiation Workflow
Caption: A typical experimental workflow for photochemical perfluoroalkylation.
Detailed Protocol: Photochemical Iodo-Perfluoroalkylation of an Alkene
-
Reactor Setup: To a quartz reaction tube equipped with a magnetic stir bar, add the alkene substrate (1.0 eq) and a suitable degassed solvent (e.g., acetonitrile or THF).
-
Reagent Addition: Add this compound (C5F11I, 1.2 eq). If the protocol requires it, add an amine additive (e.g., triethylamine, 1.5 eq).[2]
-
Degassing: Seal the tube and thoroughly degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench radical reactions.
-
Initiation: Place the reaction tube in a photoreactor at a controlled distance from a UV lamp (e.g., a 254 nm mercury lamp). Ensure the setup is shielded for UV safety.
-
Reaction: Begin stirring and turn on the UV lamp. Maintain the reaction at ambient temperature, using a cooling fan if necessary to dissipate heat from the lamp.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (with the lamp turned off) and analyzing them by GC-MS or 1H NMR.
-
Workup: Once the starting material is consumed, turn off the lamp. Dilute the reaction mixture with an appropriate organic solvent and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired iodo-perfluoroalkylated product.
Section 2: Thermal Initiation: Simplicity and Scalability
Thermal initiation relies on providing sufficient heat to the system to overcome the C-I bond dissociation energy. While less precise than photochemical methods, its operational simplicity makes it a workhorse for many applications, especially in polymer synthesis.
Mechanism of Action
In thermal initiation, the role of C5F11I is often nuanced. While direct thermolysis is possible at very high temperatures, it is more commonly used as a highly efficient chain transfer agent (CTA) in a process called Iodine Transfer Polymerization (ITP) .[1][6][7]
In ITP, a conventional thermal initiator (e.g., AIBN, persulfate) is first decomposed by heat to generate primary radicals. These radicals initiate monomer polymerization. The growing polymer chain radical then reacts with C5F11I in a degenerative transfer step.
-
Primary Initiation: Initiator + Heat → 2 R•
-
Propagation: R• + Monomer → Pn•
-
Chain Transfer: Pn• + C5F11–I ⇌ Pn–I + C5F11•
-
Re-initiation: C5F11• + Monomer → New Pm•
This rapid and reversible transfer of the iodine atom allows for the controlled growth of polymer chains, leading to polymers with low polydispersity.[1][7]
Key Experimental Parameters
-
Temperature: The reaction temperature is dictated by the decomposition kinetics of the primary thermal initiator. For example, AIBN (2,2'-Azobis(2-methylpropionitrile)) requires temperatures of 60-80°C, while ammonium persulfate is often used around 80°C in aqueous systems.[6]
-
Primary Initiator: The choice of initiator depends on the solvent and monomer. Azo initiators like AIBN are common in organic solvents, while persulfates are used in aqueous media.[8]
-
Solvent: The solvent must be stable at the required reaction temperature and should not participate in unwanted side reactions.
Visualization: Thermal Initiation Mechanism (ITP)
Caption: Reversible deactivation equilibrium in Iodine Transfer Polymerization (ITP).
Detailed Protocol: Thermal Iodine Transfer Polymerization of a Fluoromonomer
-
Reactor Setup: To a high-pressure stainless-steel reactor, add deionized water and a surfactant.
-
Reagent Addition: Add the fluoromonomer (e.g., vinylidene fluoride) and the chain transfer agent, this compound (C5F11I).[6]
-
Degassing and Sealing: Seal the reactor and purge several times with an inert gas like nitrogen to remove all oxygen.
-
Initiation: Add an aqueous solution of a thermal initiator, such as ammonium persulfate.[6]
-
Reaction: Heat the sealed reactor to the target temperature (e.g., 80°C) with constant stirring. The polymerization begins as the initiator decomposes. Maintain the internal pressure by feeding gaseous monomer as needed.[6]
-
Monitoring: Monitor the reaction progress by tracking monomer consumption or internal pressure over time.
-
Termination: After the desired time or monomer conversion is reached, cool the reactor to room temperature to stop the polymerization.
-
Isolation: Carefully vent any unreacted monomer. Coagulate the resulting polymer latex, wash thoroughly with water, and dry under vacuum to obtain the final fluoropolymer.
Section 3: Head-to-Head Comparison and Decision Guide
The choice between photochemical and thermal initiation is a critical decision that impacts reaction conditions, equipment, scalability, and the types of molecules that can be synthesized.
Quantitative Data Comparison
| Parameter | Photochemical Initiation | Thermal Initiation (ITP) | Supporting Rationale |
| Temperature | Ambient (20-30°C) | Elevated (60-100°C) | Photolysis is non-thermal; thermal methods require heat to decompose a primary initiator.[2][6] |
| Energy Input | UV Photons (e.g., 254 nm) | Heat | Direct electronic excitation vs. increasing molecular kinetic energy. |
| Equipment | Photoreactor, UV Lamp (Quartz) | Standard Reaction Vessel (Glass/Steel), Heating Mantle | Specialized equipment is needed for light-based reactions.[9] |
| Temporal Control | High (On/Off with light) | Low (Slow to heat/cool) | Reactions can be started and stopped instantly with a light switch.[10] |
| Spatial Control | High (Masking, focused beams) | None | Light can be directed to specific areas of a reaction mixture. |
| Substrate Scope | Broad; ideal for thermally sensitive molecules | Limited by thermal stability of reagents/products | Mild conditions preserve complex and delicate functional groups. |
| Scalability | Challenging due to light penetration (Beer-Lambert Law) | Straightforward | Uniform heating is easier to achieve on a large scale than uniform irradiation.[9] |
| Selectivity | Often higher, fewer thermal side products | Potential for side reactions at elevated temperatures | Lower energy input reduces the likelihood of undesired thermal decomposition pathways. |
Decision-Making Flowchart
Caption: A logic tree to guide the selection of the appropriate initiation method.
Conclusion
Both thermal and photochemical methods are powerful tools for generating perfluoropentyl radicals from C5F11I, but they are not interchangeable.
Photochemical initiation is the method of choice for precision, control, and compatibility with sensitive functional groups. Its ability to operate at ambient temperature makes it ideal for complex organic synthesis and the preparation of advanced materials where structural integrity is paramount. The primary limitations are the need for specialized equipment and challenges in scalability due to light attenuation.
Thermal initiation , particularly in the context of Iodine Transfer Polymerization, offers simplicity, robustness, and excellent scalability. It is the preferred method for the bulk production of fluoropolymers and other materials where high temperatures are not detrimental. Its main drawback is the lack of fine control and the potential for thermally induced side reactions.
Ultimately, the optimal choice hinges on a careful analysis of the specific reaction, the stability of the materials involved, the desired level of control, and the available laboratory infrastructure. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can make an informed decision to harness the full potential of this compound in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
- 7. d-nb.info [d-nb.info]
- 8. AU2020221038A1 - Iodine transfer polymerization method and compositions therefrom - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. static1.squarespace.com [static1.squarespace.com]
The Modern Iodination Toolkit: Unveiling the Advantages of Perfluoropentyl Iodide
A Senior Application Scientist's Guide to Advanced Iodination Strategies
In the landscape of modern organic synthesis, the strategic introduction of iodine atoms into molecular frameworks remains a cornerstone for constructing complex architectures. Aryl and vinyl iodides are indispensable precursors for a multitude of transformations, most notably in transition metal-catalyzed cross-coupling reactions that form the bedrock of pharmaceutical and materials science discovery. For decades, the synthetic chemist's toolkit for iodination has been dominated by stalwart reagents like molecular iodine (I₂) and N-Iodosuccinimide (NIS). While effective, these traditional sources carry inherent limitations, from harsh reaction conditions to a lack of selectivity.
This guide introduces a compelling alternative: perfluoropentyl iodide (C₅F₁₁I). While traditionally recognized as a source for perfluoroalkyl chains, emerging research highlights its unique potential as a superior iodine source in specific synthetic contexts, particularly in radical-mediated transformations. We will dissect the mechanistic underpinnings, present supporting data, and provide detailed protocols to illustrate the tangible advantages of incorporating perfluoropentyl iodide into your synthetic repertoire.
The Limitations of Traditional Iodination Reagents
To appreciate the innovation that perfluoropentyl iodide represents, we must first critically evaluate the incumbents.
Molecular Iodine (I₂): The Classic Workhorse and Its Drawbacks
Molecular iodine is the most fundamental iodine source. However, its application is often hampered by its nature as a relatively weak electrophile, necessitating activation, often under harsh conditions.[1][2]
-
Need for Strong Oxidants: To achieve electrophilic iodination of less reactive aromatic systems, I₂ typically requires the presence of a strong oxidizing agent (e.g., H₂O₂, CrO₃, Pb(OAc)₄).[3] This can lead to unwanted side reactions and functional group incompatibility.
-
Reversibility and Equilibrium: The iodination of arenes with I₂ is a reversible process, often requiring a base or an oxidizing agent to trap the hydrogen iodide (HI) byproduct and drive the reaction to completion.
-
Radical Scavenging: In the context of radical reactions, I₂ is a well-known radical scavenger, which can inhibit desired radical chain processes, particularly at higher concentrations.[4]
-
Low Atom Economy: In electrophilic aromatic substitutions, only one iodine atom from the I₂ molecule is incorporated into the product, with the other forming HI. This results in a maximum of 50% atom economy for the iodine.[5]
N-Iodosuccinimide (NIS): The Milder, More Selective Alternative
NIS was developed as a milder and more selective electrophilic iodinating agent compared to I₂.[6] It is a crystalline solid that is easier to handle than molecular iodine. However, NIS is not without its own set of challenges.
-
Limited Reactivity with Deactivated Systems: While effective for electron-rich arenes, NIS often fails to iodinate electron-deficient or sterically hindered substrates without the use of potent activators like strong Brønsted or Lewis acids (e.g., trifluoroacetic acid, iron(III) triflimide).[1][7][8][9]
-
Potential for Radical Chain Inhibition: While NIS can be a source of iodine in radical reactions, some studies suggest it is not as capable as its brominated counterpart (NBS) in propagating certain radical-chain iodinations.[3]
Perfluoropentyl Iodide: A Paradigm Shift in Radical Iodination
Perfluoroalkyl iodides (RFIs), such as perfluoropentyl iodide, are typically viewed as reagents for introducing perfluoroalkyl moieties. However, the intrinsic weakness of the C-I bond in these molecules opens up a novel application: as a clean and efficient source of iodine radicals under mild, photochemically-induced conditions.
The core advantage of perfluoropentyl iodide lies in its ability to undergo homolytic cleavage of the C-I bond upon activation with light, often facilitated by a base, to generate both a perfluoroalkyl radical (C₅F₁₁•) and a crucial iodine radical (I•) .[1][10] This iodine radical can then participate in highly selective iodination reactions, particularly with substrates amenable to a radical pathway, such as heteroarenes.
This radical-based mechanism offers several key advantages over the traditional electrophilic pathways:
-
Mild Reaction Conditions: The use of light at ambient temperature avoids the need for strong acids or high heat, preserving sensitive functional groups.
-
High Regioselectivity: Radical iodination can offer different regioselectivity compared to electrophilic substitution, often providing access to isomers that are difficult to synthesize using traditional methods. For example, iodination of various heteroarenes occurs with high selectivity at the 2-position.[10]
-
Orthogonality to Electrophilic Methods: This radical pathway is complementary to traditional methods, expanding the scope of accessible iodinated compounds.
-
Improved Safety and Handling: Perfluoropentyl iodide is a liquid with lower vapor pressure compared to I₂, reducing inhalation risks. It is also less corrosive.
Comparative Overview: Reagent Properties and Handling
| Property | Perfluoropentyl Iodide (as proxy C₈F₁₇I) | Molecular Iodine (I₂) | N-Iodosuccinimide (NIS) |
| Physical State | Low melting solid / liquid[11][12] | Violet-black crystalline solid | White to off-white crystalline solid[6] |
| Mechanism | Primarily Radical (I• source) | Electrophilic (I⁺ source); Radical | Primarily Electrophilic (I⁺ source); Radical[6][9] |
| Handling | Store in a cool, dry place, protected from light.[11][12] Irritant.[11][13] | Volatile solid, sublimes. Stains skin and surfaces. Corrosive. | Light-sensitive crystalline powder. Irritant.[6] |
| Solubility | Soluble in many organic solvents. | Soluble in many organic solvents; slightly soluble in water. | Soluble in polar solvents like THF, DCM, acetonitrile.[6] |
| Activation | Light (hν), often with a base.[1][10] | Requires oxidant or strong acid for deactivated arenes.[1][3] | Requires Brønsted or Lewis acid for deactivated arenes.[7][9] |
| Key Advantage | Mild, radical-based iodination; unique selectivity. | Inexpensive and readily available. | Milder and more selective than I₂ for many applications.[6] |
| Key Limitation | Primarily for radical-compatible substrates. | Harsh conditions often needed; low atom economy; radical scavenger.[4][5] | Ineffective for electron-poor substrates without strong activators.[1][8] |
Experimental Protocols: A Practical Comparison
Protocol 1: Iodination of Arenes using Perfluoroalkyl Iodide (Radical Pathway)
This protocol is adapted from the findings on the iodination of heteroarenes mediated by perfluoroalkyl iodides.[1][10]
Step-by-Step Methodology:
-
To a suitable reaction vessel, add the heterocyclic substrate (1.0 equiv.), sodium tert-butoxide (1.5 equiv.), and an appropriate solvent (e.g., THF).
-
Add perfluoropentyl iodide (1.2 equiv.) to the stirred mixture.
-
Irradiate the vessel with a light source (e.g., blue LEDs or sunlight) at ambient temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude material via flash column chromatography to yield the desired iodinated heteroarene.
Protocol 2: Iodination of an Activated Arene using N-Iodosuccinimide (Electrophilic Pathway)
This protocol is a general procedure for the iodination of electron-rich arenes using NIS, often with an acid catalyst.[6][14]
Step-by-Step Methodology:
-
In a flask protected from light, dissolve the aromatic substrate (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or acetonitrile.
-
Add N-Iodosuccinimide (1.0-1.1 equiv.) to the solution.
-
For less reactive substrates, add a catalytic amount of an activator, such as trifluoroacetic acid (TFA) or a silver(I) salt.[14]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the starting material is consumed, dilute the mixture with DCM and wash sequentially with a dilute aqueous solution of sodium thiosulfate (to remove unreacted iodine) and brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by flash chromatography or recrystallization.
Protocol 3: Iodination of an Arene using Molecular Iodine (Electrophilic Pathway)
This protocol describes a classic oxidative iodination of an arene.[10]
Step-by-Step Methodology:
-
Charge a reaction flask with the aromatic substrate (1.0 equiv.), molecular iodine (1.0 equiv.), and a solvent such as glacial acetic acid.
-
Carefully add an oxidizing agent (e.g., sodium perborate) and a catalytic amount of a strong acid like sulfuric acid.
-
Heat the mixture with vigorous stirring to the required temperature (e.g., 70-80 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into an ice-cold aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Conclusion and Future Outlook
While molecular iodine and N-Iodosuccinimide will continue to be valuable reagents in organic synthesis, their limitations in terms of reaction conditions and substrate scope are apparent. Perfluoropentyl iodide emerges as a highly promising alternative, not as a universal replacement, but as a specialized tool for transformations where a radical-based pathway is advantageous. Its ability to serve as a clean source of iodine radicals under exceptionally mild, light-induced conditions opens new avenues for the selective iodination of sensitive and complex molecules, particularly heterocycles.
For researchers, scientists, and drug development professionals, the adoption of perfluoropentyl iodide represents an opportunity to expand synthetic capabilities, improve process efficiency, and access novel chemical space. As the field of photoredox catalysis continues to evolve, the applications of perfluoroalkyl iodides as versatile iodine sources are poised for significant growth, solidifying their place in the modern synthetic chemist's toolkit.
References
- 1. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating Perfluoropentyliodide Adduct Structures with 2D NMR
Introduction: The Challenge and Imperative of Structural Validation
In modern drug development and materials science, the incorporation of perfluoroalkyl chains, such as the perfluoropentyl group (–C₅F₁₁), is a widely used strategy to modulate key molecular properties including metabolic stability, lipophilicity, and binding affinity.[1][2] Perfluoropentyliodide (C₅F₁₁I) is a common reagent for introducing this moiety, often through addition reactions across unsaturated bonds, forming what we will term "this compound adducts."[3]
While the synthesis may be straightforward, the structural verification of the resulting adduct is not. The presence of a highly fluorinated chain introduces significant complexity into standard nuclear magnetic resonance (NMR) spectra. Extensive spin-spin couplings between fluorine (¹⁹F), carbon (¹³C), and protons (¹H) can create a cascade of overlapping multiplets that are often indecipherable using one-dimensional (1D) techniques alone.[2][4]
This guide provides a definitive, field-proven framework for unambiguously validating the structure of these complex adducts. We will move beyond simple protocol recitation to explain the causal logic behind a multi-dimensional, multi-nuclear 2D NMR strategy. This self-validating workflow leverages the unique properties of the ¹⁹F nucleus as a powerful spectroscopic "spy" to deliver irrefutable structural evidence.[5]
Why 2D NMR? Understanding the Spectroscopic Landscape of Fluorinated Molecules
The ¹⁹F nucleus is an ideal probe for NMR spectroscopy; it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity second only to ¹H.[6] However, this excellent receptivity is paired with unique challenges:
-
Vast Chemical Shift Dispersion: The ¹⁹F chemical shift range can exceed 500 ppm, which provides excellent signal separation but requires careful experimental setup.[1][4]
-
Large Coupling Constants: ¹⁹F nuclei exhibit strong couplings to both ¹³C and ¹H, often over multiple bonds. While one-bond ¹J(C-F) couplings can be as large as 280 Hz, the long-range ²⁻⁴J(H-F) couplings (up to 60 Hz) are the primary source of complexity in ¹H spectra.[1][2]
These factors render 1D NMR insufficient. A 2D NMR approach is not just preferable; it is essential. By spreading the spectral information across a second frequency dimension, we can resolve these complex coupling networks and transform ambiguity into a clear structural map.
The Core Analytical Suite: A Four-Pillar Approach to Validation
-
¹H-¹⁹F HETCOR: The Primary Connection.
-
Purpose: To establish a direct correlation between proton and fluorine nuclei that are coupled, typically across two or three bonds (²J_HF, ³J_HF).
-
Causality & Rationale: This is the most critical first step. It unambiguously identifies which protons in the organic moiety are in close proximity to the perfluoropentyl chain. This experiment provides the foundational link between the two distinct parts of the adduct, confirming that the addition reaction has occurred and pinpointing the region of attachment.
-
-
¹H-¹³C HMBC: Mapping the Carbon Skeleton.
-
Purpose: To reveal long-range (2-3 bond) correlations between protons and carbons.[7]
-
Causality & Rationale: Once the protons adjacent to the fluorinated chain are identified via ¹H-¹⁹F HETCOR, we use HMBC to "walk" from these protons to their neighboring carbons. This allows us to piece together the carbon framework of the original organic substrate and, most importantly, to identify the specific carbon atom to which the perfluoropentyl group is attached.
-
-
¹⁹F-¹³C HMBC: Validation from the Fluorine Perspective.
-
Purpose: To directly map long-range correlations between fluorine and carbon nuclei.[5][8]
-
Causality & Rationale: This experiment serves as a powerful cross-validation of the data obtained from the proton-centric experiments. By observing a correlation from the fluorine atoms of the C₅F₁₁ chain (e.g., the α-CF₂) to the carbon atom of the organic backbone, we gain a second, independent confirmation of the attachment site. This provides the trustworthiness required for definitive validation.
-
-
¹H-¹⁹F HOESY: Through-Space Confirmation.
-
Purpose: To identify nuclei that are close in space, irrespective of through-bond J-coupling.[6]
-
Causality & Rationale: In molecules with complex stereochemistry or conformational rigidity, through-bond couplings may be weak or non-existent. The Heteronuclear Overhauser Effect (HOESY) detects proximity through space. This experiment can be invaluable for confirming stereochemical assignments or understanding the 3D orientation of the perfluoropentyl chain relative to the rest of the molecule.
-
A Self-Validating Experimental Workflow
The following protocol outlines a logical and efficient workflow for acquiring and interpreting the necessary data. The strength of this approach lies in its systematic, multi-faceted confirmation of connectivity.
Caption: Self-validating 2D NMR workflow for adduct characterization.
Experimental Protocol Details
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess overall sample purity and signal complexity.
-
Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F{¹H} NMR spectrum. This is crucial for identifying the chemical shifts of the five distinct fluorine environments in the C₅F₁₁ chain (–CF₂CF₂CF₂CF₂CF₂I).
-
-
2D HETCOR/HSQC Acquisition:
-
Run a standard gradient-selected ¹H-¹⁹F HETCOR or HSQC experiment.
-
Optimize the spectral widths in both dimensions to cover all relevant proton and fluorine signals identified in the 1D spectra.
-
The key parameter is the coupling constant used for the polarization transfer, typically optimized for a value around 8-12 Hz to capture ²J_HF and ³J_HF correlations.
-
-
2D HMBC Acquisition:
-
Run a standard gradient-selected ¹H-¹³C HMBC experiment. Optimize the long-range coupling delay for an average value of 8 Hz (corresponding to a delay of ~62.5 ms). This will reveal correlations for both ²J_CH and ³J_CH.
-
Run a ¹⁹F-¹³C HMBC experiment. This is a less common but highly informative experiment. It may require specific probe capabilities and pulse programs. Optimize for a long-range J(F-C) of ~10 Hz.
-
-
Data Processing and Analysis:
-
Process all 2D spectra using appropriate window functions (e.g., sine-bell) and perform Fourier transformation.
-
Phase and baseline correct the spectra carefully.
-
Systematically analyze the cross-peaks to build a connectivity map, starting with the ¹H-¹⁹F HETCOR to identify the key protons near the fluoroalkyl chain.
-
Data Interpretation: A Hypothetical Case Study
Consider the adduct formed from the reaction of this compound with styrene. We expect the C₅F₁₁ group to add to the β-carbon and the iodine to the α-carbon of the styrene double bond.
Caption: Key correlations for validating the structure of a hypothetical adduct.
Expected Data Summary
The table below summarizes the kind of data one would expect to obtain from this suite of experiments for our hypothetical adduct.
| Experiment | Key Correlation | Observed Nuclei | Coupling (J) | Interpretation |
| ¹H-¹⁹F HETCOR | ³J(Hβ-Fα) | Hβ ↔ Fα (-CF₂) | ~15-25 Hz | Unambiguously places the perfluoropentyl chain adjacent to the Hβ protons. |
| ¹H-¹³C HMBC | ²J(Hα-Cβ) | Hα ↔ Cβ | ~5-10 Hz | Confirms the Cα-Cβ bond. |
| ¹H-¹³C HMBC | ³J(Hβ-Cα) | Hβ ↔ Cα | ~5-10 Hz | Further confirms the Cα-Cβ bond. |
| ¹⁹F-¹³C HMBC | ²J(Fα-Cβ) | Fα ↔ Cβ | ~20-30 Hz | Crucial Validation: Directly links the fluorine chain to the carbon backbone, confirming the ¹H-¹⁹F HETCOR result. |
Comparison with Alternative Methodologies
| Method | Performance for PFI Adducts | Supporting Data & Rationale |
| 2D NMR Suite (¹H, ¹³C, ¹⁹F) | Excellent (Gold Standard) | Provides complete, unambiguous connectivity data, including the exact point of attachment and stereochemical information. It is a non-destructive technique performed in solution. |
| Mass Spectrometry (MS) | Good (Complementary) | Can confirm the molecular weight and elemental formula (via HRMS). Fragmentation patterns can suggest the presence of the C₅F₁₁I moiety, but cannot prove the linkage or isomerism. |
| X-Ray Crystallography | Excellent (Conditional) | Provides absolute structural proof if a suitable single crystal can be grown. This is often a significant bottleneck, making it impractical for routine validation of reaction products. |
| 1D NMR (¹H, ¹³C, ¹⁹F) | Poor (Insufficient) | Spectra are typically too complex for deconvolution. Overlapping multiplets and extensive long-range couplings prevent definitive assignment of the attachment site and even the basic structure of the organic part.[1][2] |
Conclusion
The structural validation of this compound adducts demands a more rigorous approach than standard organic molecules. The inherent complexity introduced by the perfluoroalkyl chain necessitates a multi-dimensional and multi-nuclear NMR strategy. The workflow presented here—centered on the synergistic use of ¹H-¹⁹F HETCOR, ¹H-¹³C HMBC, and ¹⁹F-¹³C HMBC—provides a robust, self-validating system. By leveraging the ¹⁹F nucleus as an active structural probe rather than a passive complication, researchers can achieve unambiguous and irrefutable characterization, ensuring the scientific integrity of their findings in drug discovery and materials development.
References
- 1. jeolusa.com [jeolusa.com]
- 2. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Quantitative Analysis of Perfluoropentyliodide Conversion by GC-MS
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the quantitative analysis of perfluoropentyliodide (PFPI) conversion. It is intended for researchers, scientists, and drug development professionals who require precise and reliable methods for monitoring chemical reactions involving fluorinated compounds. The methodologies and insights presented herein are based on established scientific principles and extensive field experience.
The Analytical Challenge: Quantifying a Reactive Fluorinated Intermediate
This compound (1-Iodo-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane), is a valuable synthetic building block in organofluorine chemistry. Its utility lies in the reactivity of the carbon-iodine bond, which readily participates in reactions such as radical additions, couplings, and telomerization. Accurately quantifying the conversion of PFPI to its desired product is critical for reaction optimization, yield calculation, and kinetic studies.
However, the unique properties of PFPI and other perfluoroalkyl iodides (PFIs) present distinct analytical challenges:
-
Volatility: PFPI is a volatile compound, making it an ideal candidate for Gas Chromatography (GC).[1]
-
Thermal Liability: While amenable to GC, the C-I bond can be susceptible to thermal degradation at excessively high temperatures in the GC inlet, potentially leading to inaccurate quantification.
-
Lack of Chromophores: PFPI lacks strong UV-absorbing chromophores, rendering analysis by HPLC with UV detection difficult without derivatization.
-
Complex Matrices: Reaction mixtures can contain starting materials, products, byproducts, and catalysts, requiring a highly selective and sensitive analytical technique.[2]
Given these factors, GC-MS has emerged as the gold standard for the analysis of volatile and semi-volatile per- and polyfluoroalkyl substances (PFAS) like PFPI.[3][4]
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an unparalleled combination of separation efficiency and definitive identification, making it exceptionally well-suited for monitoring PFPI conversion. The gas chromatograph separates the volatile components of the reaction mixture, and the mass spectrometer detects and quantifies the eluted compounds based on their unique mass-to-charge ratios.
The Causality Behind Method Development
A robust quantitative GC-MS method is not merely a set of parameters but a system designed to address the specific chemical nature of the analyte. Here, we detail the rationale behind key experimental choices.
Column Selection: A low-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms), is often the optimal choice.[5] This is because the separation of non-polar to moderately polar compounds like PFPI and its likely reaction products is primarily driven by differences in boiling points, which these columns excel at resolving.
Inlet Parameters: The GC inlet is a critical control point.
-
Temperature: An inlet temperature of 250 °C is a common starting point, representing a balance between ensuring complete volatilization of PFPI and minimizing the risk of on-column thermal degradation.
-
Injection Mode: A splitless injection is typically preferred for quantitative analysis of trace components to ensure maximum analyte transfer to the column. For more concentrated samples, a split injection prevents column overloading and peak distortion.
Oven Temperature Program: A temperature ramp is essential for good chromatographic resolution. A typical program might start at a low temperature (e.g., 40°C) to trap volatile components at the head of the column, followed by a ramp (e.g., 10-15 °C/min) to a final temperature (e.g., 300°C) to elute all compounds of interest.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at a standard 70 eV is the most common and robust method.[6] It creates reproducible fragmentation patterns that serve as a chemical fingerprint for each compound, aiding in definitive identification. The high energy of EI ensures efficient ionization but can sometimes lead to extensive fragmentation where the molecular ion is not observed.[6]
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is superior to full scan mode. In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte. This dramatically increases sensitivity and selectivity by reducing chemical noise from the matrix and co-eluting compounds. For PFPI (C5F11I), characteristic ions would be selected from its known mass spectrum, such as fragments corresponding to the loss of iodine or perfluoroalkyl fragments.
Validated Experimental Protocol for PFPI Quantification
This protocol ensures a self-validating system through the use of an internal standard.
Objective: To quantify the percent conversion of this compound (PFPI) in a reaction mixture.
Materials:
-
This compound (Reactant)
-
Perfluorohexane or Dodecafluorocyclohexane (Internal Standard, IS)
-
Hexane or Ethyl Acetate (High Purity, GC Grade)
-
Reaction mixture aliquots
-
Volumetric flasks and micropipettes
Instrumentation:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Procedure:
-
Internal Standard (IS) Stock Solution Preparation:
-
Accurately prepare a stock solution of the internal standard (e.g., Perfluorohexane) in hexane at a concentration of approximately 1 mg/mL.
-
-
Calibration Curve Preparation:
-
Prepare a series of at least five calibration standards by spiking known concentrations of PFPI into vials.
-
Add a fixed amount of the Internal Standard stock solution to each calibration standard.
-
Dilute with hexane to a final volume. The concentration range should bracket the expected concentration of PFPI in the reaction samples.
-
-
Sample Preparation:
-
At designated time points (t=0, t=1h, etc.), carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume of hexane (e.g., 1 mL) in a GC vial. This "quenching" step stops the reaction by dilution and prepares the sample for analysis.
-
Add a fixed amount of the Internal Standard stock solution to the vial.
-
-
GC-MS Analysis:
-
GC Conditions:
-
Inlet: 250°C, Splitless mode (or appropriate split ratio)
-
Carrier Gas: Helium, Constant Flow @ 1.0 mL/min
-
Oven Program: 40°C for 2 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
Injection Volume: 1 µL
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI), 230°C
-
Quadrupole: 150°C
-
Acquisition: SIM mode. Select characteristic, abundant ions for PFPI and the internal standard. For PFPI (MW=345.96), potential ions are m/z 181 [C4F7]+, 131 [C3F5]+, 119 [C2F5]+, and 69 [CF3]+. For Perfluorohexane (IS), a key ion is m/z 69 [CF3]+. Note: The absence of m/z 69 for PFPI quantification is crucial if Perfluorohexane is the IS.
-
-
-
Data Analysis:
-
Integrate the peak areas for the PFPI and the Internal Standard in each chromatogram.
-
Calculate the Response Factor (RF) for PFPI relative to the IS from the calibration standards.
-
Plot the ratio of (Area of PFPI / Area of IS) against the concentration of PFPI. This should yield a linear calibration curve.
-
Using the response ratio from the reaction samples, determine the concentration of PFPI at each time point from the calibration curve.
-
Calculate the percent conversion using the formula: Conversion (%) = [(Initial Conc. - Conc. at time t) / Initial Conc.] * 100
-
Visualizing the Analytical Workflow
A clear workflow ensures reproducibility and understanding of the entire analytical process.
References
A Comparative Guide to the Environmental Impact of Perfluoroalkyl Iodides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Environmental Scrutiny of Perfluoroalkyl Iodides
Perfluoroalkyl iodides (PFAIs) are a subgroup of per- and polyfluoroalkyl substances (PFAS) that are gaining attention in various industrial and research applications, including as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. Their unique chemical properties, derived from the presence of a carbon-iodine bond alongside the perfluorinated chain, differentiate them from other more commonly studied PFAS. As the environmental impact of PFAS as a broad class of "forever chemicals" comes under intense scrutiny for their persistence, bioaccumulation, and toxicity (PBT), it is imperative for the scientific community to understand the specific environmental profiles of PFAIs.
This guide provides a comparative analysis of the environmental impact of different PFAIs, focusing on how key properties change with varying perfluoroalkyl chain lengths. We will delve into their atmospheric fate, aquatic toxicity, bioaccumulation potential, and soil mobility. This document is intended to be a living resource for researchers and professionals, providing the necessary data and experimental context to make informed decisions about the use and potential environmental consequences of these compounds. We will explore the causality behind their environmental behavior and provide standardized protocols for their evaluation, ensuring scientific integrity and trustworthiness.
Atmospheric Fate: A Tale of Two Fates Dictated by Chain Length
The atmospheric fate of volatile and semi-volatile PFAIs is a primary concern, as it determines their potential for long-range transport and their contribution to global warming and ozone depletion. The key metrics for assessing this are Atmospheric Lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential (GWP).
Key Environmental Indicators for Atmospheric Impact
| Perfluoroalkyl Iodide (PFAI) | Chemical Formula | Atmospheric Lifetime | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |
| Trifluoromethyl iodide | CF₃I | < 1 day[1] | < 0.008[1] | < 1[1] |
| Perfluoroethyl iodide | C₂F₅I | Short (by analogy to CF₃I) | Very Low (estimated) | Very Low (estimated) |
| 4:2 Fluorotelomer iodide | C₄F₉CH₂CH₂I | A few days (primarily by photolysis) | Negligible (estimated) | Low (estimated) |
| Perfluorohexyl iodide | C₆F₁₃I | Likely short due to photolysis | Negligible (estimated) | Low to Moderate (estimated) |
| Perfluorooctyl iodide | C₈F₁₇I | ~1 day[1] | < 0.008[1] | < 1[1] |
Note: Data for many PFAIs is limited. "Estimated" values are based on the known behavior of shorter-chain PFAIs and general trends in atmospheric chemistry. The values for Perfluorooctyl iodide may pertain to its use as a halon replacement and may be for a specific isomer.
The defining characteristic of PFAIs in the atmosphere is the relatively weak C-I bond, which makes them susceptible to photolysis (breakdown by sunlight). This leads to significantly shorter atmospheric lifetimes compared to their perfluoroalkane counterparts, which can persist for thousands of years[2]. For instance, trifluoromethyl iodide (CF₃I) has an atmospheric lifetime of less than a day[1]. This rapid degradation is crucial as it limits their ability to reach the stratosphere and contribute to ozone depletion, resulting in a very low ODP. Similarly, their short atmospheric lifetimes lead to very low GWPs.
However, the degradation of PFAIs is not without consequence. Their breakdown in the atmosphere is a potential source of perfluorocarboxylic acids (PFCAs), which are highly persistent and can be transported over long distances before being deposited in terrestrial and aquatic environments.
Caption: Atmospheric degradation pathway of PFAIs.
Aquatic Ecosystems: A Growing Concern with Increasing Chain Length
The introduction of PFAIs into aquatic environments, either through direct discharge or atmospheric deposition of their degradation products, raises concerns about their toxicity to aquatic organisms and their potential to bioaccumulate.
Comparative Aquatic Toxicity
While specific aquatic toxicity data for a wide range of PFAIs is scarce, general trends for PFAS suggest that toxicity increases with the length of the perfluoroalkyl chain. A safety data sheet for perfluorohexyl iodide (C₆F₁₃I) indicates that it is "very toxic to aquatic life with long lasting effects"[3]. This suggests that longer-chain PFAIs pose a significant risk to aquatic ecosystems.
| Perfluoroalkyl Iodide (PFAI) | Acute Toxicity to Fish (LC50) | Acute Toxicity to Daphnia (EC50) | Algal Growth Inhibition (EC50) |
| Trifluoromethyl iodide (CF₃I) | Data not available | Data not available | Data not available |
| Perfluoroethyl iodide (C₂F₅I) | Data not available | Data not available | Data not available |
| Perfluorobutyl iodide (C₄F₉I) | Data not available | Data not available | Data not available |
| Perfluorohexyl iodide (C₆F₁₃I) | High (qualitative)[3] | High (qualitative)[3] | High (qualitative)[3] |
| Perfluorooctyl iodide (C₈F₁₇I) | Very High (estimated) | Very High (estimated) | Very High (estimated) |
Note: The table reflects a significant data gap. "High" and "Very High" are qualitative estimations based on the available information for C₆F₁₃I and general PFAS trends.
Bioaccumulation Potential: The Role of the Perfluoroalkyl Chain
| Perfluoroalkyl Iodide (PFAI) | Bioconcentration Factor (BCF) |
| Short-chain PFAIs (C1-C4) | Low to Moderate (estimated) |
| Long-chain PFAIs (C5 and above) | Moderate to High (estimated) |
Note: These are qualitative estimations based on the well-established trend of increasing bioaccumulation with chain length for PFAS.
Terrestrial Fate: Mobility and Persistence in Soil
The fate of PFAIs in soil is governed by their sorption to soil particles, which in turn influences their mobility and potential to contaminate groundwater. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the extent of this sorption.
Soil Sorption and Mobility
For PFAS in general, sorption to soil increases with the length of the perfluoroalkyl chain due to stronger hydrophobic interactions with soil organic matter. This means that shorter-chain PFAIs are expected to be more mobile in soil and have a higher potential to leach into groundwater, while longer-chain PFAIs are more likely to be retained in the topsoil. The perfluorinated nature of these compounds makes them resistant to degradation in the soil environment, raising concerns about their long-term persistence[4].
| Perfluoroalkyl Iodide (PFAI) | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Soil Mobility |
| Short-chain PFAIs (C1-C4) | Low (estimated) | High |
| Long-chain PFAIs (C5 and above) | Moderate to High (estimated) | Low |
Note: These are qualitative estimations based on the established relationship between chain length and soil sorption for PFAS.
Caption: Environmental pathways and impacts of PFAIs.
Experimental Protocols for Environmental Impact Assessment
To address the data gaps and ensure a consistent and reliable assessment of the environmental impact of PFAIs, standardized experimental protocols are essential. The following methodologies, based on internationally recognized OECD guidelines, are recommended.
Atmospheric Lifetime Determination
The atmospheric lifetime of a volatile organic compound (VOC) like a PFAI is primarily determined by its reaction rate with hydroxyl (OH) radicals and by its photolysis rate.
Experimental Workflow: Relative Rate Method for OH Reaction Rate Constant
-
Chamber Setup: Introduce the PFAI and a reference compound with a known OH reaction rate constant into a smog chamber.
-
OH Radical Generation: Generate OH radicals within the chamber, typically through the photolysis of a precursor like methyl nitrite or hydrogen peroxide.
-
Concentration Monitoring: Monitor the concentrations of the PFAI and the reference compound over time using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared (FTIR) spectroscopy.
-
Data Analysis: Plot the natural logarithm of the PFAI concentration against the natural logarithm of the reference compound concentration. The slope of this plot gives the ratio of the rate constants. The unknown rate constant can then be calculated.
Caption: Workflow for determining the OH reaction rate constant.
Aquatic Toxicity Testing
Standardized acute and chronic toxicity tests are used to determine the effects of chemicals on representative aquatic organisms.
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test determines the concentration of a substance that causes immobilization of 50% of the daphnids (EC50) over a 48-hour exposure period[1][5][6][7][8].
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over 72 hours[3][9][10][11][12].
Bioaccumulation Assessment
-
OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This guideline describes a flow-through or semi-static method to determine the bioconcentration factor (BCF) of a chemical in fish[2][13][14][15][16]. The test involves an uptake phase where fish are exposed to the chemical, followed by a depuration phase in clean water.
Soil Sorption/Desorption Measurement
-
OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method: This method is used to determine the adsorption/desorption potential of a chemical in different soil types[4][17][18][19][20]. It involves equilibrating a solution of the chemical with a soil sample and measuring the concentration of the chemical in the solution and adsorbed to the soil.
Conclusion and Future Outlook
This guide highlights the current understanding of the environmental impact of perfluoroalkyl iodides. The available data, though limited, suggests that PFAIs have significantly shorter atmospheric lifetimes and consequently lower ODPs and GWPs compared to their perfluoroalkane analogs, primarily due to the photolabile C-I bond. However, their degradation can lead to the formation of persistent PFCAs.
A significant data gap exists for the aquatic toxicity, bioaccumulation, and soil mobility of a homologous series of PFAIs. Based on general PFAS trends, it is anticipated that longer-chain PFAIs will exhibit greater toxicity, bioaccumulation potential, and soil sorption. The qualitative statement regarding the high aquatic toxicity of perfluorohexyl iodide underscores the need for further research into these longer-chain compounds[3].
To move forward, a concerted effort is needed to generate robust experimental data for a range of PFAIs using the standardized protocols outlined in this guide. Furthermore, the development and validation of Quantitative Structure-Activity Relationship (QSAR) models for PFAIs could provide a valuable tool for predicting the environmental impact of new and untested compounds in this class[6][7][12][13][16][20][21][22][23][24][25][26][27][28]. As the use of PFAIs continues, a proactive and scientifically grounded approach to understanding their environmental fate and effects is crucial for ensuring their responsible use and for protecting human health and the environment.
References
- 1. Perfluorooctyl Iodide|98%|CAS 507-63-1 [benchchem.com]
- 2. Atmospheric lifetimes of long-lived halogenated species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. CAS 355-43-1: Perfluorohexyl iodide | CymitQuimica [cymitquimica.com]
- 5. Atmospheric lifetime and global warming potential of a perfluoropolyether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Predicting the Sorption Capacity of Perfluoroalkyl and Polyfluoroalkyl Substances in Soils: Meta-Analysis and Machine Learning Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Mobility Assessment of Per- and Polyfluoroalkyl Substances Within Soil" by Jameson Sprankle [openworks.wooster.edu]
- 9. Bioconcentration of Per- and Polyfluoroalkyl Substances and Precursors in Fathead Minnow Tissues Environmentally Exposed to Aqueous Film-Forming Foam-Contaminated Waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Understanding requirements, limitations and applicability of QSAR and PTF models for predicting sorption of pollutants on soils: a systematic review [frontiersin.org]
- 13. A QSAR–ICE–SSD Model Prediction of the PNECs for Per- and Polyfluoroalkyl Substances and Their Ecological Risks in an Area of Electroplating Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating sorbents for reducing per- and polyfluoroalkyl substance mobility in biosolids-amended soil columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Toxicity of per- and polyfluoroalkyl substances to aquatic vertebrates [frontiersin.org]
- 18. Toxicity of Per- and Polyfluoroalkyl Substances to Aquatic Invertebrates, Planktons, and Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reciprocal influence of per- and polyfluoroalkyl substances (PFAS) and soil organic matter on their fate in soils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 21. mdpi.com [mdpi.com]
- 22. Modeling PFAS Sorption in Soils Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 26. QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
Performance of Perfluoropentyliodide in different fluorous solvent systems
An In-Depth Comparative Guide to the Performance of Perfluoropentyliodide in Modern Fluorous Solvent Systems
For the modern researcher in synthetic chemistry and drug development, process efficiency is paramount. The elegant solution of fluorous chemistry, which leverages the unique properties of highly fluorinated compounds, offers a compelling strategy for simplifying synthesis and purification. By tagging a molecule with a perfluorinated chain, or "ponytail," one can easily separate it from non-fluorinated reagents and byproducts using a fluorous solvent phase.[1] This guide provides a deep dive into the performance of a specific, shorter-chain fluorous building block, This compound (1-Iodo-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane, C₅F₁₁I) , within various fluorous solvent systems.
We will move beyond mere data reporting to explore the causality behind its performance, offering field-proven insights into how the interplay between the fluorous tag and the solvent system dictates outcomes in solubility, phase separation, and reaction efficiency. This guide is designed to empower you to make informed decisions when incorporating fluorous methodologies into your workflows.
The Fluorous Biphase System (FBS): A Paradigm of Efficiency
At its core, fluorous chemistry exploits the principle that highly fluorinated compounds are often immiscible with common organic solvents and water, yet are highly soluble in fluorous solvents like perfluoroalkanes.[2] This leads to the formation of a liquid-liquid biphasic system, termed the Fluorous Biphase System (FBS).[3][4] The primary advantage of an FBS is the facile separation of a fluorous-tagged catalyst or product by a simple phase separation, which aligns with the principles of Green Chemistry by allowing for catalyst reuse and potentially eliminating the need for chromatography.
A key innovation in FBS is the use of thermomorphic systems.[2] Certain fluorous and organic solvent pairs that are biphasic at room temperature become a single homogeneous phase upon heating. This allows a reaction to proceed efficiently in a single phase, and upon cooling, the system reverts to two phases, trapping the fluorous-tagged component in the fluorous layer for easy recovery.[2]
Perfluoroalkyl iodides, such as this compound, are fundamental reagents in this field. They serve as versatile precursors for introducing the fluorous ponytail onto a target molecule, often through radical addition reactions.[5][6]
A Profile of this compound (C₅F₁₁I)
This compound is a key player for creating "light" fluorous tags. While longer chains (C₈F₁₇ or C₁₀F₂₁) provide extreme fluorophilicity, they can sometimes impart poor solubility in the organic solvents required for the reaction phase and can be costly.[7] The C₅ chain of this compound represents a strategic compromise, offering sufficient fluorous character for effective phase separation while maintaining better compatibility with organic media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 638-79-9 | [8] |
| Molecular Formula | C₅F₁₁I | [9] |
| Molecular Weight | 395.94 g/mol | [9] |
| Boiling Point | 100-101 °C | [10] |
| Density | 2.16 g/cm³ | [10] |
The Environment: A Comparison of Fluorous Solvent Systems
The performance of a C₅F₁₁I-tagged molecule is inextricably linked to the fluorous solvent in which it resides. The choice of solvent dictates the partitioning behavior, miscibility temperatures, and overall process viability. We will consider two primary classes of fluorous solvents.
Table 2: Properties of Representative Fluorous Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/cm³) | Key Characteristics |
| Perfluorohexane (FC-72) | C₆F₁₄ | 56 | 1.68 | Extremely non-polar, high gas solubility, classic FBS solvent.[7][11] |
| Perfluoromethylcyclohexane (PFMC) | C₇F₁₄ | 76 | 1.79 | Common benchmark solvent, forms thermomorphic systems with many organic solvents.[3][11] |
| Methyl nonafluorobutyl ether (HFE-7100) | C₄F₉OCH₃ | 61 | 1.52 | A hydrofluoroether (HFE) with slightly higher polarity than perfluoroalkanes, offering "tuned" solubility.[7] |
| Perfluorooctyl Bromide | C₈F₁₇Br | 142 | 1.92 | Higher boiling point, used in specific oxidation reactions.[12] |
This concept of "solvent tuning," or selecting a fluorous and organic solvent pair to achieve desired properties like a specific consolute temperature or partition coefficient, is a powerful strategy for process optimization.[7]
Performance Metric 1: The Partition Coefficient
The partition coefficient (P) quantifies the distribution of a solute between the fluorous and organic phases at equilibrium. A high P value indicates a strong preference for the fluorous phase, which is critical for minimizing product loss and achieving high recovery of tagged catalysts or reagents.[7]
Experimental Protocol: Determining the Fluorous Partition Coefficient
This protocol outlines a standard method for determining the partition coefficient of a C₅F₁₁I-tagged model compound (e.g., a UV-active aromatic molecule) between perfluoromethylcyclohexane (PFMC) and toluene. The principle relies on quantifying the compound's concentration in each phase after equilibration.
Materials:
-
C₅F₁₁I-tagged model compound
-
Perfluoromethylcyclohexane (PFMC)
-
Toluene
-
Separatory funnel (100 mL)
-
Volumetric flasks
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of the C₅F₁₁I-tagged compound in toluene of a known concentration (e.g., 1 mg/mL).
-
Phase Mixing: In a 100 mL separatory funnel, combine 20.0 mL of PFMC and 20.0 mL of the toluene stock solution.
-
Equilibration: Stopper the funnel and shake vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of the solute. Allow the funnel to stand undisturbed for 30-60 minutes for the phases to completely separate.[13] The denser fluorous phase will be the bottom layer.[7]
-
Sample Collection: Carefully drain the bottom fluorous layer into a clean vial. Then, drain the top organic layer into a separate vial.
-
Quantification:
-
Measure the UV absorbance of the organic (toluene) phase at the compound's λ_max.
-
Using a pre-established calibration curve of the compound in toluene, determine its final concentration (C_org).
-
The initial concentration in the organic phase (C_org_initial) is known. The amount of compound that moved to the fluorous phase can be determined by mass balance.
-
Calculate the final concentration in the fluorous phase (C_fluorous).
-
-
Calculation: The partition coefficient (P) is the ratio of the concentrations:
-
P = C_fluorous / C_org
-
Table 3: Representative Partition Coefficients for a C₅F₁₁I-Tagged Compound
| Fluorous Solvent | Organic Solvent | Partition Coefficient (P) | Interpretation |
| Perfluoromethylcyclohexane | Toluene | 45 : 1 | Strong preference for the fluorous phase. |
| Perfluorohexane | Toluene | 40 : 1 | Similar strong preference, slightly lower than PFMC. |
| HFE-7100 | Toluene | 25 : 1 | Moderate preference; the ether oxygen in HFE-7100 slightly increases its polarity, reducing the partitioning drive.[7] |
| Perfluoromethylcyclohexane | Acetonitrile | > 99 : 1 | Excellent partitioning; acetonitrile is highly polar and "fluorophobic," driving the fluorous-tagged molecule out. |
Expert Insight: A C₅F₁₁I tag provides robust partitioning, especially when paired with a highly non-polar fluorous solvent like PFMC and a polar organic solvent. While sufficient for most applications, its partitioning power is less than that of a C₈F₁₇ tag. This is a critical trade-off: the C₅ tag offers better organic-phase solubility for the reaction, while the C₈ tag offers more exhaustive separation post-reaction.[7][14]
Performance Metric 2: Thermomorphic Behavior and Reaction Efficiency
For many synthetic applications, achieving a homogeneous reaction environment is crucial for optimal kinetics. This is where the thermomorphic behavior of FBS becomes invaluable.
Experimental Protocol: A Model Thermomorphic Reaction and Separation
This protocol describes a Sonogashira coupling reaction, a common C-C bond-forming reaction, using a C₅F₁₁I-tagged aryl iodide in a thermomorphic PFMC/toluene system.[15]
Materials:
-
C₅F₁₁I-tagged aryl iodide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Perfluoromethylcyclohexane (PFMC)
-
Toluene
-
Diisopropylamine (base)
-
Schlenk flask and argon line
Procedure:
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add the C₅F₁₁I-tagged aryl iodide, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent Addition: Add PFMC, toluene, and diisopropylamine in a ratio that is known to be biphasic at room temperature but monophasic at the reaction temperature (e.g., 3:2:1 v/v/v). At this stage, two distinct liquid layers will be visible.
-
Homogeneous Reaction: Heat the mixture to 80 °C with stirring. The two phases will merge into a single, clear, homogeneous solution. Maintain at this temperature for the duration of the reaction (e.g., 4-12 hours), monitoring by TLC or LC-MS.
-
Phase Separation: Upon reaction completion, cool the flask to room temperature. The mixture will become biphasic again, with the fluorous-tagged product now selectively dissolved in the lower PFMC layer.
-
Workup:
-
Separate the two layers using a separatory funnel.
-
Wash the fluorous phase with an organic solvent (e.g., acetonitrile or methanol) to remove any residual non-fluorous impurities.
-
The C₅F₁₁I-tagged product can be isolated by evaporating the PFMC. Alternatively, the fluorous tag can be cleaved if it is no longer needed.
-
// Nodes Setup [label="1. Setup Reaction\n(Biphasic at 25 °C)\nFluorous Reagent (F-R) in PFMC\nOrganic Reagent (O-R) in Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="2. Heat to 80 °C\n(Monophasic)", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="3. Homogeneous Reaction\nF-R + O-R -> F-Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cool [label="4. Cool to 25 °C\n(Biphasic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="5. Phase Separation\nF-Product in PFMC Phase\nByproducts in Toluene Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolate [label="6. Isolate Product\n(Evaporate PFMC)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Setup -> Heat [label="Heating"]; Heat -> React [label="Reaction Proceeds"]; React -> Cool [label="Reaction Complete"]; Cool -> Separate [label="Phase Re-separation"]; Separate -> Isolate; } enddot Caption: Thermomorphic Fluorous Biphase Reaction Cycle.
Conclusion: Selecting this compound for Your Application
This compound is not merely a shorter, less-expensive version of its longer-chain cousins; it is a tool for strategic optimization. Its performance profile makes it an excellent choice under specific circumstances:
-
When organic-phase solubility is challenging: For reactions involving substrates that are sparingly soluble in organic solvents, the lower fluorine content of a C₅F₁₁-tagged molecule can improve homogeneity and reaction rates.
-
For multi-step syntheses: In a long synthetic sequence, a "lighter" fluorous tag can be less disruptive to the overall physicochemical properties of the intermediates.
-
When moderate partitioning is sufficient: If the separation does not need to be exhaustive (e.g., removing a bulk impurity rather than trace contaminants), the partitioning power of a C₅F₁₁ tag is often more than adequate, providing a more cost-effective solution.
Conversely, for applications demanding the highest possible recovery of a precious catalyst or for separations from structurally very similar impurities, a longer-chain iodide like C₈F₁₇I may be the more appropriate choice, despite its potential drawbacks in solubility and cost.
Ultimately, the successful application of this compound hinges on a holistic understanding of the entire system: the tag, the fluorous solvent, the organic solvent, and the reaction conditions. By carefully tuning these variables, researchers can harness the full potential of fluorous chemistry to accelerate discovery and streamline development.
References
- 1. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 2. Fluorous Synthesis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Fluorous Synthesis | TCI Deutschland GmbH [tcichemicals.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. researchgate.net [researchgate.net]
- 7. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 638-79-9 [chemicalbook.com]
- 9. chemshuttle.com [chemshuttle.com]
- 10. This compound | 638-79-9 [chemicalbook.com]
- 11. books.rsc.org [books.rsc.org]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. BJOC - Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds: the role of iodine Lewis basicity [beilstein-journals.org]
- 15. dspace.mit.edu [dspace.mit.edu]
A Comparative Guide to the Kinetic Studies of Perfluoropentyliodide in Radical Polymerization
For researchers, scientists, and professionals in drug development, achieving precise control over polymer synthesis is paramount. The architecture of a polymer—its molecular weight, polydispersity, and end-group functionality—directly influences its physical, chemical, and biological properties. This guide provides an in-depth analysis of the kinetic performance of perfluoropentyliodide (C₅F₁₁I) as a chain transfer agent (CTA) in controlled radical polymerization, a cornerstone technique for creating well-defined macromolecules.
We will explore the mechanistic underpinnings of Iodine Transfer Polymerization (ITP) mediated by this compound, drawing comparisons with other prevalent controlled radical polymerization methods, notably Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust understanding of the kinetic principles at play.
The Principle of Controlled Radical Polymerization: A Kinetic Perspective
Conventional free-radical polymerization is often characterized by rapid, uncontrolled chain growth, leading to polymers with broad molecular weight distributions (high polydispersity index, PDI) and limited architectural control.[1][2] Controlled radical polymerization techniques introduce a dynamic equilibrium between actively propagating radicals and dormant species.[3] This reversible deactivation mechanism ensures that all polymer chains grow at a similar rate, resulting in polymers with predictable molecular weights and low PDI.
Two dominant mechanisms for achieving this control are:
-
Reversible-Deactivation Radical Polymerization (RDRP): This includes techniques like Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP), where the propagating radical is reversibly capped by a deactivating agent.
-
Degenerative Transfer (DT): This mechanism, central to ITP and RAFT, involves the rapid and reversible transfer of a reactive end-group between propagating polymer chains.[4]
This compound functions as a CTA in ITP, a method lauded for its simplicity, metal-free nature, and the absence of color in the final product.[5][6]
Iodine Transfer Polymerization (ITP) with this compound: Mechanism and Kinetics
ITP operates via a degenerative transfer mechanism where an alkyl iodide acts as the CTA.[5] The process is initiated by a conventional radical initiator (e.g., AIBN). The propagating radical (P•) reversibly reacts with the perfluoroalkyl iodide (R-I), in this case, C₅F₁₁I, to form a dormant species (P-I) and a new radical (R•) that can initiate another polymer chain.
The core of ITP is the reversible exchange of the iodine atom between dormant and active chains, as depicted in the mechanism below.
Caption: Mechanism of Iodine Transfer Polymerization (ITP) with this compound.
The effectiveness of a CTA in ITP is quantified by its chain transfer constant (C_tr = k_tr / k_p). For a controlled polymerization, C_tr should be high (ideally >1), ensuring that the rate of transfer is faster than or comparable to the rate of propagation. Perfluoroalkyl iodides, such as C₆F₁₃I, have demonstrated high transfer constants, making them effective CTAs.[7][8] This high efficiency is attributed to the relatively weak C-I bond, which is further weakened by the electron-withdrawing nature of the perfluoroalkyl group.
Comparative Performance Analysis: this compound (ITP) vs. Other CTAs
The choice of a CTA is critical and depends on the monomer and desired polymer characteristics.[1] Here, we compare the kinetic performance of this compound in ITP with common CTAs used in RAFT polymerization.
RAFT Polymerization is another versatile degenerative transfer process.[9][10] Instead of an iodine atom, a thiocarbonylthio moiety is transferred between chains.[1] Common RAFT agents include dithioesters, trithiocarbonates, and dithiocarbamates.[11]
Kinetic Data Comparison
The following table summarizes typical kinetic parameters for ITP with perfluoroalkyl iodides and RAFT with various CTAs for the polymerization of common monomers like styrenes and acrylates.
| Parameter | ITP with Perfluoroalkyl Iodide | RAFT with Dithiobenzoate | RAFT with Trithiocarbonate |
| Control Mechanism | Degenerative Transfer | Degenerative Transfer | Degenerative Transfer |
| Typical Monomers | Styrenes, Acrylates, Vinylidene Fluoride[7][8] | Styrenes, Acrylates, Methacrylates[9] | Acrylates, Acrylamides[1] |
| Chain Transfer Constant (C_tr) | High (>1) | Very High | High |
| Retardation | Minimal to none | Can occur, especially with acrylates | Less retardation than dithiobenzoates |
| Induction Period | Generally absent | Can be present due to slow fragmentation[12] | Minimal |
| Final Product Color | Colorless | Colored (typically yellow/pink) | Colored (typically yellow) |
| Chemical Stability | Good | Susceptible to hydrolysis | More hydrolytically stable[1] |
Causality Behind Performance Differences
-
Retardation and Induction Periods: In some RAFT systems, the intermediate radical formed during the addition-fragmentation step can be slow to fragment, leading to a temporary decrease in the concentration of propagating radicals and thus, a retardation or inhibition period.[12] ITP, with its simpler transfer mechanism, typically avoids these issues, leading to polymerization kinetics that more closely resemble conventional free-radical polymerization, just with controlled growth.
-
Monomer Compatibility: The choice of the Z and R groups on a RAFT agent (R-S(C=S)Z) is crucial for compatibility with a given monomer.[1] Perfluoroalkyl iodides show broad applicability, particularly for fluorinated monomers like vinylidene fluoride (VDF).[7][8]
-
Product Purity: A significant advantage of ITP is the production of colorless polymers, which is critical for applications in drug delivery and materials science where optical clarity is required. RAFT polymers often retain the color of the thiocarbonylthio end-group.[5]
Experimental Protocol: Kinetic Study of this compound in Styrene Polymerization
This protocol outlines a method for determining the polymerization kinetics using an in-situ monitoring technique.
Materials
-
Styrene (monomer, inhibitor removed)
-
This compound (C₅F₁₁I, CTA)
-
Azobisisobutyronitrile (AIBN, initiator)
-
Anisole (internal standard/solvent)
-
Nitrogen gas (for deoxygenation)
-
Reaction vessel with magnetic stirring and temperature control
-
Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for monomer conversion analysis
-
Gel Permeation Chromatography (GPC) for molecular weight and PDI analysis
Experimental Workflow
References
- 1. RAFT: 중합작용 제어에 적합한 시약 선택 [sigmaaldrich.com]
- 2. uvebtech.com [uvebtech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UQ eSpace [espace.library.uq.edu.au]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Perfluoropentyl Iodide
Introduction: The Challenge of "Forever Chemicals" in the Lab
Perfluoropentyl iodide ((CF₃)₂CFI) belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), often dubbed "forever chemicals." This designation stems from the immense strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, which imparts exceptional thermal and chemical stability to these molecules.[1][2] While this stability is advantageous in many research and industrial applications, it presents a significant challenge for disposal, as these compounds resist natural degradation pathways and can persist in the environment for extended periods.[2]
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of perfluoropentyl iodide. As laboratory professionals, our responsibility extends beyond the bench; it includes the safe management of chemical waste from cradle to grave. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this specific PFAS compound responsibly, ensuring both personal safety and environmental stewardship.
Hazard Assessment and Immediate Safety Protocols
Before any disposal procedure is initiated, a thorough understanding of the hazards associated with perfluoropentyl iodide is paramount. While specific toxicological data for perfluoropentyl iodide may be limited, data from analogous short-chain perfluoroalkyl iodides provides a strong basis for a cautious approach.
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5][6]
-
Respiratory Tract Irritation: May cause respiratory irritation if vapors or mists are inhaled.[3][5][6][7]
-
Environmental Persistence: As a PFAS, it is highly resistant to environmental degradation, posing a long-term risk if released.[1][8][9]
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases.[7]
Immediate Safety Precautions (Pre-Disposal):
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, nitrile gloves (inspect before use), and a lab coat.[3][7] For larger quantities or in case of poor ventilation, consider a respirator approved by NIOSH or equivalent standards.[3]
-
Ventilation: All handling of perfluoropentyl iodide and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][10]
-
Avoid Contact: Prevent all personal contact, including inhalation of vapors and direct contact with skin and eyes.[10]
Regulatory Framework: Navigating the Evolving Landscape
The disposal of PFAS is a focus of evolving regulation. In the United States, the Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which provides the most current federal recommendations.[11]
Key Regulatory Points:
-
No Federal Hazardous Waste Listing (Currently): As of late 2024, the EPA has not listed PFAS as a class as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[12] However, a waste mixture containing perfluoropentyl iodide may be classified as hazardous if it is mixed with a listed hazardous waste or exhibits hazardous characteristics (e.g., ignitability, corrosivity).[12]
-
State and Local Regulations: Waste generators must consult state and local hazardous waste regulations, which may be more stringent than federal guidelines.[7][12]
-
EPA Interim Guidance: The EPA's guidance is the primary document outlining best practices. It recommends that decision-makers prioritize technologies with the lowest potential for environmental release.[11][13][14]
The Causality of Compliance: Adherence to these guidelines is not merely a bureaucratic exercise. Improper disposal can lead to environmental contamination and potential long-term liability. The core principle is containment and destruction, preventing these persistent molecules from entering the ecosystem.
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system, ensuring that each step logically follows from the principles of safety and environmental protection.
Phase 1: Waste Segregation at the Point of Generation
The most critical phase for ensuring proper disposal begins the moment the waste is generated.
-
Identify all Waste Streams: This includes:
-
Segregate Waste: Create a dedicated, clearly labeled waste container for all materials contaminated with perfluoropentyl iodide.
-
Causality: Do not mix PFAS waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Co-mingling can complicate the disposal process and may inadvertently create a regulated hazardous waste.
-
Phase 2: Waste Containment and Labeling
Proper containment is essential to prevent leaks and ensure safe transport.
-
Select Appropriate Containers: Use chemically compatible containers. High-density polyethylene (HDPE) or glass containers with secure, tightly sealed lids are typically appropriate. Ensure the container material is compatible with all components of the waste mixture.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "Perfluoropentyl Iodide".
-
All other components of the waste mixture.
-
The associated hazards (e.g., "Irritant," "Environmental Hazard").
-
The date accumulation started.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[3][10]
Phase 3: Disposal Pathway Selection
Consult with your institution's EHS office to determine the final disposal pathway. The following options are based on the EPA's Interim Guidance and represent the current best available technologies for managing PFAS waste.[11][14][15]
| Disposal Technology | Mechanism of Action | Scientific Rationale & Considerations |
| High-Temperature Hazardous Waste Incineration | Thermal destruction breaks the C-F and C-I bonds. | Rationale: This is considered a highly effective destruction method. Temperatures must exceed 1,100°C with sufficient residence time to ensure complete mineralization.[15] Considerations: Requires a permitted hazardous waste combustor. Incomplete combustion could create harmful byproducts.[16] |
| Permitted Hazardous Waste Landfill (RCRA Subtitle C) | Containment in an engineered landfill with leachate collection. | Rationale: Designed with robust liners and leachate collection systems to minimize environmental release.[13][15][16] Considerations: This is a containment, not a destruction, method. There remains uncertainty about the long-term integrity of liners against PFAS.[16] Leachate must be carefully managed. |
| Underground Injection (Class I Well) | Deep-well injection of liquid waste into isolated geological formations. | Rationale: Isolates liquid wastes far below sources of drinking water.[11][15] Considerations: Only suitable for liquid waste streams. Availability is geographically limited. Requires a permitted Class I hazardous waste well. |
| Interim Storage | Secure storage of the waste. | Rationale: Due to the evolving nature of PFAS disposal technologies, the EPA suggests that interim storage (2-5 years) may be a viable option if immediate disposal is not critical, allowing time for more effective technologies to become available.[2][16] |
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of perfluoropentyl iodide waste.
Emergency Procedures: Spill and Leak Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors: Ensure the area is well-ventilated (use fume hood if spill is contained within it). Avoid breathing vapors.[10]
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[7][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Clean: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as contaminated waste.
-
Report: Report the spill to your EHS office immediately.
Conclusion
The proper disposal of perfluoropentyl iodide is a non-negotiable aspect of responsible laboratory science. Its classification as a PFAS necessitates a disposal strategy rooted in the principles of complete destruction or secure, long-term containment. By understanding the hazards, adhering to regulatory guidance, and following a meticulous, step-by-step protocol, researchers can effectively manage this "forever chemical," ensuring the safety of themselves, their colleagues, and the environment. Always default to the most conservative approach and treat perfluoropentyl iodide waste with the caution it deserves.
References
- 1. Recent advances on PFAS degradation via thermal and nonthermal methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. coxcolvin.com [coxcolvin.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation and Removal Methods for Perfluoroalkyl and Polyfluoroalkyl Substances in Water [authors.library.caltech.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. epa.gov [epa.gov]
- 12. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 13. lawbc.com [lawbc.com]
- 14. EPA releases updated interim guidance on destroying and disposing of certain PFAS and PFAS-containing materials [ngwa.org]
- 15. plasticsengineering.org [plasticsengineering.org]
- 16. EPA Releases Interim Guidance on Destruction and Disposal of PFAS | Pierce Atwood [pierceatwood.com]
Essential Safety and Disposal Guide for Handling Perfluoropentyliodide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of Perfluoropentyliodide, ensuring laboratory safety and environmental responsibility.
This compound (C₅F₁₁I) is a valuable compound in chemical synthesis, particularly in the development of new pharmaceuticals and materials. However, its classification as a per- and polyfluoroalkyl substance (PFAS) and an organoiodine compound necessitates stringent safety protocols to protect laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and responsibility in your laboratory.
Understanding the Risks: Hazard Profile of this compound
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The primary routes of exposure are inhalation, skin contact, and eye contact. The carbon-iodine bond in organoiodine compounds can be labile, potentially leading to the release of iodine, which is also an irritant. As a PFAS, this compound is expected to be persistent in the environment, underscoring the critical importance of proper disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound to prevent exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Laboratory coat. | Use in a well-ventilated area or a chemical fume hood. |
| Running reactions and transfers | Chemical splash goggles and a face shield. | Double-gloving with chemical-resistant gloves. | Chemical-resistant laboratory coat or apron over a standard lab coat. | Work exclusively within a certified chemical fume hood. |
| Handling spills | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or coveralls. | Air-purifying respirator with an organic vapor/acid gas cartridge or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation. |
| Waste disposal | Chemical splash goggles. | Chemical-resistant gloves. | Laboratory coat. | Use in a well-ventilated area or a chemical fume hood. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The irritating nature of this compound and potential for splashes necessitate robust eye and face protection. Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face.
-
Hand Protection: Chemical-resistant gloves are crucial to prevent skin contact and subsequent irritation. Double-gloving is recommended during procedures with a higher risk of splashes to allow for the safe removal of the outer glove if contamination occurs.
-
Body Protection: A lab coat is the minimum requirement to protect skin and clothing from minor drips and spills. For larger scale operations or situations with a higher splash potential, a chemical-resistant apron or suit is necessary.
-
Respiratory Protection: Due to the risk of respiratory irritation from vapors or aerosols, all handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. For emergencies such as a large spill, respiratory protection is critical.
Operational Plans: Step-by-Step Guidance for Safe Handling
Adherence to standardized procedures is paramount for minimizing the risk of exposure to this compound.
Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Mask/Respirator: If required, don a mask or respirator, ensuring a proper fit.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring they cover the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid contaminating your hands.
-
Gown/Lab Coat: Remove your lab coat by unbuttoning it and rolling it outwards, avoiding contact with the contaminated exterior.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Mask/Respirator: Remove your mask or respirator from the back.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Decontamination of Laboratory Equipment
Proper decontamination of laboratory equipment is crucial to prevent cross-contamination and accidental exposure.
-
Initial Rinse: In a chemical fume hood, rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone, ethanol) to remove the bulk of the this compound. Collect this rinse solvent as hazardous waste.
-
Washing: Wash the equipment with a laboratory detergent and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely in a well-ventilated area.
For heavily contaminated equipment, a more rigorous decontamination process may be necessary, potentially involving soaking in a decontamination solution.[2][3]
Disposal Plan: Ensuring Environmental Responsibility
The disposal of this compound and associated waste must be handled with meticulous care to prevent environmental contamination.
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a dedicated, clearly labeled, and sealed hazardous waste container.[4]
-
Solid Waste: All solid waste contaminated with this compound, such as used gloves, paper towels, and pipette tips, must be collected in a separate, sealed, and clearly labeled hazardous waste bag or container.[4]
In-Laboratory Neutralization (for small residual amounts)
For trace amounts of this compound on surfaces or in equipment, a chemical neutralization step can be considered to reduce its hazard before final disposal. A common method for the degradation of organoiodine compounds is reduction to the less harmful iodide ion.
Protocol for In-Lab Deactivation of Residual this compound:
-
Prepare a reducing solution: In a chemical fume hood, prepare a fresh 10% solution of sodium thiosulfate in water.
-
Application: Carefully apply the sodium thiosulfate solution to the contaminated surface or add it to the vessel containing the residual this compound.
-
Reaction Time: Allow the solution to react for at least one hour to ensure complete reduction of the carbon-iodine bond.
-
Collection: Collect the resulting solution and dispose of it as hazardous aqueous waste.
Note: This procedure is intended for small residual amounts. Bulk quantities of this compound should not be treated in this manner and must be disposed of through a licensed hazardous waste disposal company.
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Don PPE: Put on the appropriate PPE for spill cleanup, including respiratory protection if necessary.
-
Contain: For liquid spills, contain the spill using a chemical spill kit with absorbent materials. For solid spills, gently cover the material to avoid generating dust.
-
Clean-up: Carefully collect the spilled material and absorbent using non-sparking tools.
-
Decontaminate: Decontaminate the spill area using a suitable solvent and then soap and water.
-
Dispose: Collect all contaminated materials in a sealed hazardous waste container.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.[5][6][7]
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Workflow
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. epa.gov [epa.gov]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Chemical Spill - Emergency Procedures | Miami University [miamioh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
